(S)-methyl morpholine-3-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (3S)-morpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWULSIFJKMWPM-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447972-26-0 | |
| Record name | Methyl (3S)-morpholine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of (S)-methyl morpholine-3-carboxylate hydrochloride?
An In-Depth Technical Guide to the Physical Properties of (S)-Methyl Morpholine-3-Carboxylate Hydrochloride
Introduction
This compound is a chiral heterocyclic compound of significant interest within the fields of medicinal chemistry and pharmaceutical development. As a derivative of morpholine, a structural motif present in numerous approved drugs, this compound serves as a valuable building block for synthesizing complex molecules with defined stereochemistry. The (S)-configuration at the C3 position provides a crucial stereocenter for developing enantiomerically pure active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. Understanding these characteristics is paramount for its effective handling, characterization, and integration into synthetic workflows. The information herein is synthesized from publicly available data and established chemical principles, offering field-proven insights for laboratory applications.
Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is to confirm its identity through established nomenclature and structural identifiers. This compound is the hydrochloride salt of the methyl ester of (S)-morpholine-3-carboxylic acid. The protonation of the morpholine nitrogen enhances the compound's stability and modifies its solubility profile.
The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl (3S)-morpholine-3-carboxylate;hydrochloride | [1] |
| CAS Number | 1447972-26-0 | [2][3] |
| Molecular Formula | C₆H₁₂ClNO₃ | [2][3] |
| Molecular Weight | 181.62 g/mol | [2][3] |
| Canonical SMILES | COC(=O)[C@@H]1COCCN1.Cl | [1] |
| InChI | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | [2] |
| InChIKey | NSWULSIFJKMWPM-YFKPBYRVSA-N | [1] |
Physicochemical Properties
The bulk physical properties of a compound dictate its behavior in both storage and reaction conditions. As a hydrochloride salt, its properties are characteristic of a polar, organic molecule.
| Property | Value / Description | Notes & Experimental Context | Source(s) |
| Appearance | White to off-white crystalline solid. | This is the typical appearance for morpholine derivatives and other organic hydrochloride salts. Visual inspection is the first-pass identity check. | [4] |
| Melting Point | Data not consistently reported. | A sharp melting point is a key indicator of purity. This would be determined experimentally using a standard capillary melting point apparatus. | |
| Solubility | Soluble in water, methanol, and DMSO. Poorly soluble in non-polar solvents (e.g., hexanes, toluene). | The hydrochloride salt form significantly increases polarity and favors solubility in polar protic and aprotic solvents. This is critical for selecting appropriate reaction or analytical solvents. | [4] |
| Hygroscopicity | Moisture sensitive. | The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible and stored in a desiccator to prevent water absorption, which can affect reagent stoichiometry and stability. | [2] |
| Purity | Commercially available at ≥98% purity. | Purity should always be confirmed upon receipt of a new batch via techniques like NMR or HPLC before use in a GMP or discovery setting. | [2][3] |
Spectroscopic and Analytical Characterization
Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. The following spectroscopic techniques are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.
Expert Insight: For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the salt and its N-H protons are often observable.[5] In contrast, using deuterated methanol (CD₃OD) can lead to H-D exchange, causing the N-H proton signal to disappear.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~9.0-10.0 ppm (broad singlet, 2H): These signals correspond to the two protons on the positively charged nitrogen atom (N-H₂⁺). The broadness is due to quadrupolar coupling and chemical exchange.
-
δ ~4.3-4.5 ppm (multiplet, 1H): The chiral proton at the C3 position (methine proton, -CH(CO₂Me)-).
-
δ ~3.9-4.1 ppm (multiplet, 2H): Protons on the carbon adjacent to the oxygen atom (-O-CH₂-).
-
δ 3.71 ppm (singlet, 3H): The methyl ester protons (-OCH₃).
-
δ ~3.1-3.4 ppm (multiplet, 4H): The remaining four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-). Protonation of the nitrogen causes these protons to shift downfield compared to the free base.[5]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ ~169-172 ppm: Ester carbonyl carbon (C=O).
-
δ ~65-68 ppm: Carbon adjacent to the ether oxygen (-O-CH₂-).
-
δ ~55-58 ppm: Chiral carbon at the C3 position.
-
δ ~52-54 ppm: Methyl ester carbon (-OCH₃).
-
δ ~42-45 ppm: Carbons adjacent to the protonated nitrogen (-N-CH₂-).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved. A brief sonication may be required.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters for small molecules are typically sufficient.
-
Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H).
References
- 1. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Methyl Morpholine-3-Carboxylate Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of (S)-methyl morpholine-3-carboxylate hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, stereospecific synthesis, and its emerging role as a privileged scaffold in the design of novel therapeutics. This document is intended to serve as a critical resource for researchers and scientists actively engaged in the exploration of new chemical entities.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a ubiquitous heterocyclic motif found in a multitude of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties that render it a "privileged scaffold" in drug design. The presence of both a secondary amine and an ether linkage within the six-membered ring imparts a favorable balance of polarity and lipophilicity, often leading to improved aqueous solubility, metabolic stability, and oral bioavailability of the parent molecule. Furthermore, the morpholine ring can engage in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and potency.[1] The introduction of a chiral center, as seen in (S)-methyl morpholine-3-carboxylate, provides an additional vector for optimizing stereospecific interactions within a target's binding pocket, a cornerstone of modern rational drug design.
Chemical Structure and Nomenclature
A precise understanding of a molecule's identity is fundamental to its application. This section details the chemical structure and systematic naming of this compound.
Chemical Structure
The chemical structure of this compound is characterized by a morpholine ring with a methyl carboxylate group at the 3-position. The "(S)" designation indicates the stereochemistry at the chiral carbon (C3). The molecule is supplied as a hydrochloride salt, where the basic nitrogen atom of the morpholine ring is protonated.
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
IUPAC Name
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is methyl (3S)-morpholine-3-carboxylate hydrochloride .[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for assessing its suitability in various experimental and formulation contexts.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | [5][6] |
| Molecular Weight | 181.62 g/mol | [5][6] |
| CAS Number | 1447972-26-0 | [5][6] |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Soluble in water and polar organic solvents | Inferred |
| InChI Key | VVYXIRKYWOEDRA-YFKPBYRVSA-N (for the free base) | [4] |
Stereospecific Synthesis
The enantiomeric purity of chiral building blocks is paramount in drug development to ensure selective interaction with biological targets and to minimize off-target effects. The synthesis of this compound typically starts from the readily available and enantiopure amino acid, L-serine.
Synthetic Pathway Overview
A robust and scalable synthesis of the (S)-morpholine-3-carboxylic acid core has been reported, which can then be converted to the desired methyl ester hydrochloride salt.[7] The general synthetic strategy involves the following key transformations:
-
Protection of the Carboxylic Acid: The synthesis commences with the protection of the carboxylic acid functionality of L-serine, commonly as a tert-butyl ester, to prevent its interference in subsequent reactions.
-
N-Alkylation: The amino group of the protected L-serine is then N-alkylated with a suitable two-carbon electrophile, such as chloroacetyl chloride.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholine ring. This is typically achieved under basic conditions.
-
Deprotection and Esterification: The protecting group on the carboxylic acid is removed, and the resulting carboxylic acid is esterified with methanol under acidic conditions to yield the methyl ester.
-
Salt Formation: Finally, the hydrochloride salt is formed by treating the methyl ester with hydrochloric acid.
Diagram 2: Synthetic Workflow for this compound
Caption: High-level overview of the synthetic route.
Exemplary Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from literature procedures for the synthesis of the carboxylic acid precursor.[7]
Step 1: Synthesis of (S)-tert-butyl 2-((2-chloroacetyl)amino)-3-hydroxypropanoate
-
To a solution of L-serine tert-butyl ester in a suitable solvent (e.g., dichloromethane) at 0-10 °C, add a solution of chloroacetyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
Step 2: Synthesis of (S)-tert-butyl 5-oxomorpholine-3-carboxylate
-
Dissolve the product from Step 1 in a suitable solvent (e.g., toluene).
-
Add a base, such as sodium ethoxide, dropwise to the solution.
-
Stir the reaction mixture until the intramolecular cyclization is complete (monitored by TLC).
-
Quench the reaction with water, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography.
Step 3: Synthesis of (S)-morpholine-3-carboxylic acid
-
The product from Step 2 can be reduced and deprotected in a one-pot procedure. Dissolve the tert-butyl ester in a suitable solvent (e.g., methanol).
-
Treat the solution with a reducing agent (e.g., sodium borohydride) in the presence of a Lewis acid (e.g., aluminum trichloride) to reduce the amide.
-
Following reduction, add a methanolic solution of hydrogen chloride to facilitate the deprotection of the tert-butyl ester.
-
Stir the reaction until completion, and then remove the solvent under reduced pressure to obtain the crude (S)-morpholine-3-carboxylic acid.
Step 4: Synthesis of this compound
-
Suspend the crude (S)-morpholine-3-carboxylic acid from Step 3 in methanol.
-
Bubble hydrogen chloride gas through the suspension or add a solution of HCl in methanol.
-
Heat the reaction mixture to reflux and monitor for the formation of the methyl ester by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate in vacuo to yield the crude this compound.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Applications in Drug Development
The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility is primarily driven by the ability to introduce diverse substituents at the morpholine nitrogen, thereby modulating the pharmacological properties of the resulting compounds.
The morpholine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including enhanced solubility, metabolic stability, and blood-brain barrier penetration.[1][3] This is particularly relevant for central nervous system (CNS) drug discovery.[1][3] While specific drugs containing the exact (S)-methyl morpholine-3-carboxylate fragment are not prominently in the public domain, the broader class of morpholine-3-carboxylic acid derivatives are key intermediates in the synthesis of compounds targeting a variety of diseases.[8][9] These include potential treatments for neurological and cardiovascular disorders.[8]
The general strategy for utilizing this building block in drug discovery is outlined below.
Diagram 3: Logic Diagram for the Application in Drug Discovery
Caption: Workflow for utilizing the building block in drug discovery.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and the inherent advantages of the morpholine scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. The synthetic routes, primarily originating from L-serine, are well-established, allowing for the scalable and enantiopure production of this valuable intermediate. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic incorporation of chiral building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. 1447972-26-0|this compound|BLD Pharm [bldpharm.com]
- 7. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 8. (S)-Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]
- 9. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to (S)-Methyl Morpholine-3-Carboxylate Hydrochloride: Synthesis, Properties, and Applications
Introduction
In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount for achieving molecular complexity and stereochemical precision. Among these, heterocyclic scaffolds are of particular interest due to their prevalence in biologically active molecules. (S)-Methyl morpholine-3-carboxylate hydrochloride, a key chiral intermediate, has emerged as a valuable component in the synthesis of complex pharmaceutical agents. Its rigid, C3-substituted morpholine framework provides a reliable anchor for introducing chirality and directing substituent vectors in three-dimensional space, influencing binding affinity and pharmacokinetic properties.
This technical guide provides an in-depth analysis of this compound, covering its chemical and physical properties, a detailed, field-proven synthesis protocol derived from foundational patent literature, and its critical applications for researchers and drug development professionals.
CAS Number: 1447972-26-0 Molecular Formula: C₆H₁₂ClNO₃ Molecular Weight: 181.62 g/mol
Physicochemical and Safety Data
Accurate characterization is the bedrock of reproducible science. The properties of this compound are summarized below. This data is critical for reaction planning, purification, and safe handling.
| Property | Value | Source(s) |
| CAS Number | 1447972-26-0 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO₃ | [3][4] |
| Molecular Weight | 181.62 | [3][4] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥97% | Supplier Data |
| Storage Conditions | Room temperature, desiccated, protect from moisture | [5] |
| Solubility | Soluble in water and polar protic solvents like methanol | Inferred |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Supplier Data |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Supplier Data |
Enantioselective Synthesis Protocol
The synthesis of enantiomerically pure this compound is a multi-step process that leverages a chiral pool starting material, L-serine, to establish the desired stereocenter. The following protocol is an optimized workflow based on the methodology disclosed in patent literature, which details the synthesis of the parent carboxylic acid[3][6]. The final step is a classic Fischer esterification, which concurrently removes the tert-butyl protecting group and forms the methyl ester hydrochloride salt in a single, efficient operation.
Rationale for the Synthetic Strategy
The choice of L-serine as the starting material is a cornerstone of this synthesis. It provides the C3 stereocenter in the correct (S)-configuration from the outset, obviating the need for complex asymmetric catalysis or chiral resolution. The strategy involves building the morpholine ring around this chiral core through a sequence of protection, acylation, intramolecular cyclization (Williamson ether synthesis), and reduction.
Sources
- 1. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 4. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to (S)-methyl morpholine-3-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of (S)-methyl morpholine-3-carboxylate hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide delves into the fundamental properties, synthesis, chiral separation, and detailed analytical characterization of the title compound. Furthermore, it explores its critical application as a versatile scaffold in the synthesis of complex molecules, with a particular focus on its emerging role in the development of targeted protein degraders such as PROTACs. The methodologies and insights presented herein are grounded in established scientific principles to support the strategic application of this compound in advancing novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the (S)-enantiomer of methyl morpholine-3-carboxylate. The presence of the chiral center at the C3 position is critical for its application in stereospecific interactions with biological targets. It is essential to distinguish this specific enantiomer from its (R)-counterpart and the racemic mixture, as they are distinct chemical entities with different CAS numbers.
Structural and Molecular Data
The fundamental properties of the compound are summarized in the table below. These values are critical for reaction planning, analytical method development, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | methyl (3S)-morpholine-3-carboxylate;hydrochloride | [4] |
| Chemical Formula | C₆H₁₂ClNO₃ | [5] |
| Molecular Weight | 181.62 g/mol | [5] |
| Canonical SMILES | COC(=O)[C@@H]1COCCN1.Cl | [4][6] |
| InChIKey | NSWULSIFJKMWPM-NUBCRITNSA-N | [6] |
| CAS Number | 1447972-26-0 | [5] |
| Appearance | White to off-white solid (typical) | N/A |
| Purity | ≥98% (commercially available) | [5] |
| Storage | Desiccated, Room Temperature | [5] |
Note on Related Compounds:
-
Racemic Hydrochloride Salt: CAS 1214686-81-3[7]
-
(R)-enantiomer Hydrochloride Salt: CAS 1187929-55-0[6]
-
(S)-enantiomer Free Base: CAS 741288-31-3[4]
The Morpholine Scaffold: A Privileged Structure in Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacological profiles.[1][3][8] Its utility stems from a unique combination of properties:
-
Improved Physicochemical Properties: The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and overall polarity, which can be crucial for oral bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug.[3]
-
Favorable Conformation: The flexible "chair" conformation of the ring allows appended functional groups to be precisely oriented for optimal interaction with protein binding sites.[7]
-
Low Toxicity: The morpholine scaffold is generally considered to have a low toxicity profile.
These attributes have led to the classification of morpholine as a "privileged structure," justifying its presence in numerous approved drugs and experimental therapeutics targeting a wide array of diseases.[1][2]
Caption: Key properties of the morpholine scaffold contributing to improved drug-like characteristics.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure morpholine derivatives is a critical step in their application. Two primary strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture. While a specific synthetic route for the title compound is not widely published in peer-reviewed journals, a general and logical workflow can be constructed based on established methodologies for related structures.[9][10][11]
Generalized Synthetic Approach
A common approach involves the cyclization of a chiral amino alcohol precursor. The stereocenter is typically introduced early from a chiral starting material, such as an amino acid, to ensure the desired (S)-configuration in the final product.
Caption: Generalized workflow for the asymmetric synthesis of the target compound.
Chiral Resolution of Racemic Mixtures
An alternative to asymmetric synthesis is the resolution of a racemic methyl morpholine-3-carboxylate mixture. This technique leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral acid.[12][13]
Causality Behind the Method: Enantiomers possess identical physical properties (e.g., solubility, melting point), making them inseparable by standard techniques like crystallization.[12] However, diastereomers have distinct physical properties. By reacting the racemic amine (R/S) with a single enantiomer of a chiral acid, such as (+)-tartaric acid, two diastereomeric salts are formed: [(R)-amine:(+)-acid] and [(S)-amine:(+)-acid]. These salts can now be separated based on differences in their solubility through fractional crystallization.[13][14]
Experimental Protocol: Chiral Resolution (Generalized)
-
Salt Formation:
-
Dissolve racemic methyl morpholine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add an enantiomerically pure chiral resolving agent (e.g., (2R,3R)-O,O'-Dibenzoyl-D-tartaric acid, 0.5 eq) to the solution. The sub-stoichiometric amount is often used to selectively crystallize one diastereomer.
-
Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
-
Isolation of Diastereomer:
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The mother liquor, now enriched with the other diastereomer, is set aside.
-
-
Liberation of the Free Amine:
-
Dissolve the isolated diastereomeric salt crystals in water.
-
Basify the aqueous solution with a suitable base (e.g., 1 M NaOH or NaHCO₃) to a pH > 9 to deprotonate the morpholine nitrogen.
-
Extract the liberated free amine (now enantiomerically enriched) into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the purified (S)-methyl morpholine-3-carboxylate free base in a dry, aprotic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach is standard practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for structural elucidation and confirmation.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals would include a singlet for the methyl ester protons, and a series of multiplets in the aliphatic region corresponding to the non-equivalent protons on the morpholine ring. The hydrochloride salt form may lead to broader peaks for protons near the nitrogen atom.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals would include the carbonyl carbon of the ester, the methoxy carbon, and the four distinct carbons of the morpholine ring.
-
2D NMR (COSY, HSQC): These experiments are used to definitively assign proton and carbon signals and confirm the connectivity within the morpholine ring.
Self-Validation Principle: The combination of ¹H, ¹³C, and 2D NMR spectra must be fully consistent with the proposed structure. Any deviation in chemical shifts or coupling constants from expected values would trigger further investigation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity (also known as enantiomeric excess, % ee).
Causality Behind the Method: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) within the HPLC column.[15] The CSP interacts differently with the (S) and (R) enantiomers, leading to the formation of transient, diastereomeric complexes with different energies. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks.[16][17]
Experimental Protocol: Chiral HPLC (Generalized)
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the sample and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of ~1 mg/mL.[18]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is commonly effective.[17]
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typical for normal-phase chiral chromatography. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the molecule absorbs (e.g., ~210 nm, due to the ester carbonyl).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 40 °C) to ensure reproducible retention times.[19]
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: % ee = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] * 100
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity analysis.
-
Expected Ionization: Using electrospray ionization (ESI) in positive mode, the free base form of the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 146.1. The intact hydrochloride salt is not typically observed.
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural confirmation. Predictable fragmentation patterns would include the loss of the methoxycarbonyl group.
Applications in Modern Drug Development
This compound serves as a high-value building block, primarily utilized in the synthesis of more complex molecules for drug discovery libraries and lead optimization campaigns.
Role in Targeted Protein Degradation (PROTACs)
A particularly compelling application is in the field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[20][21][22]
A PROTAC consists of three components:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the E3 ligase, which then tags the target for destruction by the cell's proteasome machinery.[22]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1187929-55-0 | (R)-Methyl morpholine-3-carboxylate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. Methyl morpholine-3-carboxylate hydrochloride [acrospharmatech.com]
- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chiral hplc method: Topics by Science.gov [science.gov]
- 18. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 19. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (S)-methyl morpholine-3-carboxylate hydrochloride
Introduction
(S)-methyl morpholine-3-carboxylate hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development. As a chiral building block, it serves as a valuable starting material in the synthesis of various biologically active molecules. Its structure, featuring a morpholine ring, a methyl ester, and a hydrochloride salt, imparts specific physicochemical properties that are crucial for its handling, formulation, and ultimate application in drug discovery workflows.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | |
| Molecular Weight | 181.62 g/mol | |
| Appearance | White to off-white solid | General observation for similar compounds |
| Chirality | (S)-enantiomer |
The presence of a hydrochloride salt significantly influences the compound's polarity and, consequently, its solubility profile, generally favoring solubility in polar solvents. The ester functional group, however, introduces a potential site for hydrolysis, a key consideration for its stability.
Part 1: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability.[1] The hydrochloride salt form of (S)-methyl morpholine-3-carboxylate suggests an increased affinity for polar solvents. This section outlines the protocol for determining its solubility.
Rationale for Solvent Selection
A diverse panel of solvents should be selected to represent a range of polarities and functionalities commonly encountered in a laboratory setting. This allows for the construction of a comprehensive solubility profile.
-
Protic Solvents: Water, Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Aprotic Nonpolar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the solid to sediment. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or g/L, accounting for the dilution factor.
Data Presentation: Solubility Profile
The experimentally determined solubility data should be compiled into a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | Record Data Here | |
| Water | 37 | Record Data Here | |
| Methanol | 25 | Record Data Here | |
| Ethanol | 25 | Record Data Here | |
| Isopropanol | 25 | Record Data Here | |
| DMSO | 25 | Record Data Here | |
| DMF | 25 | Record Data Here | |
| Acetonitrile | 25 | Record Data Here | |
| Dichloromethane | 25 | Record Data Here | |
| THF | 25 | Record Data Here |
Visualization of the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Assessment and Forced Degradation
Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and identifying potential degradation products that could impact its purity and safety. Forced degradation studies are designed to accelerate the degradation process under harsh conditions to predict the compound's long-term stability and to develop stability-indicating analytical methods.[1][3]
Predicted Degradation Pathways
The chemical structure of this compound suggests two primary sites susceptible to degradation:
-
Ester Hydrolysis: The methyl ester is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, (S)-morpholine-3-carboxylic acid, and methanol.
-
Morpholine Ring Opening: While the morpholine ring is generally stable, extreme conditions could potentially lead to ring-opening reactions.[4] Studies on morpholine degradation have shown that cleavage of the C-N bond can occur.[4]
Experimental Protocol: Forced Degradation Studies
A systematic forced degradation study should be conducted to evaluate the compound's stability under various stress conditions. A target degradation of 5-20% is generally desired to ensure that the degradation products are detectable without completely consuming the parent compound.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) and also heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
Visualization of the Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Data Presentation: Stability Summary
The results of the forced degradation study should be summarized in a table.
| Stress Condition | Reagent/Condition | Time (h) | % Degradation | No. of Degradants | Observations |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 | Record Data | Record Data | |
| Basic Hydrolysis | 0.1 M NaOH, RT | 24 | Record Data | Record Data | |
| Oxidation | 3% H₂O₂, RT | 24 | Record Data | Record Data | |
| Thermal (Solid) | 80°C | 24 | Record Data | Record Data | |
| Thermal (Solution) | 60°C | 24 | Record Data | Record Data | |
| Photolytic (Solid) | UV/Vis Light | 24 | Record Data | Record Data | |
| Photolytic (Solution) | UV/Vis Light | 24 | Record Data | Record Data |
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. While pre-existing quantitative data is scarce, the detailed experimental protocols and scientific rationale presented herein empower researchers to generate this critical information. A thorough understanding of these properties is a non-negotiable prerequisite for the successful application of this, and any, chemical entity in the rigorous and demanding field of drug development. The provided workflows and data templates offer a structured approach to ensure data integrity and facilitate informed decision-making in research and development endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]
- O'Neil, M. J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1141-1146. [Link]
-
MDPI. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(19), 6659. [Link]
-
PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]
-
Heriot-Watt University. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1827-1834. [Link]
-
Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 8(11), 10-18. [Link]
Sources
Safety, handling, and storage recommendations for (S)-methyl morpholine-3-carboxylate hydrochloride.
An In-depth Technical Guide on the Safety, Handling, and Storage of (S)-methyl morpholine-3-carboxylate hydrochloride
Introduction
This compound is a chiral morpholine derivative frequently employed as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structural features make it a valuable intermediate for creating novel compounds with specific biological activities. As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of personnel and the integrity of research outcomes.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed for researchers, scientists, and drug development professionals, providing a framework for risk assessment and establishing best practices for the safe handling, storage, and emergency management of this compound. We will explore the causality behind safety protocols, grounding our recommendations in established chemical principles and regulatory standards to foster a proactive safety culture in the laboratory.
Chemical and Physical Identity
A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice. This information dictates storage conditions, informs the choice of personal protective equipment, and is critical for the accurate preparation of solutions and reaction mixtures.
| Property | Value | Source |
| IUPAC Name | methyl (3S)-morpholine-3-carboxylate;hydrochloride | [1] |
| Synonyms | (S)-methyl morpholine-3-carboxylate-HCl | [2][3] |
| CAS Number | 1447972-26-0; 1214686-81-3 | [2][3][4] |
| Molecular Formula | C₆H₁₂ClNO₃ | [2][3][4] |
| Molecular Weight | 181.62 g/mol | [2][3][4] |
| Appearance | White to off-white solid (typical for similar compounds) | [5] |
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling. The hydrochloride salt form, while often improving solubility and stability, can contribute to its irritant properties.
GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Description |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Source: Aggregated from multiple supplier safety data sheets.[4][5][6]
Expert Analysis of Hazards:
-
Skin and Eye Irritation (H315, H319): The primary hazards are irritant in nature.[4][5][6] Upon contact with moist skin or mucous membranes, the hydrochloride salt can dissociate, creating a localized acidic environment that irritates tissues. Prolonged or repeated contact can exacerbate this effect. The causality stems from the chemical reactivity of the compound and its acidic nature.
-
Respiratory Irritation (H335): As a fine, crystalline solid, the compound can become airborne as dust during handling, such as weighing or transferring.[7] Inhalation of this dust can irritate the respiratory tract, leading to symptoms like coughing or shortness of breath.[5] This underscores the critical importance of engineering controls to minimize dust generation and inhalation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is the most effective strategy for mitigating exposure risks.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood . A fume hood provides constant airflow to draw airborne dust and potential vapors away from the operator's breathing zone, preventing respiratory exposure. All weighing, transferring, and solution preparation activities should be performed within a fume hood.[6][8] Ensure the sash is kept at the lowest practical height to maximize capture velocity. A well-ventilated laboratory with regular air exchange is also a mandatory background control.[6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required even when using engineering controls. The selection of PPE should be guided by the specific task being performed.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, for tasks with a higher risk of splashes or dust generation (e.g., transferring large quantities), chemical splash goggles are strongly recommended as they provide a complete seal around the eyes.[7][9]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them after use.[6][7]
-
Protective Clothing: A standard laboratory coat should be worn and kept fully buttoned. For larger-scale operations, a chemically resistant apron may be advisable.[6]
-
-
Respiratory Protection: When engineering controls are not sufficient to control airborne concentrations (e.g., during a large spill cleanup outside of a hood), a NIOSH-approved respirator is necessary. For a solid powder, a particulate respirator (e.g., N95 or P100) is appropriate.[6][7]
Protocols for Safe Handling and Storage
Adherence to standardized protocols is a self-validating system that ensures safety and reproducibility.
Step-by-Step Handling Protocol
-
Pre-Operation: Confirm the chemical fume hood is operational. Locate the nearest safety shower and eyewash station.[9][10]
-
Don PPE: Put on a lab coat, appropriate gloves, and safety glasses or goggles as determined by your risk assessment.
-
Handling: Perform all manipulations inside the fume hood. Use a spatula or scoop for solid transfers to minimize dust creation. Avoid shaking the container unnecessarily.
-
Solution Preparation: When dissolving, add the solid slowly to the solvent to prevent splashing.
-
Post-Operation: Tightly close the container. Decontaminate the work surface with a suitable solvent and wipe it down.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[6][7]
Storage Protocol
Proper storage is crucial for maintaining the chemical's purity and preventing hazardous situations.
-
Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[3][6][7] Hydrochloride salts can be hygroscopic, and moisture can affect stability.
-
Environment: Store in a cool, dry, and well-ventilated area.[6][7][11] Room temperature storage is generally acceptable.[3][12]
-
Segregation: Store away from incompatible materials. The primary incompatibilities are:
-
Strong Bases: Will neutralize the hydrochloride salt in a potentially exothermic reaction.
-
Strong Oxidizing Agents: Can cause vigorous and potentially hazardous reactions.[7]
-
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard pictograms.
Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
Accidental Release (Spill) Protocol
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the lab.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and equipped to do so.
-
Control: Prevent the spilled material from entering drains or waterways.[6]
-
Cleanup:
-
Don appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material using tools that will not generate excessive dust (e.g., gently scoop or use a dampened absorbent pad for small amounts).[7]
-
Place the spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.
-
Wash the spill area thoroughly once the material is removed.[6]
-
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][10][11][13]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7][10]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, adhering to established handling and storage procedures, and being prepared for emergencies, scientists can minimize risks to themselves and their colleagues. This guide serves as a technical framework, but it must be supplemented by the specific SDS provided by the supplier and a continuous commitment to a culture of safety within the laboratory.
References
-
Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
The Lab Depot. (2014). Morpholine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Government of Canada. (n.d.). Hazardous substance assessment – Morpholine. Retrieved from [Link]
-
Lab Alley. (2020). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. Retrieved from [Link]
-
European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions. Retrieved from [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
European Medicines Agency. (2007). Declaration of storage conditions for medicinal products particulars and active substances (Annex) - Scientific guideline. Retrieved from [Link]
-
Serajuddin, A. T., & Sheen, P. C. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Retrieved from [Link]
Sources
- 1. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. labdepotinc.com [labdepotinc.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3 | AChemBlock [achemblock.com]
- 13. trc-corp.com [trc-corp.com]
Spectroscopic Characterization of (S)-Methyl Morpholine-3-Carboxylate Hydrochloride: A Technical Guide
Introduction
(S)-methyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of more complex molecules, leveraging the conformational constraints and stereochemical definition of the morpholine scaffold. Accurate and comprehensive structural elucidation is paramount for its application in research and development, ensuring quality control and a deep understanding of its chemical properties.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The content herein is structured to offer not just raw data, but also the underlying scientific rationale for data acquisition and interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
The structure combines a morpholine ring, a chiral center at the C3 position, and a methyl ester functional group. The hydrochloride salt form means the secondary amine in the morpholine ring is protonated, forming an ammonium salt. This protonation significantly influences the electronic environment and, consequently, the spectroscopic output.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and purity assessment.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Due to the lack of publicly available experimental spectra, the following is a representative analysis based on established chemical shift principles for similar structures. The spectrum is typically recorded in a deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆, as the compound is a salt. The acidic N-H protons are often exchangeable and may appear as a broad signal or be exchanged with D₂O.
Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.40 - 4.50 | dd | 1H | H3 | The proton at the chiral center (C3) is deshielded by the adjacent ester and the protonated nitrogen. It would appear as a doublet of doublets due to coupling with the two non-equivalent protons on C2. |
| ~4.10 - 4.25 | m | 2H | H5 | These protons are adjacent to the oxygen atom and are expected to be in this region. The axial and equatorial protons may be non-equivalent. |
| ~3.85 | s | 3H | -OCH₃ | The methyl ester protons are in a distinct chemical environment and appear as a sharp singlet. |
| ~3.70 - 3.80 | m | 1H | H2 (axial) | Protons on C2 are adjacent to the protonated nitrogen, leading to a downfield shift. Complex splitting is expected from coupling to H3 and the geminal H2 proton. |
| ~3.40 - 3.55 | m | 1H | H2 (equatorial) | Similar to the axial proton on C2, but may have a slightly different chemical shift due to its spatial orientation. |
| ~3.20 - 3.35 | m | 2H | H6 | These protons are adjacent to the protonated nitrogen and would be shifted downfield. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~171.0 | C=O | The carbonyl carbon of the ester group is characteristically found in the far downfield region. |
| ~65.5 | C5 | This carbon is attached to the ring oxygen, resulting in a significant downfield shift. |
| ~58.0 | C3 | The chiral carbon is attached to the ester group and the protonated nitrogen, placing it in this region. |
| ~53.0 | -OCH₃ | The methyl carbon of the ester. |
| ~45.0 | C2 | This carbon is adjacent to the protonated nitrogen atom. |
| ~43.0 | C6 | This carbon is also adjacent to the protonated nitrogen atom. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3000 - 2700 (broad) | N⁺-H Stretch | Secondary Ammonium | The broad and strong absorption in this region is a hallmark of an amine salt, indicating the protonation of the morpholine nitrogen. |
| ~2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) | These absorptions confirm the presence of the saturated hydrocarbon portions of the morpholine ring and methyl group. |
| ~1745 (strong) | C=O Stretch | Ester | This is one of the most intense and diagnostic peaks in the spectrum, confirming the presence of the methyl ester. |
| ~1250 - 1050 (strong) | C-O Stretch | Ester & Ether | This region will contain strong signals corresponding to the C-O single bond stretches from both the ester and the morpholine ring ether linkage. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. For a polar molecule like this, Electrospray Ionization (ESI) is the preferred technique.
Predicted Mass Spectrum (ESI+)
-
Molecular Ion: The molecular weight of the free base, (S)-methyl morpholine-3-carboxylate, is 145.16 g/mol . In positive ion mode ESI-MS, the base peak or a prominent peak is expected to be the protonated molecule [M+H]⁺.
-
m/z ≈ 146.08 (Calculated for C₆H₁₂NO₃⁺)
-
-
Key Fragmentation Pathways: While fragmentation can be controlled in ESI-MS, common fragments could arise from:
-
Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment with m/z ≈ 86.
-
Ring cleavage: Various fragmentation patterns involving the breaking of the morpholine ring can occur, leading to smaller charged fragments.
-
Mass Spectrometry Workflow Diagram
Caption: High-level workflow for ESI-MS analysis.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol/water or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ion Source Parameters: Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable and strong ion signal for the [M+H]⁺ ion.
-
Mass Analyzer Scan: Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-300) to detect the molecular ion and potential fragments.
-
Data Acquisition: Acquire the mass spectrum, averaging multiple scans to obtain a clean spectrum with a good signal-to-noise ratio.
Conclusion
The collective data from NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic fingerprint for this compound. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and stereochemical integrity. IR spectroscopy validates the presence of key functional groups, particularly the ester carbonyl and the ammonium salt. Finally, ESI-MS confirms the molecular weight of the parent molecule. Together, these techniques form a self-validating system essential for the quality control and effective use of this important chiral building block in scientific research and drug discovery.
References
-
University of California, Davis. Typical IR Absorption Frequencies for Common Functional Groups. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6558896, (S)-Methyl morpholine-3-carboxylate. Available at: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery and Development
A Technical Guide to the Biological Activities of Morpholine Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Versatility of the Morpholine Ring
The morpholine moiety, a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of approved pharmaceuticals and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. The unique structural and electronic features of the morpholine ring contribute to enhanced solubility, metabolic stability, and bioavailability of parent compounds.[3] Furthermore, the morpholine nitrogen provides a readily modifiable handle for synthetic chemists to explore diverse chemical space and optimize biological activity. This technical guide provides an in-depth exploration of the significant biological activities of morpholine derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.
Anticancer Activity of Morpholine Derivatives: Targeting Key Oncogenic Pathways
Morpholine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A prominent mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and survival. The oxygen atom of the morpholine ring can form crucial hydrogen bonds within the ATP-binding pocket of these kinases, contributing to potent and selective inhibition.[9]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Morpholine Derivatives
Caption: PI3K/Akt/mTOR pathway and points of inhibition by morpholine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of morpholine derivatives is significantly influenced by the nature and position of substituents on both the morpholine ring and any appended aromatic systems. For instance, in a series of morpholine-substituted quinazolines, the presence of electron-withdrawing or electron-donating groups on the aromatic ring C modulates the cytotoxic activity against various cancer cell lines.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SHSY-5Y) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Architectural Elegance of Chirality: A Technical Guide to Chiral Morpholines in Medicinal Chemistry
Foreword: Beyond the Flatland of Achiral Drug Design
In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional architecture of a drug molecule is paramount. For decades, the morpholine ring, a simple six-membered heterocycle, has been a trusted ally to medicinal chemists.[1][2][3] Its favorable physicochemical properties—such as aqueous solubility and metabolic stability—have cemented its status as a privileged scaffold in a multitude of therapeutic areas.[4][5] However, to truly unlock the potential of this versatile moiety, we must venture beyond its two-dimensional representation and embrace the profound impact of stereochemistry. This guide delves into the world of chiral morpholines, exploring how the precise spatial arrangement of atoms within this simple ring can dramatically influence biological activity and pave the way for safer, more effective medicines. We will journey from the fundamental principles of stereoselective synthesis to the tangible clinical implications of chirality, equipping you with the knowledge to harness the power of three-dimensional thinking in your own drug discovery endeavors.
The Morpholine Scaffold: A Foundation of Versatility
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. This unique combination confers a desirable balance of properties that make it an attractive component of drug molecules.[6] The basic nitrogen atom can be readily functionalized to modulate potency and pharmacokinetic properties, while the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[7] Furthermore, the morpholine ring often imparts favorable metabolic stability, reducing the likelihood of rapid clearance from the body.
However, the true elegance of the morpholine scaffold is revealed when we consider its potential for chirality. The introduction of one or more stereocenters into the morpholine ring creates a chiral molecule, meaning it is non-superimposable on its mirror image. These mirror-image forms, known as enantiomers, can have vastly different pharmacological properties.[8]
The Criticality of Chirality: A Tale of Two Enantiomers
The biological environment is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the interaction of a chiral drug with its biological target is often stereospecific. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for undesirable side effects.[8][9]
The classic, albeit tragic, example of thalidomide underscores the profound importance of chirality in drug development. While the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, leading to devastating birth defects. This stark lesson propelled the pharmaceutical industry and regulatory bodies to rigorously evaluate the stereochemistry of all new chiral drug candidates.[9]
For chiral morpholine-containing drugs, the orientation of substituents on the morpholine ring can dictate how the molecule fits into the binding pocket of its target protein. A subtle change in stereochemistry can lead to a significant alteration in binding affinity and, consequently, pharmacological activity.
The Architect's Toolkit: Stereoselective Synthesis of Chiral Morpholines
The ability to synthesize enantiomerically pure morpholines is crucial for the development of chiral drugs. Several strategies have been developed to achieve this, with asymmetric hydrogenation of dehydromorpholines emerging as a particularly powerful and versatile method.[10]
Asymmetric Hydrogenation: A Protocol for Precision
Asymmetric hydrogenation utilizes a chiral catalyst to selectively add hydrogen to one face of a prochiral double bond, thereby creating a chiral center with high enantiomeric excess.[11][12] This method is highly efficient and atom-economical, making it an attractive approach for large-scale synthesis.[10]
Here, we present a detailed, step-by-step protocol for the asymmetric hydrogenation of a 2-substituted dehydromorpholine, a key intermediate in the synthesis of many chiral morpholine-containing compounds.
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
Objective: To synthesize a chiral 2-substituted morpholine with high enantiomeric excess.
Materials:
-
2-Substituted dehydromorpholine (1.0 eq)
-
[Rh(COD)2]BF4 (0.01 eq)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP) (0.011 eq)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)2]BF4 and the chiral bisphosphine ligand. Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst. The color of the solution should change, indicating catalyst formation. Causality: The pre-formation of the chiral rhodium catalyst is essential to ensure that the active catalytic species is present before the introduction of the substrate, leading to higher enantioselectivity.
-
Reaction Setup: In a separate flask, dissolve the 2-substituted dehydromorpholine in degassed methanol.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to the autoclave. Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral 2-substituted morpholine.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Diagram: Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric hydrogenation of a dehydromorpholine.
Chiral HPLC: Verifying Enantiomeric Purity
The successful synthesis of a single enantiomer must be confirmed by analytical techniques that can distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.[13][14][15] Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.[16]
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee) of a chiral morpholine derivative.
Materials:
-
Sample of the chiral morpholine derivative
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine or acid modifier (e.g., diethylamine, trifluoroacetic acid)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Method Development (if necessary):
-
Select a chiral column based on the structure of the analyte. Polysaccharide-based columns are a good starting point for many morpholine derivatives.[13]
-
Screen different mobile phases, typically mixtures of hexane and an alcohol (isopropanol or ethanol).
-
For basic morpholines, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape. For acidic compounds, use an acid modifier (e.g., 0.1% trifluoroacetic acid). Causality: The modifier suppresses the ionization of the analyte and reduces its interaction with residual silanol groups on the silica support of the CSP, leading to sharper and more symmetrical peaks.
-
-
Analysis:
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Case Studies: Chiral Morpholines in Action
To illustrate the profound impact of chirality on the pharmacological properties of morpholine-containing drugs, we will examine three prominent examples: reboxetine, aprepitant, and linezolid.
Reboxetine: A Tale of Two Antidepressants
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[17][18][19] It contains a chiral 2-substituted morpholine ring and exists as two enantiomers: (S,S)-reboxetine and (R,R)-reboxetine.
Studies have shown that the two enantiomers of reboxetine exhibit significantly different pharmacological profiles. (S,S)-reboxetine is a potent and selective NRI, while (R,R)-reboxetine is substantially less active.[20] In fact, the affinity of (S,S)-reboxetine for the human norepinephrine transporter (hNET) is 130-fold higher than that of its (R,R)-enantiomer.[20] This dramatic difference in activity highlights the critical role of the stereochemistry of the morpholine ring in the interaction of reboxetine with its biological target.[21]
Table 1: Pharmacological Data for Reboxetine Enantiomers
| Enantiomer | hNET Binding Affinity (Ki, nM) | Norepinephrine Uptake Inhibition (IC50, nM) |
| (S,S)-Reboxetine | 1.1 | 5.6 |
| (R,R)-Reboxetine | 143 | >1000 |
| Racemic Reboxetine | 1.1 | 9.1 |
Data compiled from various sources.
The stereoselective synthesis of (S,S)-reboxetine is therefore of great interest. One efficient approach involves the stereospecific synthesis starting from a chiral precursor, ensuring the desired stereochemistry is maintained throughout the synthetic sequence.[1][2]
Diagram: Simplified Stereoselective Synthesis of (S,S)-Reboxetine
Caption: Key stages in the stereoselective synthesis of (S,S)-Reboxetine.
Aprepitant: A Stereochemically Stable Neurokinin-1 Receptor Antagonist
Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[22][23] This complex molecule contains three chiral centers, one of which is part of a substituted morpholine ring. The specific stereoisomer, (2R,3S)-aprepitant, is the active drug.
Given the complexity of its stereochemistry, it is crucial to ensure that the desired stereoisomer is stable in vivo and does not undergo epimerization to other, potentially inactive or harmful, diastereomers. A study using chiral HPLC-MS/MS analysis of human plasma samples following oral administration of aprepitant confirmed that the drug is stereochemically stable in vivo, with no detectable levels of other stereoisomers.[24] This self-validating system provides a high degree of confidence in the therapeutic consistency of aprepitant.
Linezolid: An Antibiotic with a Crucial Morpholine Moiety
Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[25] Its structure features a chiral center and a morpholine ring. The (S)-enantiomer is the active form of the drug. The morpholine ring is not merely a passive scaffold in linezolid; it plays an active role in the drug's mechanism of action.[4]
Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[][27] The morpholine ring contributes to the overall binding affinity and proper orientation of the molecule within the ribosomal binding pocket.[4] While the direct impact of the morpholine's chirality on binding is less pronounced than in the case of reboxetine, the overall stereochemistry of the molecule, including the chiral center outside the morpholine ring, is essential for its antibacterial activity.
Future Directions: Expanding the Horizons of Chiral Morpholines
The examples of reboxetine, aprepitant, and linezolid provide a compelling testament to the power of chiral morpholines in medicinal chemistry. As our understanding of molecular recognition deepens and our synthetic capabilities expand, we can expect to see the emergence of even more sophisticated chiral morpholine-containing drugs.
The development of novel catalytic methods for the asymmetric synthesis of complex morpholine derivatives will undoubtedly accelerate the discovery of new therapeutic agents.[28] Furthermore, the integration of computational modeling with synthetic chemistry will enable the rational design of chiral morpholines with optimized potency, selectivity, and pharmacokinetic properties.
Conclusion: A Call for Three-Dimensional Thinking
The journey from a simple, achiral morpholine to a complex, life-saving chiral drug is a testament to the ingenuity of medicinal chemistry. This guide has sought to illuminate the critical role of chirality in this process, providing both the theoretical framework and the practical tools to empower researchers in their own drug discovery efforts. By embracing the principles of stereochemistry and harnessing the power of asymmetric synthesis, we can continue to design and develop innovative medicines that are not only effective but also safer and more selective. The future of drug discovery is not flat; it is a three-dimensional world of intricate molecular architecture, and chiral morpholines are poised to be among its most elegant and impactful creations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijamtes.org [ijamtes.org]
- 6. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Hybrids Targeting Opioid and Neurokinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. researchgate.net [researchgate.net]
- 18. A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 24. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (S)-Methyl Morpholine-3-Carboxylate Hydrochloride: Commercial Sourcing, Purity Analysis, and Quality Control
Abstract
(S)-Methyl morpholine-3-carboxylate hydrochloride is a chiral building block of significant interest in contemporary drug discovery and development. Its morpholine core is a prevalent scaffold in numerous biologically active compounds, and the stereochemistry at the C3 position is often critical for target engagement and pharmacological activity. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, purity considerations, and essential analytical methodologies for this compound. We will explore the nuances of sourcing high-purity material, delve into the likely synthetic origins and potential impurities, and provide actionable, field-proven protocols for the verification of both chemical and enantiomeric purity.
Introduction: The Significance of this compound in Medicinal Chemistry
The morpholine moiety is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When incorporated into drug candidates, it can significantly enhance pharmacokinetic profiles. The specific stereoisomer, this compound, serves as a crucial starting material for the synthesis of more complex molecules where the three-dimensional arrangement of atoms is paramount for biological function. The hydrochloride salt form enhances stability and handling characteristics, making it a preferred form for synthesis and storage.
Given its role as a foundational chiral building block, the procurement of this compound with well-defined and high levels of purity is a non-negotiable starting point for any research or development campaign. The presence of chemical or, more critically, enantiomeric impurities can lead to misleading biological data, complicate reaction pathways, and create significant regulatory hurdles down the line. This guide is designed to equip the discerning scientist with the knowledge to navigate these challenges effectively.
Commercial Availability and Supplier Overview
A number of chemical suppliers offer this compound. However, the stated purity and the level of accompanying analytical documentation can vary. It is imperative for the researcher to conduct due diligence when selecting a supplier. Below is a comparative table of representative commercial sources.
| Supplier | Product Number (Example) | CAS Number | Stated Purity | Availability |
| BLD Pharm | BD00768997 | 1447972-26-0 | ≥98% | In Stock |
| AChemBlock | B-1084 (Racemate) | 1214686-81-3 | 95% | In Stock |
| Acros Pharmatech | AMP50 (Racemate) | 1214686-81-3 | ≥97% | In Stock |
| Various Suppliers | Varies | 1447972-26-0 | ≥98% | Varies |
Note: The CAS number for the (S)-enantiomer hydrochloride is 1447972-26-0. The racemate is often listed under CAS 1214686-81-3. It is critical to verify the correct CAS number when ordering the chiral material.
When evaluating suppliers, it is crucial to request a Certificate of Analysis (CoA) for the specific lot being purchased. A comprehensive CoA should include not only the overall purity (typically determined by HPLC or NMR) but also the enantiomeric excess (e.e.), usually determined by chiral HPLC.
Understanding Purity: A Synthesis-Based Perspective
To appreciate the importance of purity specifications, it is instructive to understand the likely synthetic route to this compound. A common and efficient synthesis starts from the readily available chiral pool starting material, L-serine.[1][2]
Plausible Synthetic Pathway
A likely synthetic route involves the following key transformations:
-
Protection of L-Serine: The amino and carboxylic acid groups of L-serine are protected. For example, the amino group can be protected with a Boc group, and the carboxylic acid can be converted to its tert-butyl ester.[1]
-
N-Alkylation: The protected L-serine derivative is then N-alkylated with a two-carbon unit that will ultimately form part of the morpholine ring. A common reagent for this is chloroacetyl chloride.[1][2]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the morpholine ring. This is often achieved under basic conditions.[1][2]
-
Reduction of the Amide: The cyclization product is typically a morpholinone, which is then reduced to the corresponding morpholine.
-
Deprotection and Esterification: The protecting groups are removed, and the carboxylic acid is esterified to the methyl ester.
-
Salt Formation: Finally, the free base is treated with hydrochloric acid to form the stable hydrochloride salt.
The following diagram illustrates the logical flow of this synthetic process.
Caption: Plausible synthetic workflow for the target compound.
Potential Impurities
Understanding the synthesis allows for an informed consideration of potential impurities:
-
Enantiomeric Impurity (R-enantiomer): The primary source of the unwanted R-enantiomer would be the presence of D-serine in the starting material. While L-serine is commercially available in high enantiomeric purity, even small amounts of D-serine will be carried through the synthesis.
-
Diastereomeric Impurities: If any of the reagents used in the transformations are chiral and not enantiomerically pure, there is a potential for the formation of diastereomers.
-
Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions at any stage can lead to the presence of starting materials or intermediates in the final product.
-
Byproducts of Side Reactions: For example, over-alkylation or incomplete cyclization can generate structurally related impurities.
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps.
-
-
Degradation Products: The ester functionality could be susceptible to hydrolysis back to the carboxylic acid if exposed to moisture over time.
Analytical Methods for Quality Control
A multi-pronged analytical approach is necessary to fully characterize the purity of this compound.
Structural Confirmation and Chemical Purity
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The integration of the proton signals can also provide a quantitative measure of purity against a known standard.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Achiral High-Performance Liquid Chromatography (HPLC): An achiral HPLC method, typically reverse-phase, is used to determine the overall chemical purity by separating the main compound from any process-related impurities.
Enantiomeric Purity Determination: A Field-Proven Chiral HPLC Protocol
The determination of enantiomeric excess (e.e.) is arguably the most critical analytical test for this chiral building block. Chiral HPLC using a chiral stationary phase (CSP) is the gold standard for this analysis. Polysaccharide-based CSPs are particularly effective for the separation of amino acid derivatives.[3][4]
The following protocol is a robust starting point for the chiral separation of this compound, based on established methods for similar cyclic amino acid esters.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or a similar amylose-based CSP).
-
-
Mobile Phase:
-
n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The diethylamine is a crucial additive for improving the peak shape of basic analytes like morpholines.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
25 °C.
-
-
Detection:
-
UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the hydrochloride salt in the mobile phase at a concentration of approximately 1 mg/mL. The salt will likely not fully dissolve due to the non-polar nature of the mobile phase. Neutralize the sample by adding a slight excess of a non-polar base (e.g., triethylamine) to liberate the free base, which is soluble in the mobile phase. Alternatively, perform a liquid-liquid extraction of the free base into a suitable organic solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume:
-
10 µL.
-
-
Data Analysis:
-
A racemic standard of methyl morpholine-3-carboxylate hydrochloride is required to identify the retention times of both the (S) and (R) enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
The following diagram outlines the decision-making process for analytical method selection.
Caption: Decision workflow for analytical quality control.
Conclusion and Recommendations
This compound is a valuable chiral building block, but its effective use is predicated on a thorough understanding and verification of its purity. As a Senior Application Scientist, my recommendation is to never rely solely on the supplier's stated purity. A robust internal quality control process, incorporating structural confirmation by NMR, chemical purity by achiral HPLC, and, most importantly, enantiomeric purity by chiral HPLC, is essential.
When sourcing this material, engage with suppliers who are transparent with their analytical data and can provide a detailed Certificate of Analysis. For critical applications, it is advisable to source small quantities from multiple vendors and perform a comparative analysis before committing to a larger purchase. By implementing the analytical strategies outlined in this guide, researchers and drug development professionals can proceed with confidence, knowing that the foundational stereochemistry of their synthetic endeavors is secure.
References
-
PubMed. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ResearchGate. (n.d.). Experimental data for enantiomeric separations of amino acid amides and amino acid esters with SCF6 and SCF7. [Link]
- Google Patents. (2014). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. [Link]
-
Semantic Scholar. (n.d.). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
- Google Patents. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
- Google Patents. (2012). Method for chiral separation of various side chain protected amino acids.
-
LCGC International. (n.d.). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF. [Link]
-
ResearchGate. (n.d.). Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
Sources
- 1. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Methodological & Application
Application Notes and Protocols: Synthetic Routes for Preparing (S)-methyl morpholine-3-carboxylate hydrochloride
Introduction
(S)-methyl morpholine-3-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its constrained morpholine scaffold is a common feature in a variety of biologically active compounds. The precise stereochemical control at the C3 position is often crucial for desired pharmacological activity, making enantioselective synthesis a key challenge. This document provides a detailed guide to various synthetic routes for the preparation of this compound, offering insights into the underlying chemical principles and providing actionable protocols for laboratory synthesis.
The morpholine ring system is prevalent in numerous FDA-approved drugs, highlighting its importance as a privileged scaffold.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. This guide will explore several synthetic strategies, starting from readily available chiral precursors, to afford the target compound with high enantiopurity.
Synthetic Strategies Overview
Several synthetic approaches have been developed to access chiral morpholine derivatives. These strategies can be broadly categorized based on the key bond-forming or stereochemistry-inducing step. For the synthesis of this compound, the most common and practical routes often commence from the chiral pool, specifically from L-serine.
A generalized workflow for one of the prominent synthetic routes is depicted below:
Figure 1: Generalized synthetic workflow starting from L-Serine.
This guide will delve into the specifics of a well-established route involving the cyclization of a serine-derived intermediate.
Route 1: Synthesis from L-Serine
This is a widely adopted and reliable method that leverages the inherent chirality of L-serine to establish the desired stereocenter at the C3 position of the morpholine ring. The synthesis involves a multi-step sequence that includes protection, cyclization, reduction, and final salt formation.
Causality Behind Experimental Choices
-
Starting Material: L-serine is an inexpensive and readily available chiral amino acid, making it an ideal starting point for enantioselective synthesis.
-
Protecting Groups: The amine and carboxylic acid functionalities of serine must be protected to prevent unwanted side reactions during the subsequent N-alkylation and cyclization steps. The tert-butyloxycarbonyl (Boc) group is a common choice for the amine due to its stability and ease of removal under acidic conditions. The carboxylic acid is typically converted to a tert-butyl ester.
-
Cyclization Strategy: The key ring-forming step is an intramolecular Williamson ether synthesis. An N-chloroacetyl derivative of the protected serine is prepared, and subsequent treatment with a base promotes cyclization to form the morpholinone ring.
-
Reduction: The lactam (morpholinone) is then reduced to the corresponding morpholine. This is often achieved using reducing agents like borane or aluminum hydrides.
-
Final Steps: The protecting groups are removed, and the carboxylic acid is esterified to the methyl ester. Finally, treatment with hydrochloric acid yields the desired hydrochloride salt.
Detailed Experimental Protocol
A detailed protocol for the synthesis of (S)-3-morpholinyl carboxylic acid, a key intermediate, has been described in the patent literature.[3][4] The subsequent esterification and salt formation are standard organic transformations.
Step 1: Synthesis of L-serine tert-butyl ester [3][4]
-
Dissolve L-serine in tert-butyl acetate.
-
At 0-10 °C, add a catalytic amount of perchloric acid.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous base, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the L-serine tert-butyl ester.
Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester [3][4]
-
Dissolve the L-serine tert-butyl ester in dichloromethane.
-
Cool the solution to 0-10 °C and add a solution of chloroacetyl chloride in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to yield the N-chloroacetylated product.
Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester [3][4]
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.
-
Add a solution of sodium ethoxide in toluene dropwise.
-
Stir the reaction at room temperature until the cyclization is complete.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer, dry, and concentrate to afford the morpholinone intermediate.
Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester [3][4]
-
Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
Add aluminum trichloride, followed by the portion-wise addition of sodium borohydride at a controlled temperature.
-
Stir until the reduction is complete.
-
Work up the reaction by carefully quenching with acid and extracting the product into an organic solvent.
-
Purify the crude product by chromatography to obtain the desired morpholine derivative.
Step 5: Synthesis of this compound
-
Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
Add a methanolic solution of hydrogen chloride.[3]
-
Stir the reaction until the deprotection of the tert-butyl ester and subsequent transesterification to the methyl ester is complete.
-
Concentrate the reaction mixture under reduced pressure to crystallize the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
Figure 2: Detailed synthetic pathway from L-Serine.
Alternative Synthetic Approaches
While the route from L-serine is well-established, other methods for the synthesis of chiral morpholines exist and may be suitable depending on the desired substitution patterns and scale of the reaction.
-
Electrophile-Induced Cyclization: Chiral morpholines can be synthesized via the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols.[5] This method allows for the introduction of substituents at various positions on the morpholine ring.
-
Reductive Amination: Reductive amination of α-chloroaldehydes with N-substituted-2-aminoethanols, followed by base-catalyzed cyclization, can also yield morpholine derivatives.[6]
-
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates provides an efficient route to 3-substituted morpholines.[7]
These alternative routes offer flexibility in the synthesis of a broader range of morpholine analogs, although they may require more specialized starting materials or catalysts.
Data Summary
The following table summarizes the key intermediates and the final product in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | 145.16 | 741288-31-3[8] |
| This compound | C6H12ClNO3 | 181.62 | 1447972-26-0[9][10] |
Conclusion
The synthesis of this compound is a well-documented process, with the route starting from L-serine being a robust and reliable method for producing the enantiomerically pure compound. This application note has provided a detailed overview of this synthetic pathway, including the rationale behind the experimental choices and a step-by-step protocol. Researchers and drug development professionals can utilize this guide to efficiently synthesize this valuable chiral building block for their research and development endeavors. The alternative routes mentioned also offer avenues for the synthesis of related morpholine derivatives, further expanding the chemical space for drug discovery.
References
-
Enantioselective synthesis of morpholine... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). Retrieved from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved from [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from [Link]
- CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents. (n.d.).
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved from [Link]
-
Methyl morpholine-3-carboxylate hydrochloride - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters. (n.d.). Retrieved from [Link]
- CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents. (n.d.).
-
Methyl morpholine-3-carboxylate hydrochloride - AZA Mid-Year Meeting. (n.d.). Retrieved from [Link]
- CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents. (n.d.).
-
(S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved from [Link]
-
(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 4. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. calpaclab.com [calpaclab.com]
Application Note: (S)-Methyl Morpholine-3-carboxylate Hydrochloride as a Versatile Chiral Building Block in Drug Discovery
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved therapeutic agents and its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This application note provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-methyl morpholine-3-carboxylate hydrochloride (CAS: 1447972-26-0), a valuable chiral building block.[3][4] We will explore its synthetic utility, focusing on key transformations at its two primary functional handles: the secondary amine and the methyl ester. This guide furnishes detailed, field-tested protocols for N-acylation and ester reduction, explaining the causal logic behind experimental choices and providing a framework for incorporating this versatile synthon into drug discovery programs.
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
The overrepresentation of the morpholine ring in pharmaceuticals is not coincidental. Its unique combination of a weakly basic nitrogen and a hydrogen-bond-accepting oxygen atom allows it to modulate properties like aqueous solubility and brain permeability, crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] Furthermore, the defined chair-like conformation of the morpholine ring can serve as a rigid scaffold, positioning substituents in precise three-dimensional orientations for optimal interaction with biological targets.[6]
The specific enantiomer, this compound, offers the critical advantage of a fixed stereocenter. As biological systems are inherently chiral, the stereochemistry of a drug molecule is paramount to its efficacy and safety. This building block provides a reliable and cost-effective route to enantiomerically pure compounds, bypassing the need for challenging chiral separations or asymmetric syntheses later in the synthetic sequence. Its two distinct functional groups—a nucleophilic secondary amine and an electrophilic methyl ester—can be manipulated orthogonally, opening pathways to a diverse array of complex molecular architectures.[7]
Physicochemical Properties & Safety Information
Before use, it is essential to be familiar with the properties and handling requirements of the reagent.
Compound Data
| Property | Value | Reference(s) |
| CAS Number | 1447972-26-0 | [3][4] |
| Molecular Formula | C₆H₁₂ClNO₃ | [3][8] |
| Molecular Weight | 181.62 g/mol | [3][8][9] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥98% | [3][4] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed and protect from moisture. | [8][10] |
Handling and Safety Precautions
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[10][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]
Application I: N-Functionalization via Acylation
The secondary amine of the morpholine ring is the most common site for synthetic elaboration. N-acylation to form a stable amide bond is a fundamental transformation for linking the morpholine core to other pharmacophoric elements.
Causality: The reaction requires a base for two reasons: first, to deprotonate the hydrochloride salt, liberating the free secondary amine, and second, to neutralize the hydrochloric acid that is generated as a byproduct of the reaction with the acyl chloride. Using at least two equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) ensures the reaction proceeds to completion. The reaction is typically performed at 0 °C to control the initial exotherm associated with the formation of the reactive acylammonium intermediate.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a standard procedure for the acylation of this compound with a generic acyl chloride (R-COCl).
Workflow Diagram: N-Acylation
Caption: Step-by-step workflow for the N-acylation of the chiral morpholine building block.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the solid in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add triethylamine (2.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-acylated product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Application II: Ester Reduction to a Chiral Alcohol
The methyl ester provides a second, electronically distinct reactive site. Its reduction to a primary alcohol transforms the building block into (S)-(morpholin-3-yl)methanol, a new chiral intermediate. This alcohol can then be used in subsequent reactions such as etherifications, oxidations, or Mitsunobu reactions.
Causality: A powerful reducing agent like lithium aluminum hydride (LAH) is required to reduce the ester. LAH is highly reactive and pyrophoric, necessitating strictly anhydrous conditions and an inert atmosphere (N₂ or Ar) to prevent violent quenching with atmospheric moisture. The reaction is initiated at 0 °C to moderate the initial reactivity, and the subsequent workup must be performed with extreme caution. The Fieser workup method is a reliable and safe procedure for quenching residual LAH and precipitating aluminum salts, facilitating their removal by filtration.
Protocol 2: LAH Reduction to (S)-(4-Acylmorpholin-3-yl)methanol
This protocol assumes the starting material has already been N-protected (e.g., via Protocol 1) to prevent the acidic N-H proton from reacting with the LAH. If starting from the HCl salt, it must first be N-protected and purified.
Workflow Diagram: Ester Reduction
Caption: Step-by-step workflow for the LAH reduction of the N-protected morpholine ester.
Materials:
-
N-protected (S)-methyl morpholine-3-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
15% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Celite® or diatomaceous earth
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a magnetic stir bar and thermometer.
-
To the flask, carefully add LAH (1.5 eq).
-
Add anhydrous THF via syringe to create a suspension (approx. 0.2 M concentration with respect to LAH).
-
Cool the suspension to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve the N-protected starting material (1.0 eq) in anhydrous THF.
-
Add the solution of the starting material dropwise via syringe or dropping funnel to the LAH suspension at 0 °C. A slight evolution of gas may be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).
-
Workup (Extreme Caution): Cool the reaction mixture back to 0 °C. Sequentially and very slowly, add the following reagents dropwise while stirring vigorously:
-
Deionized water (X mL, where X = grams of LAH used).
-
15% aqueous NaOH solution (X mL).
-
Deionized water (3X mL).
-
-
Remove the ice bath and stir the resulting grey/white slurry vigorously at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Ethyl Acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which is often pure enough for subsequent steps.
-
If necessary, purify the product by flash column chromatography.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Confirm the disappearance of the methyl ester signal and the appearance of signals corresponding to the -CH₂OH group.
Conclusion
This compound is a powerful and versatile chiral building block that provides an efficient entry point into enantiomerically pure, complex molecules. By leveraging the distinct reactivity of its secondary amine and methyl ester functionalities, medicinal chemists can rapidly generate diverse libraries of novel compounds. The protocols detailed herein for N-acylation and ester reduction serve as a reliable foundation for the incorporation of this valuable scaffold into innovative drug discovery and development campaigns.
References
-
Sanjeev, K., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Synfacts, 16(05), 0524. [Link]
-
Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
-
Nilsson, M., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 44(5), 706-722. [Link]
-
National Center for Biotechnology Information. (S)-Methyl morpholine-3-carboxylate. PubChem Compound Summary for CID 6558896. [Link]
-
Cignarella, G., Barlocco, D., & Matralis, A. N. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 9(1), 2-10. [Link]
-
Lab Alley. (2020). Morpholine - SAFETY DATA SHEET. [Link]
- Google Patents. (2016).
-
Cignarella, G., Barlocco, D., & Matralis, A. N. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Stratech Scientific. This compound, min 98%, 1 gram. [Link]
-
Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 259-262. [Link]
-
Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 14(10), 989-1005. [Link]
-
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]
-
Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 39(6), 2134-2189. [Link]
-
Wang, L., et al. (2019). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]
-
Sloane, J. L., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1987). Synthetic methods and reactions. 119. N-Formylmorpholine: a new and effective formylating agent for the preparation of aldehydes and dialkyl (1-formylalkyl)phosphonates from Grignard or organolithium reagents. The Journal of Organic Chemistry, 52(15), 3350-3352. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy Methyl (3S)-3-methylmorpholine-3-carboxylate [smolecule.com]
- 8. Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3 | AChemBlock [achemblock.com]
- 9. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis
The journey from a promising molecular concept to a life-saving pharmaceutical agent is a complex and meticulously orchestrated process. At the heart of this endeavor lies the synthesis of pharmaceutical intermediates – the foundational building blocks from which Active Pharmaceutical Ingredients (APIs) are constructed. The efficiency, purity, and scalability of intermediate synthesis directly impact the economic viability and timely delivery of new medicines.[] This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge applications and robust protocols for the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of pivotal reactions, offer step-by-step experimental procedures, and explore modern technologies that are revolutionizing the field.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Cornerstone of Modern Pharmaceutical Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in the pharmaceutical industry for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in drug molecules.[2] These reactions offer a high degree of functional group tolerance and proceed under relatively mild conditions, making them ideal for the synthesis of complex molecular architectures.
A. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Its significance in pharmaceutical synthesis is underscored by its use in the production of numerous blockbuster drugs.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.
Experimental Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine
This protocol details the synthesis of 2,5-diarylpyrazines, a scaffold found in numerous kinase inhibitors.
-
Materials:
-
2,5-Dichloropyrazine
-
Aryl- or heteroarylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
-
-
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025-0.015 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,5-diarylpyrazine.[3]
-
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the synthesis of a wide variety of arylamines.[4] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.
Mechanistic Rationale: The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.
Experimental Protocol 2: Buchwald-Hartwig Amination of a Heteroaryl Halide
This protocol provides a general procedure for the coupling of a secondary amine with a heteroaryl bromide.
-
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere (e.g., argon).
-
Reagent Addition: Add the heteroaryl bromide (1.0 mmol) and the secondary amine (1.2 mmol) to the Schlenk tube, followed by anhydrous toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
-
Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Aryl/vinyl halide, Boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Buchwald-Hartwig | C(sp²) - N | Aryl/vinyl halide, Amine | Pd₂(dba)₃ / XPhos, RuPhos |
| Heck | C(sp²) - C(sp²) | Aryl/vinyl halide, Alkene | Pd(OAc)₂, PdCl₂ |
| Sonogashira | C(sp²) - C(sp) | Aryl/vinyl halide, Terminal alkyne | Pd(PPh₃)₄ / CuI |
| Stille | C(sp²) - C(sp²) | Aryl/vinyl halide, Organostannane | Pd(PPh₃)₄ |
II. Biocatalysis: Harnessing Nature's Catalysts for Chiral Intermediate Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods.[7] Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral pharmaceutical intermediates.
A. Transaminases for the Asymmetric Synthesis of Chiral Amines
Chiral amines are crucial building blocks for a vast number of pharmaceuticals. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, providing a direct route to chiral amines from prochiral ketones.
Mechanistic Rationale: Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor to facilitate the amino group transfer. The reaction proceeds through a "ping-pong" mechanism, where the enzyme first reacts with the amine donor to form a pyridoxamine-5'-phosphate (PMP) intermediate, which then transfers the amino group to the ketone acceptor.
Experimental Protocol 3: Transaminase-Mediated Synthesis of a Chiral Amine
This protocol describes the asymmetric synthesis of a chiral amine from a prochiral ketone using a commercially available transaminase.
-
Materials:
-
Prochiral ketone (e.g., acetophenone) (1.0 equiv)
-
Amine donor (e.g., isopropylamine) (1.5 equiv)
-
Transaminase (e.g., ATA-117 or a suitable (R)- or (S)-selective variant)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
-
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve the prochiral ketone (e.g., 50 mM) and PLP in the potassium phosphate buffer.
-
Enzyme Addition: Add the transaminase to the reaction mixture.
-
Amine Donor Addition: Add the amine donor to initiate the reaction.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the conversion and enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction has reached the desired conversion, quench by adding a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Isolation: Separate the organic layer, and if necessary, perform an acid-base extraction to isolate the amine product.
-
Purification: The product can be further purified by crystallization or chromatography.[8]
-
Diagram 2: Transaminase-Mediated Asymmetric Synthesis
Caption: Workflow for the enzymatic synthesis of a chiral amine.
III. Modern Synthetic Technologies: Enabling Efficiency and Scalability
The pharmaceutical industry is continually seeking innovative technologies to accelerate drug development and manufacturing. Flow chemistry and C-H activation are two such advancements that are making a significant impact on the synthesis of pharmaceutical intermediates.
A. Continuous Flow Chemistry: A Paradigm Shift in Synthesis
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the ability to readily scale up reactions.[9]
Rationale for Use: Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for rapid heating and cooling, minimizing the formation of byproducts.
Experimental Protocol 4: General Setup for Continuous Flow Synthesis
This protocol outlines the basic steps for setting up a laboratory-scale continuous flow system.
-
Equipment:
-
Syringe pumps or HPLC pumps
-
T-mixer or static mixer
-
Reactor coil (e.g., PFA or stainless steel tubing)
-
Heating/cooling bath or block
-
Back-pressure regulator
-
Collection vessel
-
-
Procedure:
-
System Assembly: Assemble the flow reactor system by connecting the pumps, mixer, reactor coil, and back-pressure regulator.[10]
-
Reagent Preparation: Prepare solutions of the starting materials in a suitable solvent.
-
System Priming: Prime the pumps and the reactor system with the reaction solvent.
-
Reaction Initiation: Start the pumps to introduce the reagent solutions into the reactor at the desired flow rates.
-
Steady State: Allow the system to reach a steady state, where the reaction conditions are constant.
-
Product Collection: Collect the product stream from the outlet of the reactor.
-
Work-up and Analysis: The collected product can be worked up and analyzed as in a batch reaction.
-
B. C-H Activation: A More Atom-Economical Approach to Synthesis
C-H activation is a powerful strategy that involves the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic routes.[11]
Rationale for Use: The ability to directly convert C-H bonds into C-C, C-N, or C-O bonds streamlines synthetic sequences and opens up new avenues for the late-stage functionalization of complex molecules.
Experimental Protocol 5: Palladium-Catalyzed Direct Arylation of a Heterocycle
This protocol describes a general procedure for the direct arylation of a heterocycle with an aryl halide.
-
Materials:
-
Heterocycle (1.0 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (4 mol%)
-
Pivalic acid (PivOH) (30 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
N,N-Dimethylacetamide (DMA)
-
-
Procedure:
-
Reaction Setup: In a screw-cap vial, combine K₂CO₃, Pd(OAc)₂, PCy₃·HBF₄, and PivOH.
-
Reagent Addition: Add the heterocycle and the aryl halide to the vial.
-
Solvent Addition: Purge the vial with argon and add DMA.
-
Reaction: Seal the vial and stir the reaction mixture vigorously at 100 °C.
-
Work-up and Purification: After completion, the reaction is worked up and purified using standard techniques.[12]
-
IV. Case Study: The Industrial Synthesis of a Sitagliptin Intermediate
Sitagliptin is a widely used drug for the treatment of type 2 diabetes. Its synthesis relies on the efficient production of a key chiral β-amino acid intermediate. The industrial synthesis of this intermediate highlights the application of several of the principles discussed in this guide.
One of the key intermediates in the synthesis of Sitagliptin is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[13][14]triazolo[4,3-a]pyrazine Hydrochloride.[13] The synthesis of Sitagliptin involves the coupling of this intermediate with a protected β-amino acid derivative. A highly efficient, second-generation synthesis of Sitagliptin was developed that utilizes an asymmetric hydrogenation of a prochiral enamine intermediate, catalyzed by a rhodium-based catalyst with a chiral ferrocenyl diphosphine ligand.[14] This process is a testament to the power of modern catalytic methods in producing enantiomerically pure pharmaceuticals on a large scale. More recently, multi-enzyme cascade systems have been developed for the synthesis of the Sitagliptin intermediate, further showcasing the move towards greener and more efficient manufacturing processes.[3][15]
V. Conclusion and Future Outlook
The synthesis of pharmaceutical intermediates is a dynamic and evolving field. The methodologies and technologies discussed in this guide represent the state-of-the-art in the efficient, selective, and sustainable production of these critical molecular building blocks. As the demand for more complex and sophisticated pharmaceuticals continues to grow, so too will the need for innovative synthetic strategies. The continued development of novel catalysts, the expansion of the biocatalytic toolbox, and the increasing adoption of technologies like flow chemistry will undoubtedly play a pivotal role in shaping the future of pharmaceutical manufacturing.
References
- 2. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. scribd.com [scribd.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
Application Note: Protocols for the N-Alkylation of (S)-Methyl Morpholine-3-Carboxylate Hydrochloride
Introduction: The Strategic Importance of N-Substituted Morpholines
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs like Gefitinib and Linezolid.[1][2] N-alkylation of the morpholine core is a critical strategy for modulating a compound's potency, selectivity, and pharmacokinetic profile, including solubility and metabolic stability.[3][4] (S)-methyl morpholine-3-carboxylate, a chiral building block, offers a synthetically valuable scaffold for introducing stereospecificity into drug candidates.
This application note provides a detailed, field-proven protocol for the N-alkylation of (S)-methyl morpholine-3-carboxylate hydrochloride. While direct alkylation with alkyl halides is a known method, it is often plagued by issues of over-alkylation and the need for harsh conditions.[5] Therefore, we will focus on the superior method of reductive amination , a highly efficient and selective one-pot reaction that reliably yields the desired mono-alkylated product.[6][7] This guide details the reaction mechanism, provides a step-by-step experimental protocol using sodium triacetoxyborohydride (STAB), and offers expert insights to ensure successful synthesis for researchers in drug discovery and development.
Chemical Principles: The Reductive Amination Pathway
Reductive amination is a robust method for forming carbon-nitrogen bonds that converts a carbonyl group and an amine into a more substituted amine.[7][8] When using a secondary amine like (S)-methyl morpholine-3-carboxylate, the reaction proceeds through a key iminium ion intermediate.
Mechanism Causality:
-
Amine Neutralization: The starting material is a hydrochloride salt. The basic nitrogen is protonated, rendering it non-nucleophilic. An external base (e.g., a mild non-nucleophilic base like triethylamine or diisopropylethylamine) is required to neutralize the salt in situ, liberating the free secondary amine.
-
Iminium Ion Formation: The liberated nucleophilic nitrogen of the morpholine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient, electrophilic iminium ion.[6][7] This step is often catalyzed by mild acid, which is conveniently generated from the reaction of STAB with trace moisture or by the addition of acetic acid.[9]
-
Hydride Reduction: A selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or "STAB"), is introduced. The key advantage of STAB is its mildness; it is sterically hindered and electronically deactivated by its acetoxy groups, making it slow to reduce aldehydes or ketones but highly reactive towards the protonated iminium ion intermediate.[9][10][11] This selectivity prevents the wasteful consumption of the carbonyl starting material and the reducing agent.[5][12] The hydride from STAB attacks the iminium carbon, reducing it to the final tertiary amine product.
Visualization of the Reaction Mechanism
Caption: General mechanism of reductive amination with a secondary amine.
Core Protocol: N-Alkylation with an Aldehyde via STAB Reduction
This protocol details the synthesis of (S)-methyl 4-benzylmorpholine-3-carboxylate as a representative example. The methodology is broadly applicable to a wide range of aldehydes and ketones.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| (S)-Methyl morpholine-3-carboxylate HCl | >98% | Commercial | The chiral starting material.[13][14] |
| Benzaldehyde | ReagentPlus®, ≥99% | Commercial | Representative aldehyde. Should be freshly distilled if old. |
| Sodium Triacetoxyborohydride (STAB) | 95% | Commercial | Hygroscopic; handle quickly in a dry environment.[15] |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Commercial | Preferred solvent; THF is also suitable.[9] |
| Triethylamine (TEA) or DIPEA | ≥99.5% | Commercial | Base to neutralize the hydrochloride salt. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Lab Prepared | For aqueous workup to quench the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercial | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Standard Glassware | --- | --- | Round-bottom flask, condenser, separatory funnel, etc. |
Stoichiometry and Reaction Parameters
| Reagent | Molar Equivalents | Purpose |
| (S)-Methyl morpholine-3-carboxylate HCl | 1.0 | Limiting Reagent |
| Aldehyde (e.g., Benzaldehyde) | 1.0 - 1.2 | Alkylating Agent |
| Triethylamine (TEA) | 1.1 - 1.2 | Neutralizing Base |
| Sodium Triacetoxyborohydride (STAB) | 1.3 - 1.5 | Reducing Agent[12] |
| Solvent (DCE) | --- | Reaction Medium (typically 0.1-0.5 M) |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M. Begin stirring the resulting suspension with a magnetic stir bar.
-
Amine Neutralization: Add triethylamine (1.1 eq) to the suspension. Stir at room temperature for 15-20 minutes. The suspension should become more homogeneous as the free amine is liberated.
-
Carbonyl Addition: Add the aldehyde (e.g., benzaldehyde, 1.1 eq) to the mixture.
-
Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 1.4 eq) to the reaction mixture. Caution: The addition may be slightly exothermic. For larger-scale reactions, consider cooling the flask in a water bath during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting morpholine is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. This step quenches any remaining STAB and neutralizes acidic byproducts.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation protocol.
Troubleshooting and Expert Insights
| Problem Observed | Potential Cause | Recommended Solution |
| Reaction is sluggish or stalls | 1. Incomplete neutralization of the HCl salt. 2. Low quality/degraded STAB. 3. Sterically hindered ketone/amine. | 1. Ensure sufficient base (1.1-1.2 eq) is added and stirred before adding other reagents. 2. Use freshly opened STAB. 3. Add 1-2 equivalents of acetic acid to catalyze iminium formation; slightly warming the reaction (to 40-50 °C) may also help.[12] |
| Aldehyde/Ketone is consumed, but no product forms | The carbonyl compound is reduced directly by the hydride source. | This is rare with STAB but can occur with less selective agents like NaBH₄.[5][10] Ensure you are using STAB. If using NaBH₄, the imine must be pre-formed before adding the reducing agent.[15] |
| Low isolated yield | 1. Product is water-soluble. 2. Emulsion during workup. 3. Incomplete reaction. | 1. If the product is polar, saturate the aqueous layer with NaCl before extraction or perform a back-extraction of the aqueous layers. 2. Add brine to the separatory funnel to break the emulsion. 3. Allow the reaction to run longer or try the catalytic acetic acid/warming suggestions. |
| Multiple products observed | Impure starting aldehyde (e.g., oxidized to carboxylic acid). | Use freshly distilled or newly purchased aldehyde. The corresponding acid can complicate the reaction and purification. |
Conclusion
Reductive amination using sodium triacetoxyborohydride is an authoritative and highly reliable method for the N-alkylation of this compound. Its operational simplicity, mild reaction conditions, and excellent chemoselectivity make it ideal for generating diverse libraries of N-substituted morpholine derivatives in a drug discovery context.[11] This protocol avoids the common pitfalls of over-alkylation associated with other methods and demonstrates broad substrate scope, providing a clear and scalable pathway to valuable chiral building blocks for pharmaceutical research.[6][16]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. (Link via Sciencemadness.org archive). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
European Journal of Medicinal Chemistry. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Wolfe, J. P., & Rossi, A. S. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(20), 4569–4572. [Link]
-
PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. [Link]
-
A1Suppliers. (n.d.). This compound. [Link]
-
MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Table]. [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Nature Communications. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]
-
HBARSCI. (n.d.). This compound, min 98%, 1 gram. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labsolu.ca [labsolu.ca]
- 14. calpaclab.com [calpaclab.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Methodologies for the Enantiomeric Separation of Morpholine Carboxylates
An Application Guide and Protocol
Abstract
The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, regulatory bodies worldwide mandate the development of stereoselective analytical methods to control the enantiomeric purity of chiral drug substances and products.[1] Morpholine and its derivatives are prevalent scaffolds in modern medicinal chemistry, and the introduction of a carboxylate group often imparts critical functionality and a chiral center. This application note provides a comprehensive guide and detailed protocols for developing robust and efficient chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of morpholine carboxylate enantiomers. We will delve into the principles of chiral recognition, systematic method development strategies, optimization techniques, and practical troubleshooting, grounded in established scientific principles and field-proven experience.
Introduction: The Imperative of Chiral Separation
The three-dimensional structure of a molecule is fundamental to its biological activity. For chiral molecules, enantiomers possess identical physical and chemical properties in an achiral environment but can interact differently with chiral biological systems like receptors and enzymes. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects.[1][2] The morpholine ring is a versatile heterocyclic motif found in numerous approved drugs. When functionalized with a carboxylic acid, as in morpholine carboxylates, the molecule gains a key acidic handle for biological interactions and often contains at least one stereocenter, necessitating chiral separation.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separation in the pharmaceutical industry due to its versatility, efficiency, and scalability from analytical to preparative levels.[2][3][4] This guide provides the scientific rationale and actionable protocols to empower researchers in developing and validating these critical analytical methods.
The Mechanism of Chiral Recognition
The foundation of chiral separation on a CSP is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For a separation to occur, these complexes must have different energies of formation, leading to different retention times.[5] The widely accepted "three-point interaction model" posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole forces) are required for chiral recognition.[2]
For morpholine carboxylates, which possess a hydrogen bond donor/acceptor (N-H in secondary morpholines), a hydrogen bond acceptor (the ether oxygen), and a key acidic carboxyl group capable of ionic and hydrogen bonding, several types of CSPs are highly effective.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs, responsible for resolving a vast majority of chiral compounds.[1][4] Their chiral recognition ability stems from the helical polymer structure which forms chiral grooves. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within these grooves.[6] They are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[7]
-
Macrocyclic Glycopeptide CSPs: These phases (e.g., Teicoplanin, Vancomycin) are based on antibiotics and possess a complex basket-like structure with multiple stereocenters and functional groups.[8] This complexity allows for a variety of interactions, including ionic interactions with the carboxylate group, making them particularly well-suited for separating amino acids and other ionizable molecules like morpholine carboxylates.[2]
A Systematic Approach to Chiral Method Development
A trial-and-error approach to chiral method development is inefficient.[7] A systematic screening strategy across different columns and mobile phase modes is the most effective path to success.[5][9]
Phase 1: Initial Screening
The goal of the screening phase is to quickly identify the most promising CSP and mobile phase combination that shows any degree of separation ("a hit").
Protocol 1: Initial Screening of CSPs and Mobile Phases
-
Column Selection: Select a minimum of three CSPs with different selectivities. A recommended starting set includes:
-
One cellulose-based column (e.g., Lux Cellulose-1, Chiralcel OD-H)
-
One amylose-based column (e.g., Lux Amylose-1, Chiralpak AD-H)
-
One macrocyclic glycopeptide column (e.g., CHIROBIOTIC V)
-
-
Sample Preparation: Dissolve the morpholine carboxylate racemate in the mobile phase or a compatible solvent at a concentration of ~0.5-1.0 mg/mL.
-
Screening Conditions: Run a series of isocratic separations on each column using the mobile phases outlined in the table below. Allow at least 10-20 column volumes for equilibration between mobile phase changes.[9]
Table 1: Recommended Initial Screening Conditions
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile (ACN) or Methanol (MeOH) | Water |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Not Applicable | ACN or MeOH |
| Typical Composition | 90/10 (A/B), 80/20 (A/B) | 100% ACN or 100% MeOH | 70/30 (A/B), 50/50 (A/B) |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | 0.1% TFA or Formic Acid | 0.1% TFA or Formic Acid |
| Flow Rate (4.6 mm ID) | 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV (at λmax or 220 nm) | UV (at λmax or 220 nm) | UV (at λmax or 220 nm) |
-
Evaluation: Analyze the chromatograms. Look for any peak splitting, shoulder peaks, or baseline separation. If a single sharp peak is observed, it indicates no separation under those conditions.[9] The goal is to find a condition that provides a resolution (Rs) > 0.8 to take forward for optimization.
Phase 2: Method Optimization
Once a promising set of conditions is identified, the next step is to fine-tune the separation to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
// Center Node Center [label="Resolution\n(Rs ≥ 1.5)", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];
// Primary Nodes MP [label="Mobile Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Flow [label="Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add [label="Additive", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Secondary Nodes for Mobile Phase node [fillcolor="#F1F3F4", fontcolor="#202124"]; Mod_Type [label="Modifier Type\n(MeOH, EtOH, ACN, IPA)"]; Mod_Perc [label="Modifier %"];
// Connections Center -> MP; Center -> Temp; Center -> Flow; Center -> Add;
MP -> Mod_Type [dir=back]; MP -> Mod_Perc [dir=back]; } ends-dot Caption: Key parameters for optimizing chiral separations.
Protocol 2: Systematic Optimization
-
Optimize Organic Modifier:
-
Nature of Alcohol (NP/PO): If using an alcohol modifier, test different ones (e.g., ethanol vs. isopropanol). They can offer different hydrogen bonding characteristics and significantly alter selectivity.[10]
-
Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., in 2% or 5% increments). Decreasing the amount of the stronger solvent (e.g., alcohol in NP, ACN in RP) will generally increase retention and may improve resolution.
-
-
Optimize Additive:
-
The carboxylate group is highly sensitive to pH. The acidic additive suppresses the ionization of the carboxyl group, which is crucial for good peak shape and consistent retention in RP and PO modes.
-
Type: Compare formic acid, acetic acid, and TFA (0.05% - 0.2%). TFA often provides sharper peaks but may be undesirable for LC-MS applications.
-
Concentration: Vary the concentration to find the optimal balance between peak shape and retention.
-
-
Optimize Temperature:
-
Temperature affects the thermodynamics of the diastereomeric complex formation.
-
Decrease Temperature: Lowering the temperature (e.g., from 25 °C to 15 °C or 10 °C) often increases chiral selectivity and improves resolution, but at the cost of longer run times and higher backpressure.[9]
-
Increase Temperature: In some cases, increasing temperature can improve peak efficiency and may be necessary if backpressure is a limiting factor.[9]
-
-
Optimize Flow Rate:
-
Chiral separations are often more efficient at lower flow rates than typical achiral separations.[9]
-
Test flow rates from 0.2 mL/min to 1.0 mL/min (for a 4.6 mm ID column) to find the best balance between resolution and analysis time. A lower flow rate increases the time available for interactions with the CSP.
-
Example Application & Protocol
Objective: Develop a chiral HPLC method for the enantiomers of (S/R)-4-benzylmorpholine-2-carboxylic acid.
Phase 1: Screening Results
After performing the screening protocol, the following "hit" was identified:
-
Column: Lux Cellulose-1, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Polar Organic Mode - 100% Acetonitrile + 0.1% Formic Acid
-
Result: Partial separation (Rs = 0.9), with peaks eluting at 8.5 and 9.1 minutes.
Phase 2: Optimization Results
The method was optimized according to Protocol 2.
Table 2: Optimization Summary
| Parameter | Condition Tested | Observation | Decision |
| Mobile Phase | 100% Methanol + 0.1% FA | Loss of separation (Rs < 0.5) | Revert to ACN |
| Temperature | 15 °C | Resolution increased to Rs = 1.4 | Further decrease |
| Temperature | 10 °C | Resolution increased to Rs = 1.7 | Optimal |
| Flow Rate | 1.0 mL/min | Resolution decreased to Rs = 1.5 | Decrease flow rate |
| Flow Rate | 0.8 mL/min | Resolution stable (Rs = 1.7), sharper peaks | Optimal |
Final Optimized Method
This leads to a final, robust protocol for the analysis.
Protocol 3: Final SOP for Analysis of (S/R)-4-benzylmorpholine-2-carboxylic acid
-
Instrumentation & Consumables:
-
HPLC system with UV detector and column thermostat.
-
Column: Lux Cellulose-1, 5 µm, 250 x 4.6 mm.
-
-
Mobile Phase Preparation:
-
Acetonitrile (HPLC Grade) with 0.1% Formic Acid (v/v).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 10 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Run Time: 20 minutes
-
-
System Preparation:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure a clean system.
-
Perform five replicate injections of the standard solution for system suitability.
-
Inject the test samples.
-
-
System Suitability Test (SST):
-
Resolution (Rs): Must be ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (T): Must be ≤ 2.0 for both peaks.
-
Relative Standard Deviation (%RSD): Must be ≤ 2.0% for the peak areas of replicate injections.
-
Troubleshooting Common Issues
Table 3: Chiral Separation Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Separation | Wrong CSP/mobile phase combination. | Perform a comprehensive screening (Protocol 1). |
| Analyte is not chiral or is rapidly racemizing. | Confirm analyte structure. Racemization can sometimes be slowed by changing solvent or temperature. | |
| Poor Peak Shape (Tailing) | Ionization of the carboxylate group. | Increase the concentration or strength of the acidic additive (e.g., switch from formic acid to TFA). |
| Column overload. | Reduce sample concentration or injection volume. | |
| Poor Resolution (Rs < 1.5) | Sub-optimal conditions. | Systematically optimize temperature, mobile phase composition, and flow rate (Protocol 2). Lowering temperature is often the most effective first step. |
| Irreproducible Retention Times | Insufficient column equilibration. | Equilibrate for at least 20-30 column volumes, especially when switching from RP to NP modes.[9] |
| Temperature fluctuations. | Ensure the column thermostat is stable and set correctly.[9] |
Conclusion
The successful chiral separation of morpholine carboxylates is a critical task in pharmaceutical development. By abandoning a random approach and adopting a systematic method development strategy, researchers can efficiently achieve robust and reliable separations. This process, which hinges on a logical screening of diverse chiral stationary phases and mobile phase modes, followed by methodical optimization of key parameters, ensures the generation of high-quality data for enantiomeric purity assessment. The protocols and guidelines presented herein provide a solid framework for tackling these challenging but essential separations.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Chiral HPLC Method Development. (n.d.). I.B.S.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
- Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
- Application Notes: Chiral. (n.d.). LCGC International.
- Matarashvili, I., et al. (n.d.). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Sousa, M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Al-Ghamdi, M. S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
- Zahradníčková, H., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Al-Ghamdi, M. S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
Sources
- 1. eijppr.com [eijppr.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Fidelity Purity Assessment of Morpholine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Morpholine and its derivatives are pivotal structural motifs in a multitude of active pharmaceutical ingredients (APIs), prized for their contributions to solubility, stability, and biological activity.[1][2] The purity of these morpholine-containing APIs is a critical quality attribute, as even trace-level impurities can significantly impact the safety and efficacy of the final drug product.[3][4] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous impurity profiling to ensure patient safety.[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the quality control of pharmaceuticals.[4][6] Its high separation efficiency and sensitive, specific detection capabilities make it exceptionally well-suited for the identification and quantification of volatile and semi-volatile impurities in morpholine derivatives.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of GC-MS for the purity assessment of morpholine derivatives, with a focus on scientifically sound methodologies and robust validation.
Principle of the Method
The direct GC-MS analysis of some morpholine derivatives can be hampered by their polarity, which can lead to poor peak shape and column adsorption.[1] To overcome this, a derivatization step is often employed to enhance the volatility and thermal stability of the analytes.[1][9] A widely adopted and reliable method involves the reaction of the morpholine moiety, a secondary amine, with sodium nitrite under acidic conditions to form a stable and more volatile N-nitrosomorpholine derivative.[10][11][12] This derivative is then readily amenable to GC-MS analysis.
The GC separates the derivatized analyte and any impurities based on their boiling points and interactions with the stationary phase of the GC column.[13] Subsequently, the mass spectrometer ionizes the eluted compounds, typically through electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z).[7] This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint for identification, while the chromatographic peak area allows for precise quantification.[4]
Experimental Protocols
Sample Preparation and Derivatization
The goal of sample preparation is to extract the analyte of interest from the sample matrix and prepare it for derivatization and subsequent GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific morpholine derivative and its formulation.
Protocol: Derivatization of Morpholine Derivatives
-
Sample Dissolution: Accurately weigh and dissolve the morpholine derivative API or drug product in a suitable solvent, such as purified water or a compatible organic solvent, to a known concentration.[14]
-
Acidification: To a 2.0 mL aliquot of the sample solution, add 0.5 mL of 6 M hydrochloric acid to create an acidic environment necessary for the derivatization reaction.[2]
-
Nitrosation: Add 0.5 mL of a saturated sodium nitrite solution to initiate the formation of the N-nitrosomorpholine derivative.[2][14] Vortex the mixture thoroughly.
-
Incubation: Heat the reaction mixture in a water bath at a controlled temperature (e.g., 40°C) for a specified time (e.g., 5-10 minutes) to ensure complete derivatization.[12]
-
Neutralization: After cooling, neutralize the reaction mixture with a suitable base, such as sodium hydroxide.[14]
Liquid-Liquid Extraction (LLE)
LLE is a crucial step to isolate the derivatized analyte from the aqueous reaction mixture and concentrate it for GC-MS analysis.[13]
Protocol: Liquid-Liquid Extraction
-
Solvent Addition: Add 0.5 mL of a volatile, water-immiscible organic solvent, such as dichloromethane, to the derivatized solution.[1][12]
-
Extraction: Vortex the mixture vigorously for 1 minute to facilitate the transfer of the N-nitrosomorpholine derivative into the organic phase.[1]
-
Phase Separation: Allow the mixture to stand for 10 minutes to ensure complete separation of the aqueous and organic layers.[1][12]
-
Collection: Carefully transfer the organic layer (bottom layer for dichloromethane) into a clean vial.
-
Drying and Reconstitution (Optional): The organic extract can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent to enhance sensitivity.[14][15]
-
Filtration: Filter the final organic extract through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.[1][16]
Visualizing the Workflow
The following diagram illustrates the key stages of the analytical workflow, from sample preparation to data analysis.
Caption: Workflow for GC-MS analysis of morpholine derivatives.
GC-MS Instrumentation and Parameters
Optimal instrument parameters are critical for achieving the desired separation and sensitivity. The following table provides a validated starting point for the analysis of N-nitrosomorpholine. These parameters may require further optimization based on the specific instrumentation and analytical goals.[1]
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890A or equivalent | Provides robust and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5975C MSD or equivalent | Offers sensitive and specific detection. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample.[1] |
| Split Ratio | 10:1 (or splitless for trace analysis) | Adjust based on sample concentration to avoid column overloading. |
| Carrier Gas | Helium at a constant flow of 1.0-2.0 mL/min | An inert gas that provides good chromatographic efficiency.[1] |
| Oven Temperature Program | Initial: 100 °C, hold for 4 minRamp 1: 10 °C/min to 120 °C, hold for 3 minRamp 2: 20 °C/min to 250 °C, hold for 5 min | A temperature gradient is essential for separating compounds with different boiling points.[10] |
| MS Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation.[10] |
| MS Quadrupole Temp. | 150 °C | Maintains stable ion trajectories.[10] |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[10] |
| Ionization Mode | Electron Impact (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns.[1] |
| Scan Mode | Full Scan (e.g., m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification, while SIM provides enhanced sensitivity for quantification of target ions. |
Data Analysis and Interpretation
Identification
The identification of the derivatized morpholine and its impurities is achieved by comparing their retention times and mass spectra with those of known reference standards or by interpreting the fragmentation patterns. The characteristic ions for N-nitrosomorpholine are typically observed at m/z 116.1 (molecular ion) and 86.1 (a major fragment).[1][10]
Mass Fragmentation Logic
The fragmentation of N-nitrosomorpholine in the mass spectrometer follows predictable pathways, which aids in its structural confirmation.
Caption: Key fragmentation pathway of N-nitrosomorpholine.
Quantification
Quantification is typically performed using an external standard calibration curve. A series of standard solutions of the derivatized morpholine at known concentrations are analyzed, and a calibration curve is constructed by plotting the peak area against the concentration. The concentration of the analyte in the sample is then determined by interpolating its peak area on this curve.
Method Validation
A crucial aspect of ensuring the reliability of any analytical method is its validation. The validation of this GC-MS method should be performed in accordance with ICH Q2(R1) guidelines.[17][18][19] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Significance |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[19] | Ensures that the signal measured is only from the compound of interest. |
| Linearity | A linear relationship between concentration and response should be demonstrated across the analytical range. A correlation coefficient (R²) of >0.99 is typically required.[1][12] | Confirms that the method provides results that are directly proportional to the concentration of the analyte. |
| Range | The range should be established to cover the expected concentrations of the analyte in the samples. | Defines the concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | The closeness of the test results to the true value. Often determined by spike-recovery studies, with recovery typically expected to be within 80-120%.[12] | Demonstrates the trueness of the method. |
| Precision | Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.[12] | Measures the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Indicates the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] | The lower limit for precise quantitative measurements. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of its reliability during normal usage. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or GC column; analyte polarity. | Use a deactivated liner; ensure complete derivatization; optimize GC oven temperature program. |
| Low Sensitivity | Incomplete derivatization; inefficient extraction; sample degradation. | Optimize derivatization conditions (pH, temperature, time); use a more efficient extraction solvent; ensure injector and source temperatures are not excessively high. |
| Poor Reproducibility | Inconsistent sample preparation; instrument variability. | Ensure precise and consistent execution of the sample preparation protocol; perform regular system suitability tests. |
| Carryover | Contamination from a previous high-concentration sample. | Run solvent blanks between samples; clean the injector port and syringe. |
Conclusion
This application note details a robust and reliable GC-MS method for the purity assessment of morpholine derivatives. The combination of a well-defined derivatization protocol, optimized GC-MS parameters, and a thorough method validation strategy in line with ICH guidelines ensures the generation of high-quality, defensible data. This methodology is an invaluable tool for quality control in the pharmaceutical industry, contributing to the development and manufacturing of safe and effective medicines.
References
- BenchChem. (2025).
- SCION Instruments. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Lab-Training. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Lab-Training.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- University of California, Santa Barbara. (n.d.).
- BenchChem. (n.d.).
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
- Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare.
- OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques.
- ResearchGate. (2018). The derivatization reaction of morpholine.
- ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- BenchChem. (n.d.). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. BenchChem.
- Medistri SA. (2024, August 12).
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- Chemistry For Everyone. (2025, July 26). How Is GC-MS Used In Quality Control?. YouTube.
- Restek Corporation. (n.d.).
- AMSbiopharma. (2025, July 22).
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- ResearchGate. (2020, June 2). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
- ResearchGate. (2025, August 6). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate.
- Chemistry LibreTexts. (2023, August 29).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. omicsonline.org [omicsonline.org]
- 5. labcompare.com [labcompare.com]
- 6. youtube.com [youtube.com]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. benchchem.com [benchchem.com]
- 15. organomation.com [organomation.com]
- 16. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. database.ich.org [database.ich.org]
Application Notes & Protocols: Synthesis of Kinase Inhibitors and Other Bioactive Molecules
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[1][4][5] This guide provides an in-depth exploration of the synthetic strategies and methodologies employed in the discovery and development of small-molecule kinase inhibitors. We will move beyond simple procedural lists to explain the underlying chemical logic and rationale for key experimental choices. The protocols detailed herein are grounded in widely adopted, robust chemical transformations, including Palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern medicinal chemistry.[6] This document is intended for researchers, scientists, and drug development professionals seeking both a conceptual understanding and practical guidance for the synthesis of kinase inhibitors and other complex bioactive molecules.
The Strategic Foundation: Designing Molecules to Inhibit Kinases
The core principle behind most kinase inhibitors is competitive binding at the ATP-binding site.[7][8] These inhibitors are typically heterocyclic structures designed to mimic the adenine portion of ATP, forming hydrogen bonds with the "hinge region" of the kinase.[9] The remainder of the molecule extends into adjacent hydrophobic pockets to achieve potency and selectivity.
The synthesis of these molecules is not a linear process but a strategic assembly of molecular fragments. The choice of reaction is dictated by the desired bond formation and the chemical functionalities present in the precursors. Modern synthetic chemistry has provided a powerful toolkit for this purpose, dominated by transition metal-catalyzed cross-coupling reactions. These methods allow for the modular construction of complex molecules from readily available building blocks, a crucial advantage for building libraries of compounds to explore structure-activity relationships (SAR).[10][11][12]
Key Synthetic Pillars: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the structure of most kinase inhibitors.[6]
-
Suzuki-Miyaura Coupling: This reaction is arguably the most versatile and widely used method for forming C-C bonds between aryl or vinyl groups. In kinase inhibitor synthesis, it is indispensable for coupling heterocyclic cores with various aryl or heteroaryl fragments.[6][13][14] The reaction's tolerance for a wide range of functional groups makes it ideal for late-stage modifications in a synthetic route.[14]
-
Buchwald-Hartwig Amination: The formation of an aromatic C-N bond is another critical step in the synthesis of countless pharmaceuticals. The Buchwald-Hartwig reaction provides a mild and general method for coupling amines with aryl halides or triflates, a transformation that was historically difficult to achieve.[15][16] This reaction is frequently used to install side chains that are crucial for a molecule's solubility, cell permeability, and target engagement.[6][17]
Application Protocol: Two-Step Synthesis of a Pyrimidine-Based Kinase Inhibitor
This section provides a representative, step-by-step protocol for the synthesis of a hypothetical kinase inhibitor, "Compound X," which features a common di-substituted pyrimidine core. This workflow is designed to be self-validating, incorporating purification and characterization at each critical stage.
Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling
Objective: To selectively couple pyridine-4-boronic acid to the more reactive C4 position of 2,4-dichloropyrimidine. The higher reactivity of the chlorine at C4 is due to the electron-withdrawing effects of the adjacent nitrogen atoms.
Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
| 2,4-Dichloropyrimidine | 148.97 | 1.00 g | 6.71 mmol | 1.0 |
| Pyridine-4-boronic acid | 122.92 | 0.91 g | 7.40 mmol | 1.1 |
| Pd(dppf)Cl₂ | 816.64 | 274 mg | 0.336 mmol | 0.05 |
| K₂CO₃ | 138.21 | 2.78 g | 20.1 mmol | 3.0 |
| 1,4-Dioxane | - | 30 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.00 g), pyridine-4-boronic acid (0.91 g), and potassium carbonate (2.78 g).
-
Evacuate and backfill the flask with nitrogen or argon three times. This is critical as oxygen can deactivate the palladium catalyst.
-
Add 1,4-dioxane (30 mL) and deionized water (10 mL). Stir the suspension for 10 minutes to dissolve the reagents.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (274 mg), to the flask. The mixture will typically turn a darker color.
-
Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2,4-dichloropyrimidine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure intermediate, 2-chloro-4-(pyridin-4-yl)pyrimidine.
-
Characterization: Confirm the structure and purity of the product via ¹H NMR and Mass Spectrometry. The expected yield is typically 75-90%.
Step 2: C-N Bond Formation via Buchwald-Hartwig Amination
Objective: To couple the 3-amino-1H-indole nucleophile to the remaining chloro-position of the pyrimidine core. The choice of a bulky phosphine ligand like Xantphos helps to facilitate the reductive elimination step, which is often rate-limiting.[15]
Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
| 2-chloro-4-(pyridin-4-yl)pyrimidine | 191.61 | 1.00 g | 5.22 mmol | 1.0 |
| 3-Amino-1H-indole | 132.16 | 0.76 g | 5.74 mmol | 1.1 |
| Pd₂(dba)₃ | 915.72 | 120 mg | 0.131 mmol | 0.025 |
| Xantphos | 578.68 | 181 mg | 0.313 mmol | 0.06 |
| Cs₂CO₃ | 325.82 | 2.39 g | 7.31 mmol | 1.4 |
| 1,4-Dioxane (anhydrous) | - | 40 mL | - | - |
Protocol:
-
To a dry Schlenk flask, add 2-chloro-4-(pyridin-4-yl)pyrimidine (1.00 g), 3-amino-1H-indole (0.76 g), and cesium carbonate (2.39 g).
-
Add the palladium precursor, Pd₂(dba)₃ (120 mg), and the ligand, Xantphos (181 mg).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (40 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting chloride.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the final product, "Compound X".
-
Characterization: Confirm the final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Validation of Biological Activity
A synthesized compound is merely a molecule until its biological activity is confirmed. This protocol provides a general framework for assessing the inhibitory potential of a newly synthesized compound against its target kinase.
Protocol: In Vitro Kinase Activity Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (the IC₅₀ value). This is a primary metric for compound potency.
Principle: Most commercial kinase assays measure the phosphorylation of a substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.[18][19] This protocol describes a generic fluorescence-based assay.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (contains MgCl₂, DTT, etc.)
-
Synthesized inhibitor ("Compound X") dissolved in DMSO
-
Detection reagent (e.g., antibody-based system that recognizes the phosphorylated substrate)
-
384-well assay plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of "Compound X" in DMSO, typically starting from 10 mM. Then, dilute these into the assay buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
Reaction Setup: To the wells of a 384-well plate, add:
-
2.5 µL of the diluted inhibitor solution (or DMSO for control wells).
-
5.0 µL of the kinase/substrate mixture (pre-mixed in assay buffer).
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop & Detect: Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., fluorescence) proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" (DMSO only) control as 100% activity and the "no kinase" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Broader Applications & Advanced Strategies
The synthetic methodologies described are not confined to kinase inhibitors. They are foundational in the synthesis of a wide range of bioactive molecules targeting other protein classes.[20][21][22] Furthermore, as target knowledge deepens, more advanced design strategies are employed:
-
Scaffold Hopping: This medicinal chemistry strategy involves replacing the core scaffold of a known inhibitor with a structurally different one while retaining similar biological activity.[23][24] This is a powerful tool for generating novel intellectual property and optimizing physicochemical properties.[25][26][27]
-
Covalent Inhibitors: Some inhibitors are designed to form an irreversible covalent bond with a non-catalytic cysteine residue near the ATP-binding site.[28] This can lead to increased potency and duration of action.
-
Allosteric Inhibitors: These molecules bind to a site on the kinase distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme.[9][23] This approach can offer superior selectivity.
Conclusion
The synthesis of kinase inhibitors is a dynamic and sophisticated field that sits at the intersection of organic chemistry, medicinal chemistry, and biology. A deep understanding of the core synthetic reactions, particularly palladium-catalyzed cross-couplings, is essential for the rational design and efficient production of these life-saving molecules. The protocols and strategies outlined in this guide provide a robust framework for researchers to not only synthesize known inhibitors but also to innovate and develop the next generation of targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. recipharm.com [recipharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mastering Amide Bond Formation Through Carboxylic Acid Coupling
Introduction: The Cornerstone of Synthesis
The formation of an amide bond, the linchpin of peptides and a prevalent motif in pharmaceuticals and advanced materials, is a deceptively simple condensation reaction between a carboxylic acid and an amine.[1] However, the direct reaction is thermodynamically unfavorable at ambient temperatures due to a competing acid-base reaction that neutralizes the nucleophilicity of the amine.[2] Consequently, the successful synthesis of amides hinges on the crucial step of carboxylic acid activation. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon sufficiently electrophilic for attack by the amine.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction conditions for coupling with carboxylic acids. We will delve into the mechanisms of common coupling reagents, discuss the critical parameters that govern reaction success, and provide detailed, field-proven protocols.
The Landscape of Coupling Reagents: A Mechanistic Overview
The choice of coupling reagent is paramount and dictates the reaction conditions and potential side reactions.[1][3] Modern synthetic chemistry offers a vast arsenal of reagents, broadly categorized into carbodiimides and onium salts.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been foundational reagents for amide bond formation for decades.[2][4]
Mechanism of Action: The reaction proceeds through a highly reactive O-acylisourea intermediate. The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, activating the carbonyl group. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct.[2][4][5]
References
Derivatization of the Morpholine Nitrogen: A Guide to Synthetic Strategies and Protocols for Advanced Functionalization
Introduction: The Privileged Scaffold in Modern Chemistry
The morpholine moiety is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[[“]][2][3] Its unique physicochemical properties, including metabolic stability, improved aqueous solubility, and favorable pharmacokinetic profiles, make it a highly desirable heterocyclic scaffold.[4][5] The secondary amine nitrogen of the morpholine ring presents a versatile handle for chemical modification, allowing for the introduction of diverse functionalities to modulate the biological activity, selectivity, and physicochemical properties of parent molecules.[4][6] This guide provides an in-depth exploration of the primary synthetic strategies for the derivatization of the morpholine nitrogen, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.
Core Derivatization Strategies
The functionalization of the morpholine nitrogen predominantly revolves around the formation of new carbon-nitrogen or acyl-nitrogen bonds. The choice of strategy is dictated by the desired functionality and the overall synthetic scheme. This guide will focus on the most robust and widely employed methods: N-Alkylation, N-Arylation, N-Acylation, and Reductive Amination.
N-Alkylation: Building Molecular Complexity
N-alkylation is a fundamental transformation for introducing alkyl groups onto the morpholine nitrogen. This reaction typically proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon center.
Mechanistic Insight
The reaction generally follows an SN2 pathway, where the morpholine nitrogen acts as the nucleophile and displaces a leaving group (e.g., a halide) from an alkyl electrophile. The reaction is typically facilitated by a base to deprotonate the morpholine nitrogen, enhancing its nucleophilicity.
General Protocol for N-Alkylation
A common and effective method for N-alkylation involves the reaction of morpholine with an alkyl halide in the presence of a base.[7]
Key Parameters and Optimization:
-
Choice of Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. The strength of the base should be sufficient to deprotonate the morpholine nitrogen without causing unwanted side reactions.
-
Solvent: Aprotic polar solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the ions formed during the reaction.
-
Temperature: The reaction temperature can be varied from room temperature to reflux, depending on the reactivity of the alkyl halide. More reactive halides like iodides may react at lower temperatures, while less reactive chlorides might require heating.[7]
-
Leaving Group: The nature of the leaving group on the alkyl electrophile influences the reaction rate. The general order of reactivity is I > Br > Cl > OTs (tosylate).
Detailed Experimental Protocol: N-Alkylation of Morpholine with Benzyl Bromide
This protocol details the synthesis of N-benzylmorpholine, a common building block in organic synthesis.
Materials:
-
Morpholine
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask, add morpholine (1.0 eq.).
-
Dissolve the morpholine in anhydrous acetonitrile (approximately 10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
With vigorous stirring, add benzyl bromide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting morpholine is consumed (typically 4-12 hours).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylmorpholine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for N-Alkylation of Morpholine
Caption: Workflow for a typical N-alkylation of morpholine.
N-Arylation: Forging C-N Bonds with Aromatic Systems
The introduction of an aryl group onto the morpholine nitrogen is a critical transformation for the synthesis of many pharmaceuticals and functional materials.[8] Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[9][10]
Mechanistic Insight: The catalytic cycle generally involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidative adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The morpholine coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated morpholine to form a palladium amido complex.
-
Reductive Elimination: The N-arylmorpholine product is formed, and the Pd(0) catalyst is regenerated.
Key Parameters and Optimization:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts can be used, such as Pd₂(dba)₃, Pd(OAc)₂, and more advanced pre-catalysts.[11][12]
-
Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands like XPhos, SPhos, and RuPhos are often highly effective.[12][13]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.[12]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This protocol provides a practical example of a Buchwald-Hartwig amination.[12]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard work-up and purification equipment
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).[12]
-
Add anhydrous toluene (approximately 5 mL for a 4.22 mmol scale reaction).[12]
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.[12]
-
Stir the resulting mixture at reflux for 6 hours.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane:ethyl acetate = 9:1) to afford the N-(4-methylphenyl)morpholine.[12]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that serves as a valuable alternative to palladium-catalyzed methods, particularly for certain substrates.[14][15]
Mechanistic Insight: The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylmorpholine.[16]
Key Parameters and Optimization:
-
Copper Source: Copper(I) salts such as CuI or CuBr are commonly used. In some cases, copper metal powder is employed.[14]
-
Ligand: The presence of a ligand, often a diamine or an amino acid like L-proline, can significantly improve the reaction efficiency.[17]
-
Base: A strong base like potassium carbonate or cesium carbonate is typically required.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are generally used.[14]
-
Temperature: Ullmann reactions often require higher temperatures than their palladium-catalyzed counterparts, frequently above 100°C.[14]
General Protocol for Ullmann N-Arylation
Materials:
-
Aryl halide
-
Morpholine
-
Copper(I) iodide (CuI)
-
L-proline (as ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), morpholine (1.2-2.0 equiv.), CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 equiv.).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 100-120°C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles for N-Arylation of Morpholine
Caption: Simplified catalytic cycles for N-arylation reactions.
N-Acylation: Introduction of Carbonyl Functionality
N-acylation involves the reaction of morpholine with an acylating agent, such as an acyl chloride or an anhydride, to form an N-acylmorpholine (an amide). This is a straightforward and high-yielding reaction.[18][19]
Mechanistic Insight
The reaction is a nucleophilic acyl substitution. The nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product.
Detailed Experimental Protocol: N-Acylation of Morpholine with Acetyl Chloride
This protocol describes the synthesis of N-acetylmorpholine.
Materials:
-
Morpholine
-
Acetyl chloride
-
Triethylamine (TEA) or pyridine (as a base and scavenger for HCl)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve morpholine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Add acetyl chloride (1.05 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, a dilute aqueous solution of HCl (to remove excess amine and TEA), and then a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetylmorpholine. The product is often pure enough for subsequent use, but can be further purified by distillation or chromatography if needed.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[20]
Mechanistic Insight
The reaction proceeds in two main steps:
-
Imine/Enamine Formation: The morpholine nitrogen attacks the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to form an iminium ion (from aldehydes or ketones) or an enamine (from ketones with an α-hydrogen). This step is often acid-catalyzed.
-
Reduction: The iminium ion or enamine is then reduced in situ by a selective reducing agent to form the N-alkylated morpholine.
Key Parameters and Optimization:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used.
-
Reducing Agent: Mild and selective reducing agents are preferred to avoid the reduction of the starting carbonyl compound. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. STAB is often favored due to its mildness and tolerance of acidic conditions.[21][22]
-
pH: The formation of the iminium/enamine intermediate is pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal.
-
Solvent: Solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.
Detailed Experimental Protocol: Reductive Amination of a Ketone with Morpholine
Materials:
-
A ketone (e.g., cyclohexanone)
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (optional, as a catalyst)
-
Anhydrous dichloroethane (DCE)
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 equiv.) and morpholine (1.1 equiv.) in anhydrous DCE.
-
If desired, add a catalytic amount of acetic acid (e.g., 0.1 equiv.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC, typically 2-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Derivatization Strategies
| Reaction | Electrophile | Key Reagents | Typical Solvents | Advantages | Considerations |
| N-Alkylation | Alkyl Halide | Base (K₂CO₃, TEA) | CH₃CN, DMF | General, reliable, wide substrate scope | Reactivity of alkyl halide, potential for over-alkylation |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd catalyst, Phosphine ligand, Base (NaOtBu) | Toluene, Dioxane | High functional group tolerance, mild conditions | Cost of catalyst and ligand, requires inert atmosphere |
| Ullmann Condensation | Aryl Halide | Cu catalyst, Ligand (optional), Base (K₂CO₃) | DMSO, DMF | Lower cost catalyst, tolerant of some functional groups | Harsh reaction conditions (high temperature) |
| N-Acylation | Acyl Halide/Anhydride | Base (TEA, Pyridine) | DCM, THF | Fast, high-yielding, simple procedure | Acylating agents can be moisture-sensitive |
| Reductive Amination | Aldehyde/Ketone | Reducing agent (STAB, NaBH₃CN) | DCE, DCM, THF | Mild conditions, readily available starting materials | Iminium formation can be slow for some ketones[22] |
Conclusion
The derivatization of the morpholine nitrogen is a critical tool in the arsenal of the synthetic chemist. The methods outlined in this guide—N-alkylation, N-arylation, N-acylation, and reductive amination—provide robust and versatile pathways to a vast array of functionalized morpholine derivatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are paramount to achieving high yields and purity. By mastering these techniques, researchers can continue to leverage the unique properties of the morpholine scaffold to design and synthesize the next generation of pharmaceuticals and advanced materials.
References
- Benchchem. Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
- ResearchGate. Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
- Benchchem. Application Notes and Protocols for N-Alkylation with 4-(1-Chloropropan-2-yl)morpholine.
- PubMed. Synthesis of N-substituted morpholine nucleoside derivatives.
- PubMed. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Organic Chemistry Portal. Morpholine synthesis.
- ResearchGate. N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
- ACS Publications. Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions.
- TCI Chemicals. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Nolan, S. P. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Wolfe, J. P. et al. A New Strategy for the Synthesis of Substituted Morpholines. J. Am. Chem. Soc.2009, 131 (44), 16048–16049.
- MDPI. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
- ResearchGate. Some well-known morpholine based drugs.
- Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives.
- ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- Google Patents. CN110642807A - Preparation method of N-acetyl morpholine.
- ACS Publications. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Guidechem. N-Acetylmorpholine 1696-20-4 wiki.
- ResearchGate. Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O.
- Wikipedia. Ullmann condensation.
- RSC Publishing. A practical catalytic reductive amination of carboxylic acids.
- ResearchGate. N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- Reddit. Challenging reductive amination.
- Consensus. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
- National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
- ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Benchchem. Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
- ResearchGate. α-Functionalization of Morpholine and N-Tosyl piperazine. Reactions...
- ResearchGate. The derivatization reaction of morpholine.
- ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.
- Semantic Scholar. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
- ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
- ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update.
- MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- ResearchGate. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
Sources
- 1. consensus.app [consensus.app]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 13. rsc.org [rsc.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 19. Page loading... [wap.guidechem.com]
- 20. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-methyl morpholine-3-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of (S)-methyl morpholine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chiral building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a framework for systematic troubleshooting and process optimization.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent and reliable synthetic route to this compound commences with the readily available and stereochemically defined starting material, L-Serine. This multi-step process leverages classical organic transformations, where success in each step is critical for the overall yield.
The general pathway involves:
-
Protection of the Carboxylic Acid: The synthesis often begins by protecting the carboxylic acid of L-Serine as an ester (e.g., a tert-butyl ester) to prevent it from interfering in subsequent steps.
-
N-Alkylation: The amino group is then alkylated with a two-carbon unit bearing a leaving group, typically via N-acylation with chloroacetyl chloride.
-
Intramolecular Cyclization: An intramolecular Williamson ether synthesis, prompted by a base, forms the key 5-oxomorpholine (lactam) ring.
-
Lactam Reduction: The amide within the morpholinone ring is selectively reduced to the corresponding amine, yielding the morpholine core.
-
Ester Formation & Salt Generation: The protecting group on the carboxylate is removed, followed by esterification with methanol. Finally, the hydrochloride salt is formed to yield the stable, crystalline target compound.
Below is a diagram illustrating this common synthetic sequence.
Caption: A common synthetic route from L-Serine.
Section 2: Troubleshooting Guide for Yield Improvement
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is critically low. How do I identify and address the problematic step?
A low overall yield in a multi-step synthesis is often due to suboptimal performance in one or two key transformations. A systematic analysis is required.
Systematic Troubleshooting Approach:
-
Isolate and Characterize: Do not proceed with the entire sequence without validating the outcome of each step. Isolate the intermediate after each reaction and confirm its identity and purity (TLC, ¹H NMR, LC-MS).
-
Calculate Step-wise Yield: A seemingly small loss of 15% in each of a 5-step synthesis results in a final yield of only 44%. Pinpoint the step with the most significant mass loss.
-
Focus Optimization Efforts: Direct your optimization experiments on the lowest-yielding steps first. The most common yield-loss points are the intramolecular cyclization and the lactam reduction.
The following workflow can guide your troubleshooting process:
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: The initial esterification of L-Serine is inefficient. What are my options?
The direct esterification of an amino acid can be challenging due to the competing nucleophilicity of the amine and the poor solubility of the zwitterionic starting material. The choice of method depends on the desired ester (methyl, tert-butyl, etc.).
Causality: The goal is to activate the carboxylic acid towards nucleophilic attack by the alcohol while preventing side reactions.
-
Acid Catalysis (Fischer Esterification): Protonates the carbonyl, making it more electrophilic. It is an equilibrium-driven process.[1]
-
Carbodiimide Coupling: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. This is often used for sterically hindered alcohols under mild conditions.[2][3]
| Method | Target Ester | Reagents & Conditions | Pros | Cons & Troubleshooting |
| Fischer Esterification | Methyl Ester | Methanol (solvent), HCl (g) or H₂SO₄ (cat.), Reflux | Inexpensive, simple reagents. | Equilibrium limited; requires large excess of methanol and/or removal of water. Can lead to side products if not driven to completion. |
| Acid-Catalyzed Acetal Formation | tert-Butyl Ester | tert-Butyl acetate, Perchloric acid (HClO₄) (cat.), 50-60°C[4][5] | Good for hindered esters, avoids strong acids like neat H₂SO₄. | Perchloric acid can be hazardous. Yields can be moderate (~65%). Ensure temperature control to prevent degradation.[4] |
| DCC/DMAP Coupling | Any Ester | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), CH₂Cl₂, 0°C to RT[2][3] | High yielding, mild conditions, suitable for sensitive substrates. | DCC is a known allergen. Dicyclohexylurea (DCU) byproduct must be filtered off. Stoichiometry is critical. |
Q3: The intramolecular cyclization to form the 5-oxomorpholine ring is failing. How can I improve it?
This is a critical ring-forming step. Success hinges on favoring the intramolecular Sₙ2 reaction over intermolecular polymerization or other side reactions.
Causality: A strong, non-nucleophilic base is needed to deprotonate the amide N-H, creating an anion that attacks the carbon bearing the chloro group. The solvent must facilitate this ionic reaction while the concentration should favor intramolecular cyclization (often achieved under high dilution, although patented procedures may use higher concentrations).
-
Base Selection: The choice of base is paramount. Sodium ethoxide (NaOEt) in a solvent like toluene is reported to give high yields (96%).[4] Sodium hydride (NaH), a non-nucleophilic base, is also an excellent choice as it avoids potential transesterification side reactions.
-
Anhydrous Conditions: Water will quench the base and can hydrolyze the ester. Ensure all reagents and glassware are scrupulously dry.
-
Temperature Control: The reaction may require gentle heating (e.g., 60-80°C) to proceed at a reasonable rate.[4] However, excessive heat can promote side reactions and potential racemization. An optimization study (e.g., 40°C, 60°C, 80°C) is recommended.
Q4: The reduction of the 5-oxomorpholine intermediate is giving me byproducts. What are my options?
The challenge here is to selectively reduce the lactam (cyclic amide) to an amine without affecting the ester group.
Causality: Amides are less reactive than esters. Therefore, a reducing agent or condition that enhances the reactivity of the amide carbonyl is required.
-
Lewis Acid Activation: A Lewis acid like aluminum trichloride (AlCl₃) coordinates to the amide carbonyl oxygen, making the carbon significantly more electrophilic and susceptible to attack by a mild hydride source like sodium borohydride (NaBH₄). This is the method reported in patent literature.[4][5]
-
Borane Reagents: Borane (BH₃), typically used as its THF complex (BH₃·THF), is known for its high chemoselectivity in reducing amides in the presence of esters.
| Method | Reagents & Conditions | Pros | Cons & Troubleshooting |
| Lewis Acid / Hydride | AlCl₃, NaBH₄, Methanol, -5°C to RT[4][5] | Uses inexpensive reagents, reported high yields (~83%).[5] | The reaction can be highly exothermic, requiring careful temperature control during addition. Stoichiometry of AlCl₃ is critical for activation. |
| Borane Reduction | BH₃·THF, THF, 0°C to Reflux | Highly selective for amides over esters, generally clean reactions. | Borane is air and moisture sensitive. Requires careful handling under an inert atmosphere (N₂ or Ar). Workup involves quenching with methanol to destroy excess borane. |
Q5: I'm losing a significant amount of product during the final HCl salt formation and isolation. How can I improve my recovery?
This is a physical transformation (crystallization/precipitation) where yield loss is often mechanical or due to suboptimal solvent selection.
Causality: The goal is to find a solvent system where the free-base form of (S)-methyl morpholine-3-carboxylate is soluble, but its hydrochloride salt is highly insoluble. This differential solubility drives the precipitation of the pure salt.
Protocol for High-Recovery Salt Formation:
-
Ensure a Dry Free Base: After the previous step, ensure the isolated free-base product is free of water and protic solvents. It is typically an oil or low-melting solid.
-
Solvent Selection: Dissolve the free base in a minimal amount of a suitable anhydrous solvent. Good starting points include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O).
-
HCl Addition: Cool the solution in an ice bath (0-5°C). Slowly add a stoichiometric amount (1.0 eq) of a solution of HCl in an organic solvent (e.g., 2M HCl in Et₂O, or 4M HCl in 1,4-dioxane). Adding a slight excess can sometimes improve precipitation but may incorporate excess HCl into the final product. Alternatively, bubble dry HCl gas through the solution.
-
Crystallization: The hydrochloride salt should precipitate as a white solid. Stir the resulting slurry at low temperature for 1-2 hours to maximize crystallization.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent used for the precipitation to remove any soluble impurities.
-
Drying: Dry the solid under high vacuum to remove all residual solvent.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the purpose of using a tert-butyl ester protecting group initially if the final product is a methyl ester? A: The tert-butyl ester is robust under the basic conditions of the cyclization and the reducing conditions of the lactam reduction. It can then be selectively cleaved under acidic conditions, which simultaneously deprotects the carboxyl group and allows for subsequent Fischer esterification with methanol to form the desired methyl ester. This strategy provides greater control over the synthesis.
-
Q: How critical is maintaining the (S)-stereochemistry? A: It is absolutely critical. The value of this compound lies in its defined stereochemistry, which is derived from the natural L-Serine ((S)-serine) starting material. Conditions that could cause epimerization at the C3 position, such as prolonged exposure to strong base or high heat, must be avoided.
-
Q: How can I monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring. Use an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and a suitable stain (e.g., potassium permanganate or ninhydrin for free amines). For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the expected product and identify byproducts, while ¹H NMR of an aliquot can confirm structural transformations.
Section 4: References
-
CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents. --INVALID-LINK--
-
CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents. --INVALID-LINK--
-
S-4-Boc-morpholine-3-carboxylic acid. Chem-Impex. --INVALID-LINK--
-
Morpholine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. --INVALID-LINK--
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. --INVALID-LINK--
-
Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Organic Syntheses. --INVALID-LINK--
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. --INVALID-LINK--
-
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid. Benchchem. --INVALID-LINK--
-
(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem. --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 5. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
Purification techniques for removing impurities from morpholine derivatives.
Welcome to the comprehensive technical support guide for the purification of morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile class of compounds. Morpholine and its derivatives are crucial building blocks in medicinal chemistry and materials science, making their purity paramount for reliable downstream applications.[1][2][3][4] This guide provides in-depth, field-proven insights and troubleshooting advice in a user-friendly question-and-answer format.
Part 1: Understanding the Challenges in Purifying Morpholine Derivatives
The inherent basicity of the morpholine nitrogen atom is a primary factor influencing the choice and success of purification strategies. This basicity can lead to strong interactions with acidic stationary phases in chromatography, solubility challenges, and specific impurity profiles.[5]
Frequently Asked Questions (FAQs) - General Considerations
Q1: What are the most common impurities I should expect in my crude morpholine derivative?
A1: Impurities largely depend on the synthetic route. However, common contaminants include:
-
Unreacted starting materials: Such as the parent amine or halo-compound.[6][7]
-
Reagents and catalysts: Acids, bases, or metal catalysts used in the synthesis.
-
Byproducts from side reactions: These can include over-alkylated products, elimination products, or hydrolyzed intermediates.[6] For instance, in syntheses involving hydrazine, di-substituted byproducts can form.[6]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Q2: How does the basicity of the morpholine ring affect purification?
A2: The lone pair of electrons on the nitrogen atom makes morpholine derivatives basic. This property is a double-edged sword. While it allows for purification strategies like acid-base extraction and salt formation, it can cause issues in normal-phase chromatography on silica gel. The basic nitrogen can strongly interact with the acidic silanol groups of the silica, leading to peak tailing, streaking, and sometimes irreversible adsorption of the compound onto the column.[5]
Part 2: Purification Techniques & Troubleshooting Guides
This section delves into the most common purification techniques, offering detailed protocols and troubleshooting for specific issues you may encounter.
Column Chromatography
Column chromatography is a powerful technique for separating morpholine derivatives from impurities with different polarities.
Q1: My morpholine derivative is streaking or tailing badly on the silica gel column. How can I fix this?
A1: This is a classic issue caused by the interaction between the basic morpholine nitrogen and acidic silica gel.[5] To resolve this:
-
Add a basic modifier to your eluent: A small amount of a base like triethylamine (Et3N) or ammonia (as a solution in methanol) can be added to the mobile phase. A good starting point is 0.1-2% triethylamine.[5] This neutralizes the acidic sites on the silica, leading to improved peak shape and recovery.[5]
-
Consider alternative stationary phases: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase column (C18 or C8).[6]
Q2: My compound is not moving from the baseline, even with a very polar eluent.
A2: This indicates your compound is too polar for the chosen normal-phase system and is strongly adsorbed.
-
Gradually increase eluent polarity: You can try a gradient elution, starting with a less polar solvent and gradually increasing the proportion of the more polar solvent (e.g., from ethyl acetate/hexane to methanol/dichloromethane).
-
Switch to reverse-phase chromatography: For highly polar morpholine derivatives, reverse-phase HPLC is often more effective.[5][6] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6]
Q3: How can I separate diastereomers of my chiral morpholine derivative?
A3: Diastereomers often have different physical properties and can frequently be separated by normal-phase HPLC on a silica gel column.[7][8] The subtle differences in their spatial arrangement can lead to differential interactions with the stationary phase, allowing for their separation.[7] In more challenging cases, chiral chromatography may be necessary.[7]
Workflow for Optimizing Column Chromatography of Morpholine Derivatives
Caption: Decision tree for troubleshooting common column chromatography issues.
Crystallization
Crystallization is an effective and scalable purification technique for solid morpholine derivatives.
Q1: I can't find a suitable solvent for recrystallization. What should I do?
A1: The ideal solvent should dissolve your compound when hot but not at room temperature, while impurities remain soluble at lower temperatures.[6]
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).[6]
-
Solvent-Antisolvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which your compound is insoluble) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Q2: My compound "oils out" instead of crystallizing. How can I prevent this?
A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.[5]
-
Use a lower-boiling point solvent.
-
Use a more dilute solution and allow it to cool slowly. [5]
-
Try adding a co-solvent to reduce solubility. [5]
-
Scratch the inside of the flask with a glass rod to induce nucleation. [5]
Q3: No crystals form even after the solution has cooled completely.
A3: This usually means the solution is not supersaturated or nucleation is slow.
-
Concentrate the solution: Boil off some of the solvent to increase the concentration of your compound.[5]
-
Induce nucleation: Scratch the inside of the flask with a glass rod.[5]
-
Seed the solution: If you have a small amount of pure solid, add a tiny crystal to the solution to act as a nucleation site.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
For basic morpholine derivatives that are difficult to crystallize as the free base, conversion to a hydrochloride salt can often facilitate purification by recrystallization.[5]
-
Salt Formation: Dissolve the crude morpholine derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[5]
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.[5]
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.[5]
-
Recrystallization:
-
Dissolve the salt in the minimum amount of a suitable boiling solvent (e.g., ethanol, isopropanol, or mixtures with water).[5]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.[5]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[5]
-
-
Crystal Collection and Drying:
Table 1: Common Solvents for Recrystallization of Morpholine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Good for many polar morpholine derivatives.[6] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can offer different solubility profiles.[6] |
| Acetonitrile | Polar Aprotic | 82 | Can be a good choice for moderately polar compounds.[6] |
| Ethyl Acetate | Moderately Polar | 77 | Often used for less polar derivatives.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Used for some morpholine derivatives that are difficult to dissolve.[6] |
| Water | Very Polar | 100 | Can be used in combination with organic solvents for highly polar compounds. |
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental work-up technique to separate the desired compound from impurities based on their differential solubility in two immiscible liquids.[9]
Q1: My morpholine derivative is highly water-soluble, and I have poor recovery during extraction from an aqueous layer.
A1: This is a common issue with polar morpholine derivatives.
-
"Salting out": Add a significant amount of an inorganic salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer.[5] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[5]
-
pH Adjustment: Since morpholine derivatives are basic, ensure the aqueous layer is basic (e.g., with NaOH or K2CO3) to keep your compound in its free base form, which is generally less water-soluble than its protonated salt form.[5]
-
Use a more polar extraction solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective than less polar solvents like diethyl ether or ethyl acetate for extracting polar compounds.[5][10]
-
Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous extraction apparatus may be necessary for efficient recovery.
Q2: An emulsion has formed at the interface of the two layers, and they won't separate.
A2: Emulsions are common when there are surfactants or fine solid particles present.
-
Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer and can help break the emulsion.[5]
-
Gentle agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[5]
-
Filter through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion.[5]
-
Allow it to stand: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
Diagram of an Acid-Base Extraction Workflow for a Basic Morpholine Derivative
Caption: Workflow for purification via acid-base extraction.
Distillation
For liquid morpholine derivatives with sufficient thermal stability, distillation can be an excellent method for purification, especially on a larger scale.
Q1: My compound seems to be decomposing during distillation at atmospheric pressure.
A1: Many organic compounds, especially those with high boiling points, are not stable at their atmospheric boiling points.
-
Vacuum Distillation: Perform the distillation under reduced pressure. This lowers the boiling point of your compound, allowing it to distill at a temperature where it is stable.
-
Check for non-volatile impurities: High-boiling impurities can cause the distillation temperature to rise, leading to decomposition. A fractional distillation column can help separate your product from these impurities.
Q2: The distillation is very slow, even at high temperature and low pressure.
A2: This could be due to several factors.
-
Inadequate heating: Ensure the heating mantle is providing sufficient and even heat to the distillation flask.
-
Poor vacuum: Check your vacuum system for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure.
-
Flooded column (in fractional distillation): If using a fractionating column, excessive heating can cause the column to flood, which hinders efficient separation and distillation. Reduce the heating rate.
Part 3: Purity Assessment
After purification, it is crucial to assess the purity of your morpholine derivative.
Q1: What methods can I use to check the purity of my final product?
A1: A combination of methods is often best for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot does not guarantee purity but is a good indicator.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[7][11]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable morpholine derivatives.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point Analysis: For crystalline solids, a sharp melting point close to the literature value is a good indicator of purity.
This guide is intended to provide a solid foundation for troubleshooting the purification of morpholine derivatives. Remember that each compound is unique, and some level of optimization will always be necessary.
References
- BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
- BenchChem. (2025, November). Technical Support Center: Purification of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and its Analogs.
- BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
- BenchChem. (n.d.). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds.
- Laemmle, G. J. (1957). Recovery of morpholine from aqueous solutions thereof. U.S. Patent No. 2,776,972. Washington, DC: U.S.
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 553-558.
- ResearchGate. (2025). A Comprehensive Study on Equilibrium and Kinetics of Morpholine Extraction from Aqueous Stream with CA in Toluene: Experimental Evaluation, Extraction model and Parametric Optimization employing Desirability Function. Request PDF.
- Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine. (CN110950818B).
- Karaman, E. A., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 23(11), 4746-4757.
- ResearchGate. (n.d.). The derivatization reaction of morpholine. Download Scientific Diagram.
- Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8541294.
- National Center for Biotechnology Information. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples.
- Analytical Chemistry. (1956). Purity of Anhydrides by Morpholine-Carbon Disulfide Method. 28(4).
- (n.d.).
- Occupational Safety and Health Administration. (2003). Morpholine. (Method PV2123).
- ResearchGate. (2025).
- Pourceau, G., et al. (2018). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 3(10), 13833-13843.
- N-Creative. (2022, August 1).
- Google Patents. (n.d.).
- DigitalCommons@TMC. (2024).
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
- ResearchGate. (2025). Experimental and quantum chemical calculations investigations of morpholine-based ionic liquids as extractants for efficient extraction of nitrogen heterocyclic neutral compounds. Request PDF.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8541294.
- ChemicalBook. (2023).
- Wikipedia. (n.d.). Morpholine.
- PubMed Central. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
- Google Patents. (n.d.). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (EP0036331B1).
- PubMed Central. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
- (n.d.).
- E3S Web of Conferences. (2024).
- ChemRxiv. (n.d.).
- ACS Publications. (n.d.).
- SciELO. (n.d.).
- PubMed Central. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
- ResearchGate. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. syrris.com [syrris.com]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Common side reactions in the synthesis of substituted morpholines.
I have now gathered a substantial amount of information on the synthesis of substituted morpholines and their common side reactions. I have details on:
-
N-Alkylation side reactions: Primarily over-alkylation and quaternization, with several mitigation strategies identified.
-
Intramolecular cyclization side reactions: Information on competing elimination reactions, especially in the context of Williamson ether synthesis, and potential side reactions in Mitsunobu reactions.
-
Side reactions from specific starting materials: Byproducts from the dehydration of diethanolamine and the potential for piperazine formation from related starting materials like diethanolamine and bis(2-haloethyl)amines.
-
Reductive amination: General principles and its use as a method to control N-alkylation.
I believe I have enough information to construct a comprehensive technical support center as requested. I can now proceed to structure this information into a question-and-answer format, create the troubleshooting guides, design the Graphviz diagrams, and compile the reference list. Therefore, I do not need further search actions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted morpholines. As a Senior Application Scientist, I have compiled this guide to address common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Morpholine and its derivatives are prevalent in medicinal chemistry, valued for their ability to improve the pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of their synthesis and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific problems you may encounter during your synthetic work. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.
Category 1: N-Alkylation and N-Arylation Reactions
Direct N-alkylation or N-arylation of a morpholine (or a precursor that will form the morpholine ring) is a common strategy. However, it is often plagued by a significant side reaction: over-alkylation.
Question 1: I'm attempting to mono-N-alkylate my morpholine derivative, but I'm observing significant amounts of a di-alkylated quaternary ammonium salt. How can I prevent this?
This is a classic challenge in amine chemistry known as over-alkylation . The root cause lies in the fact that the mono-alkylated morpholine product is often more nucleophilic than the starting secondary amine, making it more reactive towards the alkylating agent.[4] This leads to a second alkylation, forming a quaternary ammonium salt, which can be difficult to separate from your desired product.
1. Stoichiometric Control (Excess Amine):
-
Principle: By using a large excess of the starting morpholine (typically 5-10 equivalents), you statistically favor the reaction of the alkylating agent with the more abundant starting material over the mono-alkylated product.
-
Best For: Situations where the morpholine starting material is inexpensive and readily available.
-
Protocol:
-
Dissolve the morpholine (5-10 equiv.) in a suitable solvent (e.g., ACN, DMF).
-
Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2 equiv.).[4]
-
Slowly add the alkylating agent (1 equiv.) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or LC-MS until the alkylating agent is consumed.
-
Perform an aqueous work-up to remove the excess amine and the salt byproduct.
-
2. Reductive Amination:
-
Principle: This is one of the most reliable methods for controlled N-alkylation. It involves the reaction of the morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. This method avoids the use of highly reactive alkyl halides and the problem of increasing nucleophilicity.[5]
-
Best For: A wide range of substrates, offering high chemoselectivity.
-
Protocol: Reductive Amination of Morpholine with an Aldehyde
-
Dissolve the morpholine (1.1 equiv.) and the aldehyde (1.0 equiv.) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
3. Use of Protecting Groups:
-
Principle: If you are building the morpholine ring from a primary amine, you can first protect the amine, perform the alkylation on a different part of the molecule or mono-alkylate the protected amine, and then deprotect to reveal the secondary amine of the morpholine. This strategy offers precise control over the alkylation.
-
Best For: Complex syntheses where stoichiometric control or reductive amination is not feasible.
Question 2: My N-alkylation reaction is very slow or shows no conversion. What could be the problem?
Low reactivity in N-alkylation can be attributed to several factors, ranging from the nature of your reactants to the reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Poor Leaving Group | The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides are significantly less reactive.[4] | Switch to an alkyl bromide or iodide. For very unreactive systems, consider using an alkyl triflate. |
| Weak Base | The base may not be strong enough to effectively deprotonate the morpholine nitrogen or neutralize the acid formed during the reaction. | Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like diisopropylethylamine (DIPEA).[4] |
| Steric Hindrance | Bulky substituents on either the morpholine ring or the alkylating agent can sterically hinder the SN2 reaction.[4] | Increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically hindered alkylating agent if possible. |
| Low Temperature | Many N-alkylation reactions require thermal energy to overcome the activation barrier. | If the reaction is being run at room temperature, try incrementally increasing the temperature (e.g., to 50 °C or 80 °C) while monitoring the reaction progress.[4] |
| Poor Solubility | If the reactants are not fully dissolved, the reaction will be slow and inefficient. | Choose a solvent in which all reactants are soluble. Common solvents for N-alkylation include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4] |
`dot graph "Troubleshooting_N-Alkylation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Problem" { label="Problem"; style="filled"; color="#FBBC05"; Problem [label="Low Yield of\nN-Alkylated Morpholine"]; }
subgraph "cluster_Causes" { label="Potential Causes"; style="filled"; color="#EA4335"; Overalkylation [label="Over-alkylation to\nQuaternary Salt"]; LowReactivity [label="Low or No\nConversion"]; }
subgraph "cluster_Solutions" { label="Solutions"; style="filled"; color="#34A853"; Sol_Overalkylation [label="Use Excess Amine\nReductive Amination\nProtecting Groups"]; Sol_LowReactivity [label="Better Leaving Group\nStronger Base\nIncrease Temperature\nChange Solvent"]; }
Problem -> Overalkylation [label="Mixture of products observed"]; Problem -> LowReactivity [label="Starting material remains"]; Overalkylation -> Sol_Overalkylation; LowReactivity -> Sol_LowReactivity; } ` Caption: Troubleshooting logic for N-alkylation of morpholines.
Category 2: Intramolecular Cyclization Reactions
The formation of the morpholine ring often involves an intramolecular cyclization, typically an SN2 reaction where an alcohol attacks an alkyl halide (Williamson ether synthesis) or a related process.
Question 3: I am attempting an intramolecular Williamson ether synthesis to form a substituted morpholine, but I am getting a low yield and observing elimination byproducts. How can I favor cyclization?
The intramolecular Williamson ether synthesis is a powerful tool for forming cyclic ethers like morpholines. However, it often competes with an E2 elimination reaction, especially with secondary alkyl halides.[6][7] The outcome is highly dependent on the reaction conditions and the structure of the substrate.
-
Choice of Base: A strong, sterically hindered base will favor elimination by abstracting a proton. A less hindered, strong base is preferable for the SN2 reaction. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that generates the alkoxide in situ.[7]
-
Leaving Group: A good leaving group is essential for the SN2 reaction. Tosylates (OTs) or mesylates (OMs) are often superior to halides in this regard.
-
Solvent: A polar aprotic solvent like THF or DMF is generally preferred for SN2 reactions as it solvates the cation of the base without strongly solvating the nucleophilic alkoxide.
-
Temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve the yield of the cyclized product.
`dot digraph "Cyclization_vs_Elimination" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Halo- or Tosyl-Substituted\nAmino Alcohol"];
subgraph "cluster_Paths" { label="Reaction Pathways"; style="filled"; color="#4285F4"; SN2 [label="Intramolecular SN2\n(Cyclization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2 [label="E2 Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Products" { label="Products"; style="filled"; color="#FBBC05"; Morpholine [label="Desired Substituted\nMorpholine"]; Alkene [label="Unsaturated Byproduct"]; }
Start -> SN2 [label="Favored by:\n- Good leaving group (OTs, OMs)\n- Less hindered base (NaH)\n- Polar aprotic solvent (THF, DMF)\n- Lower temperature"]; Start -> E2 [label="Favored by:\n- Sterically hindered base\n- Higher temperature"]; SN2 -> Morpholine; E2 -> Alkene; } ` Caption: Competing pathways in intramolecular morpholine synthesis.
Question 4: I'm using a Mitsunobu reaction for the intramolecular cyclization to form a morpholine, but the reaction is messy and gives a low yield. What are the common pitfalls?
The Mitsunobu reaction is a versatile method for achieving cyclization with inversion of stereochemistry at the alcohol carbon. However, it is sensitive to the acidity of the nucleophile and can generate byproducts that are difficult to remove.
-
Reaction with the Azodicarboxylate: If the nitrogen of the amino alcohol is not sufficiently acidic (pKa > 13), it may not be deprotonated by the betaine intermediate. Instead, the azodicarboxylate itself can act as a nucleophile, leading to undesired byproducts.[6]
-
O-Alkylation of Amide/Carbamate: If the nitrogen is part of an amide or carbamate, there can be competition between N-cyclization and O-alkylation of the carbonyl group.[8]
-
Byproduct Removal: The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and a hydrazinedicarboxylate, which can co-crystallize with the product and complicate purification.
-
Protecting Group Choice: If the nitrogen is protected, choose a group that sufficiently acidifies the N-H proton (e.g., a tosyl group) to ensure it can act as the nucleophile.
-
Purification Strategy: Consider using polymer-supported triphenylphosphine or modified reagents that facilitate the removal of byproducts.[8]
-
Alternative Conditions: If the standard Mitsunobu conditions fail, newer protocols have been developed that can accommodate less acidic nucleophiles.
Category 3: Byproduct Formation from Specific Starting Materials
The choice of starting material can introduce specific side reactions and byproducts.
Question 5: I'm synthesizing morpholine by the dehydration of diethanolamine and getting a low yield of a dark, viscous product. What is going wrong?
The acid-catalyzed dehydration of diethanolamine is a common industrial method for producing unsubstituted morpholine.[4] However, it requires harsh conditions and is prone to side reactions if not carefully controlled.
-
Inadequate Temperature Control: This reaction requires high temperatures (typically 180-210°C).[9] Too low a temperature results in incomplete reaction, while excessively high temperatures can lead to charring and the formation of polymeric byproducts.[9]
-
Insufficient Reaction Time: The dehydration is a slow process and often requires prolonged heating (15 hours or more) for complete cyclization.[9]
-
High-Molecular-Weight Condensation Products: At high temperatures, intermolecular condensation reactions can occur, leading to the formation of "heavies" that reduce the yield of morpholine.[4]
-
Formation of N-ethylmorpholine: This can be a significant byproduct in some industrial processes.[4]
Question 6: I am concerned about the formation of piperazine byproducts in my morpholine synthesis. Under what conditions is this likely to occur?
Piperazine formation is a potential side reaction when using starting materials that can act as a source for a diamine fragment.
-
From Bis(2-chloroethyl)amine: This reagent is a common starting material for the synthesis of N-arylpiperazines.[10] If your reaction conditions could generate this intermediate, piperazine formation is a risk.
-
From Diethanolamine: In the reductive amination of diethanolamine, piperazine can be a byproduct along with aminoethylethanolamine (AEEA).[11]
-
From 1,2-Amino Alcohols and Ethylene Sulfate: While this method is generally selective for monoalkylation and subsequent cyclization to morpholines, under certain conditions, it can be adapted for the synthesis of piperazines.[1][2]
To minimize piperazine formation, carefully control the stoichiometry of your reactants and choose reaction conditions that favor the desired intramolecular cyclization to the morpholine ring.
References
- BenchChem. (2025). Technical Support Center: N-Alkylation of 2-Methylthiomorpholine. BenchChem.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. Retrieved from [Link]
- BenchChem. (2025).
-
Wolfe, J. P., & Rossi, S. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(15), 3342–3345. Retrieved from [Link]
-
Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. Retrieved from [Link]
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. Retrieved from [Link]
-
Doyle, A. G., & Boddy, C. N. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie International Edition, 57(1), 288-292. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2016). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Current Organic Synthesis, 13(5), 724-734. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Unknown. (n.d.). The Synthesis of Some 2-Substituted Morpholines. OUCI. Retrieved from [Link]
- BASF AG. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. U.S. Patent No. 5,455,352. Washington, DC: U.S. Patent and Trademark Office.
-
Brennan, M. E., & Speranza, G. P. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent No. 4,338,443. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Buvaylo, O. A., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(15), 6823-6834. Retrieved from [Link]
-
Pesson, M., & Dupin, S. (1989). Process for preparing N,N'-bis-(2-hydroxyethyl)-piperazine. European Patent No. EP 0338385 B1. Munich, Germany: European Patent Office. Retrieved from [Link]
-
Organic Reactions. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. BenchChem.
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. Retrieved from [Link]
- Brennan, M. E., & Speranza, G. P. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent No. 4,338,443. Washington, DC: U.S. Patent and Trademark Office.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- E. I. Du Pont De Nemours and Company. (1991). Method of making carbodiimides. World Intellectual Property Organization.
-
Chemler, S. R., & Bovino, M. T. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4254–4257. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Kim, S., & Lee, S. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 7(2), 2416–2424. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Ashraf, M. A., et al. (2021). Dehydration reactions in polyfunctional natural products. ResearchGate. Retrieved from [Link]
-
The Dow Chemical Company. (2016). Reductive Amination of Diethanolamine and Resulting Product Mixture. U.S. Patent No. 9,353,044. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
-
Esteve, C., et al. (2013). Process for the Dehydration of Substituted 4-Dimethylamino-2-aryl-butan-2-ol Compounds and Process for the Preparation of Substituted Dimethyl-(3-aryl-butyl)- Amine Compounds by Heterogeneous Catalysis. U.S. Patent Application No. 13/514,980. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
-
Chemmunity. (2024, January 17). Great OCHEM Review Question: Substitution, Elimination, Alkenes, and Alcohol Reactions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 11. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
Optimizing temperature and reaction time for morpholine synthesis.
A Senior Application Scientist's Guide to Temperature and Reaction Time Optimization
Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of morpholine and its derivatives. As a senior application scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices. This resource is structured to help you troubleshoot common issues, optimize your reaction conditions for yield and purity, and ensure the safe and efficient execution of your experiments.
Morpholine, an organic compound featuring both amine and ether functional groups, is a critical building block in organic synthesis and a versatile industrial chemical.[1][2] It is widely used in the preparation of pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib, as well as in industrial applications such as corrosion inhibition and rubber vulcanization.[1][3]
The two predominant industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) using a strong acid and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[1][4] Achieving high yield and purity in either process hinges on the precise control of reaction temperature and time. This guide will focus primarily on the common laboratory- and industrial-scale synthesis from diethanolamine, while also addressing principles applicable to other routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during morpholine synthesis in a direct question-and-answer format.
Question: My morpholine yield is significantly lower than expected. What are the common causes and how can I address them?
Answer: Low yield is one of the most frequent challenges, often stemming from a few key parameters. Let's break down the potential causes and solutions.
-
Inadequate Temperature Control: The dehydration of diethanolamine is highly temperature-dependent.
-
Causality: The cyclization reaction requires a significant energy input to overcome the activation barrier for intramolecular dehydration. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause charring and the formation of unwanted, high-molecular-weight byproducts, which also reduces the yield of the desired product.[5]
-
Solution: For the acid-catalyzed dehydration of diethanolamine, the reaction temperature must be rigorously maintained, typically within the 180-210°C range.[5] A temperature drop of as little as 10-15°C can dramatically decrease the yield.[5] Use a calibrated high-temperature thermometer or thermocouple and a reliable heating source (e.g., a heating mantle with a temperature controller) to ensure stable heating.
-
-
Insufficient Reaction Time: This is a slow reaction that requires patience.
-
Causality: The cyclization of diethanolamine hydrochloride is not instantaneous. The reaction requires a prolonged period at the target temperature to proceed to completion.
-
Solution: Ensure the reaction mixture is held at the optimal temperature (180-210°C) for a sufficient duration. Reaction times of 15 hours or more are often necessary to maximize conversion.[5][6] Monitor the reaction's progress if possible; however, due to the harsh conditions, in-process sampling can be challenging. Rely on established protocols and ensure the full reaction time is completed.
-
-
Inefficient Water Removal: The reaction produces water, which can work against you.
-
Causality: The dehydration of diethanolamine is a reversible equilibrium reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting material, inhibiting the forward reaction and reducing the overall yield.[4]
-
Solution: Ensure your experimental setup is designed to effectively remove water as it is formed. In a laboratory setting, this is often achieved by allowing the water to boil off from the high-temperature reaction mixture.[6] An efficient condenser, placed appropriately, can help separate the water vapor from any lower-boiling organic components, though at these temperatures, the primary goal is to drive off the water.
-
-
Improper Acid Concentration: The catalyst's role is critical.
-
Causality: A strong acid, such as concentrated sulfuric or hydrochloric acid, acts as both a catalyst and a dehydrating agent.[5] It protonates the hydroxyl groups of diethanolamine, making them better leaving groups (as water) and facilitating the cyclization. An insufficient amount or incorrect concentration of acid will result in an incomplete reaction.
-
Solution: Carefully measure the amount of acid used. The reaction is typically run until the mixture is strongly acidic (pH ~1).[4][6] Using oleum (fuming sulfuric acid) can significantly increase reaction rates and yields, with some industrial processes reporting yields as high as 90-95%.[4][7]
-
Below is a logical workflow to diagnose the cause of low yield.
Caption: Logical workflow for troubleshooting low morpholine yield.
Question: The reaction mixture turned dark brown or black. What happened and is the product salvageable?
Answer: A dark brown or black reaction mixture is a clear indication of charring, which occurs when the reaction temperature is too high.
-
Causality: Organic molecules, including diethanolamine and morpholine, will decompose or polymerize at excessively high temperatures, especially in the presence of a strong, corrosive acid like concentrated sulfuric acid. This decomposition forms carbonaceous material, leading to the dark coloration.
-
Solution: This highlights the criticality of precise temperature control. Localized overheating from a heating mantle set too high can be a cause. Ensure the reaction is stirred effectively to distribute heat evenly. If charring occurs, the yield will inevitably be lower. The product can often still be salvaged through purification. The crude, neutralized product can be distilled, but you may need to perform a fractional distillation to separate the morpholine from higher-boiling impurities and decomposition products.[6]
Question: How can I minimize the formation of byproducts?
Answer: Byproduct formation is a key challenge that impacts both yield and purity. The strategy for minimizing byproducts depends on the synthesis route.
-
For the Diethanolamine (DEA) Route: The primary "byproduct" is often unreacted starting material or products from decomposition. The key is precise temperature control. As discussed, temperatures that are too high lead to charring, while temperatures that are too low result in incomplete conversion. Sticking to the optimal 180-210°C range is crucial.[5] Additionally, the use of sulfuric acid results in large quantities of sodium sulfate byproduct after neutralization, which requires disposal.[4]
-
For the Diethylene Glycol (DEG) Route: This route is more prone to specific organic byproducts.
-
Causality: In the reaction of DEG with ammonia, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion can leave this in the product mixture. N-ethylmorpholine is another significant byproduct.[4] The formation of these is highly dependent on the catalyst choice and reaction conditions.
-
Solution: Catalyst selection is critical. Catalysts composed of metals like nickel, copper, or cobalt on an alumina carrier are common.[4] The selectivity towards morpholine is highly influenced by temperature. Optimizing the temperature for your specific catalyst system is essential to maximize the desired product and minimize side reactions.
-
The following table, with data adapted from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrates the effect of temperature on product distribution.
| Temperature (°C) | DEG Conversion (%) | Morpholine Selectivity (%) | AEE Selectivity (%) |
| 190 | 85.0 | 75.0 | 15.0 |
| 210 | 95.0 | 88.0 | 8.0 |
| 230 | 99.1 | 99.0 | <1.0 |
| 250 | >99.0 | 95.0 | <1.0 (with increased heavies) |
| Data adapted from studies related to the catalytic amination of diethylene glycol. A representative example of such data can be found in patents like CN103212420A.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for morpholine?
The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][4]
Caption: Primary industrial synthesis routes for morpholine.
Q2: How can I monitor the progress of the reaction?
Monitoring the reaction can be challenging due to the high temperature and corrosive nature of the medium. However, if you are developing a new process or optimizing conditions, taking periodic samples (with extreme care) can provide valuable data. The most common analytical methods for quantifying morpholine and related compounds are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[9][10][11] These techniques can separate morpholine from the diethanolamine starting material and any byproducts, allowing you to track the conversion over time.
Q3: What are the most critical safety precautions for morpholine synthesis?
Safety is paramount. Morpholine is a flammable and corrosive liquid.[12][13] Diethanolamine is a skin irritant, and the strong acids used are extremely corrosive.[14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield.[13] A lab coat is mandatory.
-
Ventilation: All work must be conducted in a well-ventilated chemical fume hood to avoid inhaling corrosive vapors.[13][15]
-
Fire Safety: Keep the reaction away from ignition sources. Ensure a fire extinguisher suitable for chemical fires is accessible.[15]
-
Handling: The acid addition to diethanolamine is highly exothermic and generates acidic vapors; add the acid slowly and with cooling if necessary.[6] When handling the hot reaction mixture (e.g., pouring it out to cool), use appropriate thermal protection.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine
This protocol is based on the classical acid-catalyzed dehydration method.
Materials:
-
Diethanolamine (DEA)
-
Concentrated Hydrochloric Acid (HCl, ~31-37%) or Sulfuric Acid (H₂SO₄, 98%)
-
Calcium Oxide (CaO) or Sodium Hydroxide (NaOH)
-
Potassium Hydroxide (KOH) pellets
-
Sodium metal (optional, for final drying)
Apparatus:
-
Round-bottom flask
-
Heating mantle with temperature controller and magnetic stirrer (or overhead stirrer for larger scale)
-
Thermocouple or high-temperature thermometer
-
Air condenser or simple distillation setup to allow water to escape
-
Distillation apparatus (for purification)
-
Separatory funnel
Procedure:
-
Acidification: To a round-bottom flask equipped with a stirrer, thermocouple, and condenser, add 62.5 g of diethanolamine.[4] In a chemical fume hood, carefully and slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[4][6]
-
Dehydration/Cyclization: Heat the diethanolamine hydrochloride solution using a heating mantle. The initial heating will drive off water. Continue to heat until the internal temperature of the mixture reaches 200-210°C. Maintain this temperature for 15 hours to ensure complete cyclization.[5][6]
-
Cooling & Neutralization: After 15 hours, turn off the heat and allow the mixture to cool to about 160°C. Carefully pour the hot, thick morpholine hydrochloride paste into a heat-resistant dish to prevent it from solidifying inside the flask.[6] Once cooled, scrape the paste into a beaker and mix it thoroughly with an equivalent molar amount of a base like calcium oxide or sodium hydroxide to neutralize the acid and freebase the morpholine.
-
Crude Distillation: Transfer the neutralized paste to a round-bottom flask and perform a simple distillation. A strong flame or a high-temperature mantle may be required. Collect the crude, wet morpholine distillate.[6]
-
Drying: The crude distillate will contain a significant amount of water. Transfer it to a flask and add potassium hydroxide (KOH) pellets. Stir for at least one hour. The KOH will absorb the water, forming a separate lower layer.
-
Purification: Carefully separate the upper morpholine layer using a separatory funnel. For very dry morpholine, it can be refluxed over a small amount of sodium metal for one hour and then fractionally distilled.[5][6] Collect the fraction boiling between 126-129°C. A typical lab-scale yield is in the range of 35-50%.[4]
Protocol 2: General Workflow for Optimizing Temperature and Time
-
Establish a Baseline: Run the synthesis using a known literature procedure (like the one above) to establish a baseline yield and purity.
-
Temperature Optimization: Set up a series of parallel reactions. Keep the reaction time constant (e.g., 15 hours) and vary the temperature in small increments (e.g., 180°C, 190°C, 200°C, 210°C, 220°C).
-
Analysis: After the reactions are complete, carefully work up each experiment identically. Analyze the yield and purity of the final product from each reaction using GC or HPLC.
-
Time Optimization: Using the optimal temperature identified in the previous step, set up a new series of reactions. Keep the temperature constant and vary the reaction time (e.g., 8 hours, 12 hours, 15 hours, 20 hours).
-
Analysis: Again, work up each experiment identically and analyze the yield and purity.
References
-
Understanding Morpholine: Properties, Safety, and Purchasing Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
Safety Data Sheet: Morpholine. (2015). Carl ROTH. Retrieved January 2, 2026, from [Link]
-
Morpholine - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o. Retrieved January 2, 2026, from [Link]
-
Morpholine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Safety Data Sheet Morpholine. (2022). Redox. Retrieved January 2, 2026, from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
- CN103212420A - Morpholine synthetic catalyst and preparation method thereof. (n.d.). Google Patents.
-
Different analytical methods of estimation of morpholine or its derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). The Journal of Organic Chemistry. ACS Publications. Retrieved January 2, 2026, from [Link]
-
HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved January 2, 2026, from [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. ACS Publications. Retrieved January 2, 2026, from [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. (2020). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Laboratory analysis of morpholine (CAS: 110-91-8). (n.d.). Analytice. Retrieved January 2, 2026, from [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers. Retrieved January 2, 2026, from [Link]
-
Morpholine | C4H9NO | CID 8083. (n.d.). PubChem - NIH. Retrieved January 2, 2026, from [Link]
- US4739051A - Preparation of morpholine. (n.d.). Google Patents.
-
Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. (2013). Scientific.net. Retrieved January 2, 2026, from [Link]
-
Diethanolamine. (2020). In Sciencemadness Wiki. Retrieved January 2, 2026, from [Link]
-
Optimization Table for Formylation of Morpholine. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- CN102489282B - Dewatering catalyst and application thereof in preparing morpholine. (n.d.). Google Patents.
-
Morpholine Preparation from Diethanolamine. (2022). YouTube. Retrieved January 2, 2026, from [Link]
- US2777846A - Process of producing morpholine from diethanolamine. (n.d.). Google Patents.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Laboratory analysis of morpholine (CAS: 110-91-8) - Analytice [analytice.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 8. CN103212420A - Morpholine synthetic catalyst and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
- 14. Diethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 15. carlroth.com:443 [carlroth.com:443]
Challenges in maintaining the stereochemical integrity of chiral morpholines.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral morpholines. This guide is designed to provide expert insights and practical solutions for the common challenges associated with maintaining the stereochemical integrity of these vital heterocyclic scaffolds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and field-proven techniques.
Question 1: My enantiomeric excess (% ee) or diastereomeric ratio (dr) has decreased after my reaction/workup. What are the likely causes?
Answer:
A loss of stereochemical integrity, observed as a decrease in % ee (racemization) or a change in dr (epimerization), is a common but solvable challenge. The root cause is typically the formation of a transient, achiral, or easily invertible intermediate. Here are the primary factors to investigate:
1. pH Extremes:
-
Acidic Conditions: While protonation of the morpholine nitrogen can sometimes stabilize the ring, strong acidic conditions, especially with heat, can facilitate ring-opening/closing mechanisms or elimination-addition sequences that scramble stereocenters.[1][2][3] Protonation of the morpholine nitrogen in acidic environments is a known behavior.[1][2]
-
Basic Conditions: Strong bases can deprotonate carbon atoms adjacent to activating groups (e.g., carbonyls, nitro groups), forming planar enolates or carbanions.[4] Reprotonation can occur from either face, leading to racemization or epimerization. This is particularly relevant for morpholinones or morpholines with electron-withdrawing substituents.[4][5]
2. Thermal Stress:
-
Elevated temperatures provide the activation energy needed to overcome the barrier to racemization or epimerization.[6][7] Reactions run at high heat for extended periods are more susceptible. Some morpholine derivatives can undergo thermal decomposition, which may proceed through radical pathways that can compromise stereocenters.[6][7]
3. Catalyst-Induced Epimerization:
-
Lewis Acids: Lewis acids can coordinate to the morpholine oxygen or nitrogen, potentially weakening adjacent C-H or C-C bonds and facilitating stereocenter inversion.[8]
-
Photocatalysts & Radical Initiators: Certain photocatalytic methods, particularly those involving hydrogen atom transfer (HAT), can be explicitly used to epimerize morpholines to their more thermodynamically stable diastereomer.[5][9][10] If your reaction conditions involve light and a photocatalyst, unintended epimerization is a strong possibility.
4. Reactive Intermediates:
-
Reactions proceeding through carbocation intermediates (e.g., some SN1-type substitutions) at a stereocenter will almost always lead to racemization, as the planar carbocation can be attacked from either side.[4]
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose the loss of stereochemical purity.
Sources
- 1. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of temperature and pressure on the thermolysis of morpholine, ethanolamine, cyclohexylamine, dimethylamine, and 3-methoxypropylamine in superheated steam [biblio.ugent.be]
- 7. Thermolysis of morpholine in water and superheated steam [biblio.ugent.be]
- 8. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible light-mediated, highly stereoselective epimerization of morpholines and piperazines to the more stable isomers [morressier.com]
Technical Support Center: Enantiomeric Excess Determination for (S)-Methyl Morpholine-3-Carboxylate Hydrochloride
Welcome to the technical support center for the analysis of (S)-methyl morpholine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require accurate determination of the enantiomeric excess (ee) of this critical chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights gained from field experience to ensure your success.
Frequently Asked Questions (FAQs): Method Selection
Q1: What are the principal analytical methods for determining the enantiomeric excess of this compound?
The three most robust and widely accepted methods for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique has distinct advantages and is suited to different experimental needs.[1] Chiral HPLC is often the most direct method, while Chiral GC requires derivatization to make the analyte volatile.[2] NMR spectroscopy offers a rapid assessment, typically by using a chiral solvating or derivatizing agent to resolve the signals of the two enantiomers.[3][4]
Q2: How do I choose the best method for my needs? HPLC vs. GC vs. NMR?
The choice of method is a critical decision driven by factors such as available equipment, required sample throughput, sensitivity, and the nature of the sample matrix.[1] The hydrochloride salt form of your analyte also influences the choice, particularly regarding sample preparation.
Here is a comparative summary to guide your decision:
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Sample Prep | Minimal (dissolution, filtration). May require free-basing. | Requires derivatization (mandatory). | Minimal (dissolution). May require adding a chiral agent. |
| Direct Analysis | Yes, the salt form can often be analyzed directly. | No, derivatization is essential for volatility. | Yes, direct analysis is standard. |
| Sensitivity | High to very high (ng to pg range). | Very high (pg to fg range). | Lower (mg to high µg range). |
| Accuracy & Precision | Excellent, especially for extreme ee values (>99%). | Excellent, but dependent on derivatization efficiency. | Good, but can be less precise for extreme ee values. |
| Speed | Moderate (10-30 min/sample). Method development can be slow. | Fast (5-20 min/sample) after derivatization. | Very fast (<5 min/sample).[4] |
| Key Advantage | Broad applicability and direct analysis. | Highest resolution and sensitivity. | Speed and minimal sample prep. |
| Key Challenge | Method development can be empirical.[5] | Derivatization must be non-racemizing and complete. | Lower sensitivity; potential for peak overlap. |
Q3: Can I use optical rotation (polarimetry) to determine the enantiomeric excess?
While polarimetry is the classical technique for analyzing chiral compounds, it is generally not recommended for accurate ee determination in a drug development setting.[6] The method requires a precise concentration of the sample, a pure reference standard of known specific rotation, and is highly sensitive to impurities, temperature, and solvent. For these reasons, chromatographic and spectroscopic methods are overwhelmingly preferred for their superior accuracy, sensitivity, and robustness.[6][7]
Troubleshooting Guide 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers directly. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a molecule like methyl morpholine-3-carboxylate, polysaccharide-based CSPs are an excellent starting point.
Workflow for Chiral HPLC Method Development
Sources
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in the chiral HPLC separation of morpholines.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) separation of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving morpholine enantiomers. Here, we will address common challenges, provide systematic troubleshooting workflows, and explain the scientific principles behind achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor resolution in the chiral separation of morpholines?
Poor resolution typically stems from an inadequately chosen Chiral Stationary Phase (CSP) or a suboptimal mobile phase composition.[1] Morpholine derivatives, often containing a basic nitrogen atom, require careful selection of a CSP that facilitates the necessary stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) for separation.[2]
Q2: How do I select the right chiral column for my morpholine compound?
A systematic screening approach is the most effective strategy.[3] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often a good starting point for a wide range of compounds, including morpholines.[3][4][5] Pirkle-type phases can also be effective, particularly for compounds with π-acidic or π-basic moieties.[6][7] It is recommended to screen a small, diverse set of columns (e.g., an amylose-based, a cellulose-based, and a Pirkle-type CSP) under standard normal-phase conditions.
Q3: Why is my peak shape poor (e.g., tailing) for my basic morpholine analyte?
Peak tailing for basic compounds like morpholines is often caused by secondary interactions between the basic nitrogen and acidic residual silanol groups on the silica surface of the CSP.[8] This can be mitigated by adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase to neutralize these active sites.[1][3][9]
Q4: Can temperature significantly impact my chiral separation?
Yes, temperature is a critical parameter.[10] Generally, lower temperatures enhance the enthalpic differences in the interactions between the enantiomers and the CSP, often leading to better selectivity and resolution.[1][11] However, this is not universal, and in some cases, higher temperatures can improve efficiency. It is an important parameter to optimize for each specific separation.[1]
In-Depth Troubleshooting Guide: From Poor Resolution to Baseline Separation
Experiencing poor resolution is a common hurdle in chiral method development. The key is a logical, step-by-step approach to identify and resolve the issue. This section breaks down problems by their chromatographic symptoms.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most frequent challenge, where enantiomer peaks are either completely co-eluting or only partially separated.
Caption: Troubleshooting workflow for poor chiral resolution.
1. Chiral Stationary Phase (CSP) Selection: The CSP is the heart of the separation.[5] The fundamental principle is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different energies and thus different retention times.[2]
-
Action: If a single peak is observed, the chosen CSP may not be suitable. It is crucial to screen a set of columns with different chiral selectors. Polysaccharide-based columns are the most popular and versatile for this purpose.[5]
-
Protocol:
-
Select 2-3 columns with diverse chemistries (e.g., CHIRALPAK® IA (amylose-based), CHIRALCEL® OD (cellulose-based)).
-
Prepare a stock solution of your morpholine racemate.
-
Run a simple isocratic mobile phase (e.g., 90:10 n-Hexane:Isopropanol) on each column.
-
Evaluate the resulting chromatograms for any sign of peak splitting or separation. The combination showing the best initial selectivity is the candidate for further optimization.[3]
-
2. Mobile Phase Optimization: The mobile phase composition dictates the strength of interactions between the analyte and the CSP.[5]
-
Adjusting Modifier Strength: The alcohol (modifier) in a normal-phase system competes with the analyte for interaction sites on the CSP.
-
Action: Decrease the percentage of the alcohol modifier (e.g., from 20% to 10% or 5%). This generally increases retention and allows more time for chiral recognition to occur, often improving resolution.[3]
-
-
Changing the Alcohol Modifier: Different alcohols can profoundly affect selectivity.[3]
-
Action: Screen different alcohols. The common order to try is Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH). Less polar alcohols like IPA often provide better resolution than more polar ones like methanol in normal phase.[3]
-
-
Using Additives: For ionizable compounds like morpholines, additives are crucial for good peak shape and consistent retention.
| Parameter | Action | Rationale |
| Modifier % | Decrease alcohol content | Increases analyte-CSP interaction, enhancing selectivity. |
| Modifier Type | Switch from MeOH -> EtOH -> IPA | Changes the nature of hydrogen bonding and steric interactions. |
| Basic Additive | Add 0.1% DEA | Masks acidic silanol sites, improving peak shape for bases.[3][9] |
| Acidic Additive | Add 0.1% TFA | Suppresses ionization of acidic analytes, improving peak shape.[11] |
3. Temperature and Flow Rate Optimization: These parameters fine-tune the separation by affecting thermodynamics and column efficiency.
-
Temperature: Lowering the temperature generally increases the stability of the diastereomeric complexes, leading to greater differences in retention and thus better resolution.[1][11]
-
Action: Set the column oven to a lower temperature, for example, 15°C or 20°C, down from ambient. Be cautious of solvent viscosity increasing at lower temperatures, which can elevate backpressure.
-
-
Flow Rate: Reducing the flow rate increases the number of theoretical plates and allows more time for equilibrium between the mobile and stationary phases, often improving resolution.[11]
-
Action: Decrease the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min. Note that this will increase the analysis time.[11]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Even with good selectivity, poor peak shape can compromise resolution and quantification.
Caption: Troubleshooting workflow for poor peak shape.
1. Addressing Peak Tailing:
-
Cause: Strong, undesirable interactions between the basic morpholine nitrogen and active sites on the CSP.[8]
-
Protocol: Adding a Basic Modifier
-
Prepare your mobile phase (e.g., 90:10 Hexane:IPA).
-
Create a modified mobile phase by adding 0.1% (v/v) Diethylamine (DEA). For example, add 1 mL of DEA to 1 L of the mobile phase.
-
Equilibrate the column with the new mobile phase for at least 20-30 column volumes.
-
Inject the sample and observe the peak shape. The amine additive will compete for the active sites, resulting in more symmetrical peaks.[1][3]
-
2. Addressing Mass Overload (Tailing or Fronting):
-
Cause: Injecting too much sample mass onto the column saturates the stationary phase, leading to distorted peaks.
-
Protocol: Sample Dilution Study
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject the original concentration and then each dilution.
-
If peak shape improves significantly with dilution, the original sample was overloading the column.[1] Determine the highest concentration that still provides a symmetrical peak shape.
-
3. Addressing Column Health (Fronting):
-
Cause: A void or channel in the column packing at the inlet can cause the sample band to spread unevenly, leading to fronting peaks.[8]
-
Action: First, disconnect the column and reverse it (if the manufacturer permits). Flush with a strong, compatible solvent to potentially wash away any particulate matter blocking the inlet frit. If this fails, the column may be irreversibly damaged and require replacement.[8]
Experimental Protocols
Protocol 1: Systematic Screening for a New Morpholine Derivative
This protocol outlines an efficient workflow for initial method development.
-
Column Selection: Choose 3 CSPs (e.g., CHIRALPAK IA, CHIRALPAK IB, CHIRALCEL OD-H).
-
Mobile Phase Preparation:
-
Screening Solvent A: n-Hexane / Isopropanol (90/10, v/v)
-
Screening Solvent B: n-Hexane / Ethanol (90/10, v/v)
-
Additive Stock: Prepare a 1% solution of DEA in the alcohol being used (IPA or EtOH).[3]
-
-
Screening Procedure:
-
Equilibrate the first column with Screening Solvent A for 20 column volumes.
-
Inject the sample.
-
If peak shape is poor or resolution is low, add 0.1% DEA (from the stock solution) to the mobile phase and re-inject after equilibration.
-
Repeat the process using Screening Solvent B (with and without DEA).
-
Repeat the entire procedure for the other selected columns.
-
-
Evaluation: Analyze the chromatograms. Select the column and mobile phase combination that provides the best selectivity (α) and resolution (Rs) for further optimization.[4] Even a partial separation is a promising starting point.
References
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Regis Technologies. (n.d.). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Simões, M. M. Q., de Fátima Silva, A., & Ribeiro, A. R. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5518. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5406. Retrieved from [Link]
-
Ribeiro, A. R., & Tiritan, M. E. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(6), 1349. Retrieved from [Link]
-
Obeng, S., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(10), 1716-1727. Retrieved from [Link]
-
Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]
-
Spahn, H., & Schloos, J. (1996). Critical issues in chiral drug analysis in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 686(1), 65-75. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. chiraltech.com [chiraltech.com]
- 10. mastelf.com [mastelf.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Strategies to prevent the decomposition of (S)-methyl morpholine-3-carboxylate hydrochloride.
Technical Support Center: (S)-Methyl Morpholine-3-Carboxylate Hydrochloride
A Guide to Ensuring Compound Stability and Experimental Success
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth strategies to prevent the decomposition of this valuable synthetic building block. We will move from foundational knowledge in our FAQ section to actionable troubleshooting protocols for specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the primary cause of decomposition for this compound?
A1: The principal decomposition pathway for this compound is the hydrolysis of the methyl ester functional group.[1][2] This reaction, catalyzed by the presence of acid or base, cleaves the ester bond when water is present, yielding (S)-morpholine-3-carboxylic acid and methanol.[3][4] While the morpholine ring is generally stable, the ester is the most vulnerable site.[5][6]
Q2: Why is this compound supplied as a hydrochloride salt? What are the stability implications?
A2: The hydrochloride salt form significantly enhances the compound's overall stability and usability.[7] Firstly, protonating the morpholine nitrogen protects the amine, rendering it less nucleophilic and preventing potential side reactions such as intermolecular aminolysis or cyclization.[8] Secondly, the salt form typically improves the compound's crystalline nature, making it an easier-to-handle solid and increasing its shelf life compared to the free base.[7] However, this acidic nature means that the presence of moisture can facilitate acid-catalyzed hydrolysis.[2][4]
Q3: What are the definitive storage conditions to ensure long-term stability?
A3: To maximize shelf life, the compound must be protected from its primary antagonist: moisture. The ideal storage conditions are:
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Keep in a tightly sealed container, preferably under a dry, inert atmosphere such as argon or nitrogen.[9]
-
Location: Store in a desiccator or a designated dry, cool, and well-ventilated area.[10] Before opening a refrigerated container, always allow it to warm to room temperature in a desiccator to prevent atmospheric moisture from condensing on the cold solid.[9]
Q4: Which solvents should I use to prepare solutions while minimizing the risk of decomposition?
A4: The choice of solvent is critical.
-
Recommended: High-purity, anhydrous aprotic solvents are the best choice. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF). Always use solvents from a freshly opened bottle or a solvent purification system.
-
Use with Caution: Protic solvents like water or alcohols (methanol, ethanol) can directly participate in hydrolysis or transesterification. If they are required for your experiment, solutions should be prepared fresh, used immediately, and maintained at low temperatures (0-4°C) to reduce the degradation rate.[11]
-
pH Considerations: For aqueous solutions, the rate of ester hydrolysis is slowest at a slightly acidic pH, typically between 4 and 6.[11] If your application permits, using a buffer in this range can provide a more stable environment than neutral water or basic solutions.
Troubleshooting Guides & Protocols
This section provides detailed solutions to specific experimental problems involving the decomposition of this compound.
Scenario 1: Confirming Decomposition in a Stored Sample
Q: I suspect my solid starting material has degraded over time. How can I definitively confirm this and identify the degradant?
A: Degradation of the solid typically occurs due to improper storage and exposure to atmospheric moisture. The primary degradant will be the hydrolyzed carboxylic acid. You can use standard analytical techniques to confirm this.
-
Sample Preparation: Dissolve a small, accurately weighed amount of your suspect this compound in a suitable anhydrous solvent (e.g., MeCN for LC-MS, or DMSO-d₆ for NMR). Also, prepare a solution from a new, unopened vial as a reference standard.
-
LC-MS Analysis:
-
Method: Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Expected Result: The parent ester will have a specific retention time. The hydrolyzed carboxylic acid is more polar and will therefore elute earlier than the parent compound.
-
Mass Spectrometry: Check the mass spectrum for the expected ions.
-
Parent Ester ([M+H]⁺): m/z 146.08
-
Hydrolyzed Acid ([M+H]⁺): m/z 132.06 The presence of a significant peak at m/z 132.06 confirms hydrolysis.
-
-
-
¹H NMR Analysis:
-
Expected Result: Compare the spectrum of your sample to the reference.
-
Intact Ester: Look for a sharp singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.7 ppm.
-
Degraded Sample: Degradation is indicated by a diminished integration value of the methyl ester singlet relative to other protons on the morpholine ring. You may also observe the appearance of a broad singlet for the new carboxylic acid proton (-COOH), although this can exchange with residual water in the solvent.
-
-
The relationship between the parent compound and its primary degradant is illustrated below.
Caption: Primary hydrolytic decomposition pathway.
Scenario 2: Preventing Decomposition During Aqueous Workup
Q: My reaction is complete, but I am losing a significant amount of my product during the aqueous workup. How can I modify my procedure to prevent hydrolysis?
A: Aqueous workups are a high-risk step for ester hydrolysis, as they introduce both water and potentially basic conditions used for neutralization.[3] The key is to minimize the compound's exposure time to water and keep conditions cold and weakly basic.
-
Cooling: Once your reaction is complete, immediately cool the reaction vessel in an ice-water bath (0-4°C). All subsequent aqueous solutions should also be pre-chilled.
-
Quenching (if applicable): If quenching is required, add the cold quenching solution slowly to the reaction mixture while maintaining the low temperature.
-
Neutralization:
-
Avoid Strong Bases: Do NOT use strong bases like NaOH or KOH, as they rapidly and irreversibly saponify the ester.[1]
-
Recommended: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) for neutralization. Add the basic solution slowly and swirl the separation funnel to control CO₂ evolution before shaking.[3] Vent frequently.
-
Verification: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Do not make it strongly basic.
-
-
Extraction & Washing:
-
Efficiency: Perform extractions quickly and efficiently. Do not let the layers sit together for extended periods.
-
Brine Wash: After the base wash, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water and break up emulsions.[3]
-
-
Drying:
-
Immediate Action: Drain the organic layer into an Erlenmeyer flask and immediately add a generous portion of an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Thoroughness: Swirl the flask. Continue adding the drying agent until it no longer clumps together and flows freely as a powder. This indicates that all trace water has been absorbed.[3]
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure, keeping the bath temperature low to prevent any thermal degradation.
The following workflow diagram provides a decision-making process for this protocol.
Caption: Workflow for a workup minimizing ester hydrolysis.
Scenario 3: Maintaining Stability in Solution for Assays or Reactions
Q: I need to prepare a stock solution of the compound for a biological assay. What precautions should I take to prevent it from degrading in the vial?
A: Preparing stable solutions, especially for sensitive quantitative assays, requires strict control over solvent, temperature, and pH.
-
Prepare Fresh: The best strategy is to always prepare solutions fresh just before use.
-
Use Anhydrous Solvents: For stock solutions, use anhydrous, aprotic solvents like DMSO or DMF. Cap the vial tightly and seal with parafilm.
-
pH Stability: If an aqueous buffer is absolutely necessary for your assay, the stability of your compound is highly pH-dependent. The optimal pH for ester stability is generally between 4 and 6.[11] You may need to perform a preliminary stability study.
-
Prepare Buffers: Make a series of buffers (e.g., pH 4.0, 5.5, 7.4, 8.5).
-
Incubation: Dissolve your compound in each buffer at your target assay concentration. Aliquot samples and incubate them at the intended assay temperature.
-
Time Points: Pull time points (e.g., T=0, 1h, 4h, 8h, 24h) and immediately quench any further degradation by freezing or diluting into a mobile phase for analysis.
-
Analysis: Analyze the samples by HPLC to quantify the percentage of the remaining parent compound.
-
Decision: Plot the percentage of the parent compound remaining vs. time for each pH. Choose the pH condition that shows the least degradation within your experimental timeframe.
Table 1: Example of pH-Dependent Hydrolysis Data
| pH of Solution | Temperature (°C) | % Parent Remaining (T=0h) | % Parent Remaining (T=4h) | % Parent Remaining (T=24h) |
| 4.0 | 25 | 100% | 99.5% | 97% |
| 5.5 | 25 | 100% | 99.8% | 98.5% |
| 7.4 (PBS) | 25 | 100% | 91.2% | 65% |
| 8.5 | 25 | 100% | 75.6% | 31% |
Note: Data are illustrative and will vary based on specific buffer components and compound concentration.
-
Storage of Solutions: If you must store solutions, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[9]
References
- BenchChem Technical Support Team. (2025).
- CD Formulation. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Clark, J. (2023). hydrolysis of esters. Chemguide.
- BenchChem. (2025). Preventing hydrolysis of the ester group during reactions.
- LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts.
- LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
- Sigma-Aldrich. (2025).
- Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
- Wikipedia. (2024). Morpholine.
- Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? r/chemhelp.
- Acros Pharmatech.
- Naim, M. J., et al. (2025). A review on pharmacological profile of Morpholine derivatives.
- AAPPTEC. Handling and Storage of Peptides - FAQ.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. Methyl morpholine-3-carboxylate hydrochloride [acrospharmatech.com]
- 11. benchchem.com [benchchem.com]
How to scale up the synthesis of chiral morpholine derivatives effectively?
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of chiral morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic routes from the bench to a larger scale. Chiral morpholines are crucial scaffolds in medicinal chemistry, and mastering their efficient, scalable synthesis is a significant challenge.[1][2] This resource provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate the complexities of scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions encountered when planning the scale-up of chiral morpholine synthesis.
Q1: What are the most promising and scalable methods for synthesizing chiral morpholines?
When moving from gram to kilogram scale, the ideal method must be robust, efficient, and economically viable. Several catalytic asymmetric strategies have proven to be highly effective:
-
Asymmetric Hydrogenation: This is arguably one of the most powerful and widely used methods for large-scale synthesis of chiral heterocycles.[1] Specifically, the asymmetric hydrogenation of dehydromorpholines using rhodium or ruthenium catalysts with chiral phosphine ligands can provide quantitative yields and excellent enantioselectivities (up to 99% ee).[3][4] The process is operationally simple, atom-economical, and has been successfully demonstrated on a gram scale with the potential for further scale-up.[1][5]
-
Tandem Hydroamination/Asymmetric Transfer Hydrogenation: A one-pot reaction combining titanium-catalyzed hydroamination of aminoalkyne substrates followed by ruthenium-catalyzed asymmetric transfer hydrogenation is an efficient and practical approach.[6][7] This method tolerates a wide range of functional groups and achieves high yields with excellent enantiomeric excess (>95% ee).[7]
-
Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative, which can simplify product purification by avoiding residual metal contaminants.[8] For instance, the enantioselective chlorocycloetherification of alkenols using cinchona alkaloid-derived catalysts can produce chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities under mild conditions.[9][10]
-
Redox-Neutral Annulation: A simple, high-yielding protocol using inexpensive reagents like ethylene sulfate and a base (e.g., tBuOK) to convert 1,2-amino alcohols to morpholines has been demonstrated on a >50 g scale.[11] This method's primary advantage is its operational simplicity and the use of readily available starting materials.
Q2: How do I select the right catalyst for a large-scale asymmetric reaction and what factors should I consider?
Catalyst selection is critical and goes beyond just the initial yield and enantioselectivity observed at the bench.
-
Catalyst Loading & Turnover Number (TON): On a small scale, high catalyst loading might be acceptable. For scale-up, a low catalyst loading (high TON) is crucial for cost-effectiveness. For example, in some asymmetric hydrogenations, catalyst loading could be lowered to 0.2 mol% for gram-scale reactions, though this may require adjusting temperature and reaction time.[5]
-
Cost and Availability: The cost of the metal (e.g., Rh, Ru, Pd) and the complexity of the chiral ligand are major considerations. For industrial applications, commercially available and relatively inexpensive catalysts are preferred.
-
Air and Moisture Sensitivity: Catalysts that are highly sensitive to air and moisture require stringent inert atmosphere techniques (e.g., glovebox, Schlenk lines), which can add significant operational complexity and cost at scale. Robust catalysts that tolerate trace impurities are highly desirable.
-
Removal and Recovery: The ease of removing the catalyst from the final product is a critical purification parameter. The potential to recover and recycle expensive catalysts can significantly improve the economic viability of a process.[12]
Q3: What are the key safety and operational considerations when moving from a 5g reaction to a 500g reaction?
Scaling up introduces challenges that are not apparent at the laboratory scale. Nothing scales linearly, and new problems that cannot be anticipated will always arise.[12]
-
Heat Transfer: Exothermic or endothermic reactions are much harder to control in large reactors. Poor heat dissipation can lead to thermal gradients, causing localized overheating, which can decrease enantioselectivity, increase byproduct formation, or create safety hazards.[13] The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat transfer less efficient.
-
Mixing Efficiency: Efficient mixing is vital for maintaining homogeneity in temperature and concentration. What works with a small magnetic stir bar will not suffice in a large reactor. Inefficient mixing can lead to low yields and inconsistent results.[13] The choice of impeller and stirring speed must be carefully optimized.
-
Reagent Addition Rates: The rate of adding reagents, especially for highly reactive or exothermic steps, must be carefully controlled to manage the reaction temperature and prevent localized high concentrations of reactants.
-
Chemical Incompatibilities: Be aware of potential incompatibilities between reagents and solvents that might only become apparent on a larger scale or with longer reaction times.[12]
Q4: Column chromatography is not practical for purifying my product at a multi-kilogram scale. What are the alternatives?
Relying on chromatography for large-scale purification is often a process bottleneck due to high solvent consumption and cost.[14] Alternative strategies should be developed early.
-
Crystallization: This is the most desirable method for purifying large quantities of solid compounds. It can effectively remove both chemical and enantiomeric impurities. If the target compound is an oil, converting it to a crystalline salt (e.g., mesylate, hydrochloride) is a common and effective strategy.[15]
-
Solvent Extraction (Liquid-Liquid Extraction): This technique is used for initial work-up and purification to remove impurities based on their differential solubility in immiscible solvents.[16] Optimizing solvent choice and pH can significantly improve separation.
-
Distillation: For volatile, thermally stable liquid products, distillation can be an effective purification method.
-
Chiral Resolution: If the asymmetric synthesis route is not optimal, a classical resolution of a racemic mixture can sometimes be a more practical approach at scale. This involves forming diastereomeric salts with a chiral resolving agent and separating them by crystallization.
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common issues encountered during the scale-up process.
Problem 1: Significant Drop in Yield on Scale-Up
Q: I had an 85% yield for my reaction at the 1-gram scale, but it dropped to 50% at the 100-gram scale. What are the likely causes?
A drop in yield is a classic scale-up problem often related to physical, not chemical, factors.[13]
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for diagnosing low yield upon scale-up.
-
Possible Cause 1: Inefficient Mixing.
-
Why it happens: In a large flask or reactor, a magnetic stirrer is insufficient. The reaction mixture may not be homogenous, leading to localized areas of high or low reactant concentration, which promotes side reactions.[13]
-
Troubleshooting Steps:
-
Visualize: Use a glass reactor if possible to visually inspect mixing. Look for solids settling at the bottom or color non-uniformity.[13]
-
Action: Switch to an overhead mechanical stirrer with an appropriately sized impeller (e.g., propeller, anchor, or turbine) to ensure vigorous agitation.
-
-
-
Possible Cause 2: Poor Temperature Control.
-
Why it happens: An exothermic reaction that was easily managed in a small flask can overheat in a large reactor due to the reduced surface-area-to-volume ratio. This overheating can decompose products or catalysts and favor side reactions.[13]
-
Troubleshooting Steps:
-
Monitor: Place a temperature probe directly in the reaction mixture (not just in the cooling bath) to get an accurate internal temperature reading.
-
Action: Slow down the rate of addition for any reactive reagents. Ensure your cooling bath has sufficient capacity for the larger volume.
-
-
-
Possible Cause 3: Impurity Amplification.
-
Why it happens: A minor impurity in a starting material (e.g., 1%) that was insignificant at a 1-gram scale becomes a substantial quantity at a 100-gram scale. This impurity might interfere with the catalyst or the reaction.[13]
-
Troubleshooting Steps:
-
Analyze: Re-run analysis (e.g., NMR, LC-MS) on your starting materials to check for purity.
-
Action: If necessary, re-purify starting materials before use in the large-scale reaction.
-
-
Problem 2: Decreased Enantioselectivity (% ee)
Q: My % ee was 98% at the bench, but now it's only 85% on the larger scale. How can I fix this?
Loss of enantioselectivity is often linked to temperature fluctuations, as the energy difference between the two diastereomeric transition states leading to the enantiomers is often small.[17]
-
Possible Cause 1: Temperature Fluctuations.
-
Why it happens: As discussed, localized overheating (hot spots) due to poor mixing or inefficient cooling can provide enough energy to overcome the stereochemical control of the catalyst, leading to the formation of the undesired enantiomer.[18]
-
Troubleshooting Steps:
-
Optimize Temperature: Systematically study the effect of temperature. While lower temperatures often increase enantioselectivity, they can also slow the reaction rate.[18] Find the optimal balance.
-
Improve Control: Implement better temperature control measures, such as using a cryostat for sub-ambient temperatures and ensuring efficient stirring to dissipate heat.
-
-
-
Possible Cause 2: Reaction Time and Conversion.
-
Why it happens: In some reactions, a kinetic resolution of the product or starting material can occur, or the product may racemize under the reaction conditions over time. If the large-scale reaction is run for a longer time to achieve full conversion, this can erode the % ee.
-
Troubleshooting Steps:
-
Monitor Reaction Profile: Take aliquots from the reaction at different time points and analyze both conversion and % ee.
-
Action: Determine the optimal reaction time where % ee is maximal, even if conversion is not 100%. It is often easier to separate the remaining starting material than to resolve a partially racemized product.
-
-
-
Possible Cause 3: Solvent Effects.
-
Why it happens: The choice of solvent can influence catalyst conformation and the stability of the diastereomeric transition states. A solvent that works well on a small scale might behave differently in a larger volume due to changes in dissolved gas concentration or interactions with the reactor surface.
-
Troubleshooting Steps:
-
Screen Solvents: Re-screen a small set of solvents at the bench to see if another solvent provides more robust results.
-
Ensure Purity: Use high-purity, dry solvents for the scale-up reaction, as water or other impurities can negatively impact selectivity.
-
-
Table 1: Impact of Scale-Up Parameters on Reaction Outcome
| Parameter | Issue at Scale | Impact on Yield | Impact on % ee | Recommended Action |
| Temperature | Poor heat transfer, hot spots | Decrease (decomposition, side reactions) | Decrease (racemization, alternative pathways) | Improve cooling, slow reagent addition, monitor internal temp. |
| Mixing | Inhomogeneity | Decrease (incomplete reaction, side reactions) | Decrease (localized concentration/temp issues) | Use overhead mechanical stirrer with appropriate impeller. |
| Concentration | Solubility issues, high viscosity | Decrease (precipitation of reagents) | May Decrease (aggregation effects) | Perform solubility studies; may need to run at lower concentration. |
| Reaction Time | Longer heating/cooling cycles | May Decrease (product degradation) | Decrease (racemization over time) | Monitor reaction profile to find optimal endpoint. |
Section 3: Scalable Experimental Protocol
This section provides a representative, scalable protocol for the synthesis of a 2-substituted chiral morpholine via asymmetric hydrogenation, a method noted for its high efficiency and scalability.[1][3]
Asymmetric Hydrogenation of a Dehydromorpholine
Workflow: Asymmetric Hydrogenation
Caption: Step-by-step workflow for scalable asymmetric hydrogenation.
Objective: To synthesize a 2-substituted chiral morpholine in high yield and high enantioselectivity on a 100-gram scale.
Materials & Equipment:
-
N-Protected 2-substituted dehydromorpholine (100 g, 1.0 equiv)
-
[Rh(cod)2]SbF6 (0.2 mol%)
-
(R,R,R)-SKP chiral ligand (0.22 mol%)
-
Dichloromethane (DCM), degassed (1 L)
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with mechanical stirrer and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Assemble the reactor and perform at least three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.
-
Catalyst Preparation (Glovebox): In a glovebox, weigh [Rh(cod)2]SbF6 and the SKP ligand into a Schlenk flask. Add 100 mL of degassed DCM. Stir the mixture for 20 minutes at room temperature to form the active catalyst solution.
-
Substrate Preparation: In a separate flask, dissolve the N-protected 2-substituted dehydromorpholine in 900 mL of degassed DCM.
-
Charging the Reactor: Transfer the substrate solution to the reactor via cannula under a positive pressure of nitrogen.
-
Initiating the Reaction: Transfer the catalyst solution to the reactor via cannula. Seal the reactor.
-
Hydrogenation: Begin stirring. Purge the reactor headspace with hydrogen gas three times. Pressurize the reactor to 50 bar with hydrogen. Heat the reactor to 50°C.
-
Scientist's Note: The temperature and pressure are critical parameters. While higher pressure can increase the reaction rate, it also has significant safety and equipment implications. These conditions should be optimized at a smaller scale first.[5]
-
-
Reaction Monitoring: Maintain the reaction at 50°C and 50 bar with vigorous stirring for 24 hours. The reaction can be monitored by the uptake of hydrogen from the gas reservoir.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by passing it through a short plug of silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate) to remove the catalyst. For a highly pure product, crystallization or salt formation followed by crystallization is recommended.[15][16]
-
Analysis: Determine the isolated yield. Analyze the enantiomeric excess (% ee) of the product using chiral HPLC or SFC.[18]
References
- Vertex AI Search. (2024). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Source 1]
- Vertex AI Search. (2024). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. [Source 2]
- Vertex AI Search. (2024). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - SciSpace. [Source 3]
- Vertex AI Search. (2024). A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. [Source 4]
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). [Source 6]
- Vertex AI Search. (2024). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). [Source 7]
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Morpholine synthesis - Organic Chemistry Portal. [Source 10]
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH. [Source 13]
- Vertex AI Search. (2024). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00390B. [Source 14]
- Vertex AI Search. (2024). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - Organic Chemistry Portal. [Source 15]
- Vertex AI Search. (2024). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)
- Vertex AI Search. (2024). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed. [Source 17]
- Vertex AI Search. (2024). (PDF) Morpholines.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly - ChemRxiv. [Source 24]
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. [Source 27]
- Vertex AI Search. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Source 28]
- Vertex AI Search. (2024). Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. [Source 29]
- Vertex AI Search. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. [Source 30]
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Enantioselective synthesis - Wikipedia. [Source 32]
- Vertex AI Search. (2024). Recent progress in the synthesis of morpholines - Semantic Scholar. [Source 33]
- Vertex AI Search. (2024). Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis - Benchchem. [Source 34]
- Vertex AI Search. (2024). Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Source 35]
- Vertex AI Search. (2024). Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Source 36]
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. [Source 38]
- Vertex AI Search. (2024). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Source 39]
- Vertex AI Search. (2024). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds - Benchchem. [Source 40]
- Vertex AI Search. (2024).
Sources
- 1. scispace.com [scispace.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 9. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 14. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Overcoming solubility issues during reactions with (S)-methyl morpholine-3-carboxylate hydrochloride.
Welcome to the technical support center for (S)-methyl morpholine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during its use in chemical synthesis, with a primary focus on solubility issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound is not dissolving in my reaction solvent. What can I do?
This is a common issue arising from the salt form of the amine. As an amine salt, the compound is highly polar and ionic, leading to excellent solubility in polar protic solvents like water or methanol, but poor solubility in many common organic solvents used for synthesis (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).[1] The protonated amine group significantly reduces its solubility in non-polar environments.[2]
To overcome this, the primary goal is to convert the hydrochloride salt into its corresponding free amine form, which is significantly less polar and more soluble in a wider range of organic solvents. Here are several strategies, ranging from simple to more advanced, to address this challenge.
Strategy 1: In-situ Free-Basing
This is often the most direct approach. It involves adding a base to the reaction mixture to neutralize the hydrochloride, "freeing" the amine to dissolve and participate in the reaction.
Causality: The added base deprotonates the morpholinium ion, converting it into the neutral, more organo-soluble free amine. The choice of base is critical to avoid side reactions.
Recommended Protocol:
-
Solvent & Reagent Setup: Suspend the this compound in your chosen aprotic organic solvent (e.g., DCM, THF, Acetonitrile).
-
Base Selection: Choose a non-nucleophilic organic base. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[3] Inorganic bases like potassium carbonate or cesium carbonate can also be used, though they will remain as a solid suspension.[4]
-
Stoichiometry: Add at least 1.1 equivalents of the base relative to the this compound. The slight excess ensures complete neutralization.
-
Mixing: Stir the suspension at room temperature for 15-30 minutes. You should observe the solid dissolving as the free amine is formed. The byproduct will be the hydrochloride salt of your added base (e.g., triethylammonium chloride), which may precipitate or remain dissolved depending on the solvent.
-
Proceed with Reaction: Once the starting material has dissolved, you can proceed by adding your other reagents.
Diagram of In-situ Free-Basing:
Caption: Workflow for in-situ free-basing of the hydrochloride salt.
Strategy 2: Pre-reaction Free-Basing and Extraction
Use this method when the base or its resulting salt could interfere with your subsequent reaction. This protocol isolates the pure, neutral free amine.
Causality: This is a classic acid-base extraction. By making the aqueous phase basic, the amine is deprotonated and can be extracted into an immiscible organic solvent.
Recommended Protocol:
-
Dissolution: Dissolve the this compound in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a basic solution (e.g., 1M NaOH, saturated sodium bicarbonate) while stirring until the pH is >9.[5]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it multiple times (3x) with an organic solvent like DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, likely as an oil.
-
Usage: The isolated free amine can now be dissolved in the desired reaction solvent. Note that free amines can be less stable than their salt forms and should often be used immediately.[6]
Strategy 3: Utilizing Co-solvents
If direct free-basing is not desirable, a co-solvent system can enhance solubility.[7][8]
Causality: Adding a small amount of a polar, water-miscible organic solvent can increase the overall polarity of the solvent system, helping to dissolve the ionic salt.[]
Recommended Co-solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Protocol:
-
Suspend the hydrochloride salt in your primary reaction solvent.
-
Add the co-solvent dropwise while stirring until the solid dissolves. Use the minimum amount necessary, as high-boiling point co-solvents can be difficult to remove during workup.[1]
Table of Common Co-solvents:
| Co-solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
|---|---|---|---|
| DMF | 153 | 36.7 | Good for a wide range of reactions. |
| DMSO | 189 | 47.2 | Highly polar, can be difficult to remove. |
| NMP | 202 | 32.2 | Similar to DMF, high boiling point. |
Strategy 4: Phase-Transfer Catalysis (PTC)
This technique is useful for heterogeneous reactions where one reactant is in an aqueous phase and the other is in an organic phase.[10]
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the movement of a reactant from one phase to another where the reaction can occur.[11] In this case, it can help shuttle the deprotonated amine into the organic phase.
General Protocol:
-
Dissolve the this compound and a base (e.g., Na₂CO₃) in water.
-
Dissolve your other reactant in an immiscible organic solvent (e.g., toluene, DCM).
-
Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Stir the biphasic mixture vigorously to maximize the interfacial area where the transfer occurs.
Troubleshooting Decision Workflow
Use the following diagram to decide which strategy is most appropriate for your specific experimental conditions.
Caption: Decision tree for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What is this compound? It is a chiral heterocyclic compound, specifically a derivative of morpholine.[12][13] It serves as a valuable building block in organic synthesis, particularly for creating more complex molecules in drug discovery and development.[14] The hydrochloride salt form is common for this type of compound.[15][16]
Q2: Why is this compound supplied as a hydrochloride salt? Amines are often converted to their hydrochloride salts for several practical reasons:
-
Stability: Salts are generally more crystalline, less volatile, and have a longer shelf life than the corresponding free amines.[6]
-
Handling: Free amines can be odorous, viscous oils that are difficult to handle and weigh accurately. The salt form is typically a stable, free-flowing solid.[3]
-
Purification: Crystallization of the salt is an effective method for purification.
Q3: What are the key differences in reactivity between the hydrochloride salt and the free amine? The primary difference lies in the nucleophilicity of the nitrogen atom.
-
Hydrochloride Salt: The nitrogen's lone pair of electrons is bonded to a proton, making it an ammonium salt.[2] In this state, it is not nucleophilic and will not participate in reactions where the amine is expected to act as a nucleophile (e.g., amide couplings, alkylations).[3]
-
Free Amine: The nitrogen has a lone pair of electrons, making it basic and nucleophilic . This is the reactive form required for most synthetic transformations.
Q4: What are the optimal storage conditions for this compound? this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[17] It is often recommended to store it under desiccated conditions as it can be moisture-sensitive.[15][16]
Q5: How can I monitor the conversion of the hydrochloride salt to the free amine? You can monitor the conversion using a few simple techniques:
-
Visual Observation: The most straightforward indicator is the dissolution of the solid starting material in the organic solvent after adding the base.
-
pH Test: If performing an aqueous extraction, you can use pH paper to ensure the aqueous layer has become basic (pH >9), indicating the amine has been deprotonated.
-
Thin-Layer Chromatography (TLC): The free amine will have a different Rf value than the salt. You can spot the initial suspension and the mixture after adding the base. The disappearance of the baseline spot (salt) and the appearance of a new spot with a higher Rf (free amine) confirms the conversion.
References
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Cosolvent. Retrieved from [Link]
-
NIH. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles - PMC. Retrieved from [Link]
-
J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]
-
Scientific Update. (2018). Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution.... Retrieved from [Link]
-
Journal of Positive School Psychology. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
MDPI. (n.d.). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Retrieved from [Link]
-
Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
-
Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. Retrieved from [Link]
-
Unknown. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers. Retrieved from [Link]
-
YouTube. (2022). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. Retrieved from [Link]
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride?. Retrieved from [Link]
-
Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous?. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]
- Google Patents. (n.d.). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents.
-
Wikipedia. (2023). Morpholine. Retrieved from [Link]
-
The Open Notebook Science Solubility Challenge. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. Morpholine - Wikipedia [en.wikipedia.org]
- 13. Morpholines [chemenu.com]
- 14. Page loading... [wap.guidechem.com]
- 15. labsolu.ca [labsolu.ca]
- 16. calpaclab.com [calpaclab.com]
- 17. Methyl morpholine-3-carboxylate hydrochloride [acrospharmatech.com]
Validation & Comparative
A Comparative Guide to the Synthetic Pathways of (S)-Methyl Morpholine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl morpholine-3-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The stereochemistry at the C3 position is often crucial for biological activity, necessitating synthetic routes that are not only efficient and scalable but also provide high enantiomeric purity. This guide provides an in-depth comparison of two distinct and prominent synthetic pathways to this valuable compound: a chiral pool-based approach starting from L-serine and a catalytic asymmetric approach featuring a key hydrogenation step. This analysis will delve into the experimental details, mechanistic underpinnings, and a comparative evaluation of each route to aid researchers in selecting the most suitable method for their specific needs.
Pathway 1: Chiral Pool Synthesis from L-Serine
This pathway leverages the readily available and inexpensive chiral starting material, L-serine, to establish the desired stereochemistry at the C3 position of the morpholine ring. The synthesis involves a multi-step sequence of protection, cyclization, and deprotection/reduction.
Overall Synthetic Strategy
The core of this strategy is the construction of the morpholine ring through an intramolecular Williamson ether synthesis. The readily available chiral center in L-serine is carried through the synthesis, ensuring the desired (S)-configuration in the final product.
Caption: Synthetic pathway of this compound from L-serine.
Detailed Experimental Protocol
Step 1: Esterification of L-Serine
L-serine is converted to its methyl ester hydrochloride salt to protect the carboxylic acid and activate the amino group for the subsequent N-acylation.
-
Procedure: To a suspension of L-serine (1.0 eq) in methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0-10 °C. The mixture is then warmed to 35-40 °C and stirred for 24-48 hours. The reaction mixture is cooled to induce crystallization, and the solid is collected by filtration and dried to yield L-serine methyl ester hydrochloride.
-
Yield: ~99%[1]
-
Causality: The use of thionyl chloride with methanol is a classic and highly efficient method for the esterification of amino acids, simultaneously providing the hydrochloride salt which protects the amine from side reactions and improves solubility.
Step 2: N-Chloroacetylation of L-Serine Methyl Ester
The free amino group of the serine methyl ester is acylated with chloroacetyl chloride to introduce the two-carbon unit required for the morpholine ring.
-
Procedure: L-serine methyl ester hydrochloride (1.0 eq) is dissolved in dichloromethane. To this solution, a solution of chloroacetyl chloride (1.1 eq) in dichloromethane is added dropwise at a controlled temperature. A base, such as triethylamine (2.2 eq), is added to neutralize the hydrogen chloride generated. The reaction is stirred until completion, followed by an aqueous workup to isolate the N-chloroacetyl-L-serine methyl ester.[2]
-
Yield: ~90%
-
Causality: Chloroacetylation provides a key intermediate possessing both a nucleofuge (chloride) and a precursor to a nucleophile (the hydroxyl group), setting the stage for the crucial intramolecular cyclization.
Step 3: Intramolecular Cyclization
The morpholine ring is formed via an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride.
-
Procedure: N-chloroacetyl-L-serine methyl ester (1.0 eq) is dissolved in a suitable solvent like toluene. A base, such as sodium ethoxide (1.1 eq), is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, (S)-methyl 5-oxomorpholine-3-carboxylate, is isolated after an aqueous workup and purification.
-
Yield: ~85%
-
Causality: The use of a strong base deprotonates the hydroxyl group, forming a nucleophilic alkoxide which then undergoes an intramolecular SN2 reaction to displace the chloride and form the six-membered morpholine ring. The presence of the amide carbonyl activates the adjacent methylene group, facilitating the cyclization.
Step 4: Reduction of the Amide
The amide carbonyl of the 5-oxomorpholine intermediate is reduced to a methylene group to afford the desired morpholine.
-
Procedure: (S)-Methyl 5-oxomorpholine-3-carboxylate (1.0 eq) is dissolved in dry tetrahydrofuran (THF). Borane-THF complex (BH₃·THF, 2.0 eq) is added dropwise at 0 °C. The reaction is then stirred at room temperature or gently heated until the reduction is complete. The reaction is carefully quenched with methanol, followed by an acidic workup to yield (S)-methyl morpholine-3-carboxylate.[3]
-
Yield: ~80%
-
Causality: Borane is a highly effective and selective reagent for the reduction of amides to amines. It is preferred over other reducing agents like lithium aluminum hydride for its milder reaction conditions and better functional group tolerance.
Step 5: Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt to improve the stability and handling of the final product.
-
Procedure: (S)-Methyl morpholine-3-carboxylate (1.0 eq) is dissolved in methanol. A solution of hydrogen chloride in methanol is added dropwise at a low temperature (e.g., 0 °C). The mixture is stirred, and the solvent is removed under reduced pressure to yield this compound as a solid.
-
Yield: >95%
-
Causality: The formation of the hydrochloride salt is a standard procedure for basic amine compounds. It converts the often-oily free base into a stable, crystalline solid that is easier to handle, purify, and store.
Mechanistic Insight: Intramolecular Williamson Ether Synthesis
The key ring-forming step (Step 3) is an intramolecular Williamson ether synthesis.[4][5][6][7][8][9] The reaction proceeds via an SN2 mechanism. The strong base deprotonates the hydroxyl group, creating a potent alkoxide nucleophile. This nucleophile then attacks the electrophilic carbon bearing the chlorine atom in a backside attack, leading to the displacement of the chloride and the formation of the C-O bond, thus closing the six-membered morpholine ring. The stereochemistry at the C3 position is retained throughout this process as it is not directly involved in the bond-forming or bond-breaking steps.
Pathway 2: Catalytic Asymmetric Hydrogenation
This modern approach introduces the crucial chirality in a key catalytic step, the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. This pathway offers the potential for high efficiency and enantioselectivity.
Overall Synthetic Strategy
The synthesis begins with the construction of a dehydromorpholine-3-carboxylate intermediate, which is then subjected to asymmetric hydrogenation using a chiral catalyst to establish the (S)-stereocenter.
Caption: Catalytic asymmetric hydrogenation pathway to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of the Dehydromorpholine Precursor
A suitable dehydromorpholine-3-carboxylate is synthesized, typically through a multi-step sequence.
-
Procedure (Illustrative):
-
Alkylation: Glycine methyl ester hydrochloride (1.0 eq) is reacted with 2-bromoethanol (1.0 eq) in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile to yield methyl 2-(2-hydroxyethylamino)acetate.
-
Acylation and Cyclization: The resulting amino ester is then acylated with a suitable acylating agent (e.g., diketene to introduce an N-acetyl group) and subsequently cyclized under dehydrating conditions (e.g., using a Dean-Stark apparatus with a catalytic amount of p-toluenesulfonic acid) to form the N-acyl-dehydromorpholine-3-carboxylate.
-
-
Yield: (2 steps) ~60-70% (estimated)
-
Causality: This sequence builds the morpholine backbone and introduces a double bond in the correct position for the subsequent asymmetric hydrogenation. The N-acyl group is crucial for activating the double bond and for effective stereocontrol in the hydrogenation step.
Step 2: Asymmetric Hydrogenation
This is the key enantioselective step where the chiral center is created.
-
Procedure: The N-acyl-dehydromorpholine-3-carboxylate (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or dichloromethane). A chiral phosphine-metal complex (e.g., a Rhodium or Ruthenium catalyst with a chiral ligand like BINAP or DuPhos, 0.1-1 mol%) is added. The mixture is then subjected to hydrogen gas (1-50 atm) at a controlled temperature until the reaction is complete. The product, N-acyl-(S)-methyl morpholine-3-carboxylate, is isolated after removal of the catalyst.[10][11]
-
Yield: >95%
-
Causality: The chiral catalyst coordinates to the double bond of the substrate in a specific orientation, directing the delivery of hydrogen from one face of the double bond, thus leading to the formation of one enantiomer in excess. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
Step 3: Deprotection and Salt Formation
The N-acyl protecting group is removed, and the final hydrochloride salt is formed.
-
Procedure: The N-acyl-(S)-methyl morpholine-3-carboxylate is subjected to deprotection conditions (e.g., acidic or basic hydrolysis depending on the acyl group). The resulting (S)-methyl morpholine-3-carboxylate is then converted to its hydrochloride salt as described in Pathway 1.
-
Yield: (2 steps) ~90% (estimated)
-
Causality: Removal of the N-acyl group yields the final target molecule as the free base, which is then converted to the more stable hydrochloride salt.
Mechanistic Insight: Asymmetric Hydrogenation of Enamides
The asymmetric hydrogenation of enamides (the N-acyl-dehydromorpholine is an example of a cyclic enamide) by chiral transition metal complexes has been extensively studied.[12][13][14][15][16] The generally accepted mechanism involves the coordination of the enamide to the chiral metal center. The catalyst-substrate complex then reacts with molecular hydrogen. The chiral ligands on the metal create a chiral environment that dictates the facial selectivity of the hydride transfer to the double bond, resulting in the formation of the product with high enantiomeric excess. The exact mechanism can vary depending on the metal and ligand system, but the principle of catalyst-controlled stereoselection remains the same.
Comparison of Synthetic Pathways
| Feature | Pathway 1: Chiral Pool (from L-Serine) | Pathway 2: Asymmetric Hydrogenation |
| Starting Material | L-Serine (inexpensive, naturally occurring) | Glycine methyl ester, 2-bromoethanol (readily available) |
| Number of Steps | 5 | 4-5 (depending on precursor synthesis) |
| Overall Yield | ~50-60% | ~50-60% (estimated) |
| Stereochemical Control | Substrate-controlled (from chiral pool) | Catalyst-controlled (asymmetric catalysis) |
| Enantiomeric Purity | High (dependent on starting material purity) | Potentially very high (>99% ee) |
| Scalability | Generally good, but may involve multiple isolations | Potentially very good, especially the catalytic step |
| Key Advantages | - Utilizes an inexpensive and readily available chiral source.- Well-established and reliable transformations. | - High enantioselectivity is achievable.- Amenable to catalyst optimization for improved performance. |
| Key Disadvantages | - Multi-step synthesis with several intermediates.- May require chromatographic purification. | - Requires a specialized and often expensive chiral catalyst.- Synthesis of the hydrogenation precursor can be challenging. |
Conclusion
Both the chiral pool synthesis from L-serine and the catalytic asymmetric hydrogenation approach represent viable and effective strategies for the synthesis of this compound.
The L-serine-based route is a classic and robust method that relies on a cheap and abundant chiral starting material. Its main advantages are the straightforward stereochemical control and the use of well-understood chemical transformations. However, the multi-step nature of the synthesis may impact the overall yield and require more extensive purification.
The asymmetric hydrogenation pathway is a more modern approach that offers the potential for very high enantioselectivity and efficiency in the key stereochemistry-defining step. This route is particularly attractive for large-scale synthesis where the cost of the catalyst can be offset by high throughput and product purity. The main challenge lies in the synthesis of the dehydromorpholine precursor and the optimization of the catalytic hydrogenation step.
The choice between these two pathways will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of specialized catalysts, and the importance of maximizing enantiomeric purity versus minimizing the number of synthetic steps.
References
- Dydio, P., & Reek, J. N. H. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2047–2058.
- Kargbo, R. B., et al. (2022). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 144(36), 16473–16484.
- Kargbo, R. B., et al. (2022). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine)
- Pizzuti, M. G., et al. (2012). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 134(2), 907–917.
- Dydio, P., & Reek, J. N. H. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects.
- O'Brien, P. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 655-667.
- Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14481–14486.
- Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google P
- CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters - Google P
- BenchChem. (n.d.). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions.
- Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
- Intramolecular Williamson Ether Synthesis - YouTube. (2021).
Sources
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verification Required - Princeton University Library [oar.princeton.edu]
- 13. Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Chiral Landscape: A Comparative Guide to Alternatives for (S)-Methyl Morpholine-3-carboxylate Hydrochloride
For the modern medicinal chemist, the morpholine scaffold is a cornerstone of drug design, offering a unique combination of physicochemical properties that enhance solubility, metabolic stability, and target engagement.[1][2][3] Among the vast array of chiral morpholine building blocks, (S)-methyl morpholine-3-carboxylate hydrochloride has established itself as a valuable synthon. However, the ever-expanding complexity of therapeutic targets necessitates a broader palette of chiral morpholines to unlock novel chemical space and drive innovation. This guide provides a comprehensive comparison of alternative chiral building blocks, offering researchers, scientists, and drug development professionals an in-depth analysis of their synthesis, performance, and strategic application.
The strategic choice of a chiral building block is a critical decision in the drug discovery cascade, profoundly influencing the synthetic route's efficiency and the final compound's biological activity.[4][5] This guide moves beyond a simple catalog of alternatives, delving into the causality behind experimental choices and providing self-validating protocols to empower researchers in their quest for the next generation of therapeutics.
The Benchmark: this compound
This compound serves as a crucial starting point for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of a stereocenter at the C3 position and a modifiable ester group, allowing for diverse chemical elaborations. However, limitations in structural diversity and potential synthetic challenges in certain contexts drive the exploration of alternative building blocks.
The Alternatives: A Comparative Analysis
This section dissects a range of alternative chiral morpholine building blocks, evaluating their synthetic accessibility, stereochemical control, and potential advantages in drug design.
C2-Substituted Chiral Morpholines
Substitution at the C2 position of the morpholine ring offers a distinct vector for interacting with biological targets compared to C3-substituted analogs. This can be particularly advantageous for optimizing potency and selectivity.[6]
Key Synthetic Strategies:
-
Asymmetric Hydrogenation of Dehydromorpholines: This powerful method provides access to a variety of 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee) and in excellent yields.[7][8] The use of a bisphosphine-rhodium catalyst with a large bite angle is crucial for the success of this transformation.[7][8] This approach is also scalable, making it suitable for the production of larger quantities of material.[7]
-
Synthesis from Chiral Amino Alcohols: Enantiomerically pure amino alcohols can be used as starting materials to construct the morpholine ring, ensuring the desired stereochemistry at the C2 position. This "chiral pool" approach is a reliable strategy for accessing specific enantiomers.[9]
Performance Comparison:
| Building Block | Synthetic Method | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Potential Limitations |
| (S)-2-Aryl-morpholine | Asymmetric Hydrogenation | >95%[7] | up to 99%[7] | High enantioselectivity, broad substrate scope, scalability. | Requires specialized catalysts and high-pressure hydrogenation equipment. |
| (S)-2-(Hydroxymethyl)morpholine | From (S)-serine derivatives | Good | >98% | Readily available chiral starting material, well-established chemistry. | Multi-step synthesis may be required. |
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-5,6-dihydro-4H-1,4-oxazine
Diagram of the Experimental Workflow:
Caption: Workflow for the asymmetric hydrogenation of a dehydromorpholine.
Methodology:
-
In a glovebox, a solution of the rhodium precursor, [Rh(COD)2]BF4 (1 mol%), and the chiral ligand, (R,R)-Me-BPE (1.1 mol%), in anhydrous and degassed dichloromethane (DCM) is stirred for 30 minutes.
-
The substrate, 2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv), is dissolved in anhydrous and degassed DCM.
-
The substrate solution is added to the catalyst solution, and the mixture is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm.
-
The reaction is stirred at room temperature for 24 hours.
-
After carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (S)-2-phenylmorpholine.
C2,5-Disubstituted Chiral Morpholines
Introducing a second stereocenter at the C5 position provides access to more complex and conformationally constrained scaffolds, which can be beneficial for optimizing binding to a target protein.[10]
Key Synthetic Strategy:
-
Stereoselective Synthesis from Enantiopure Epoxides and Amino Alcohols: This approach allows for the controlled installation of two stereocenters. The reaction of an enantiopure epoxide with an amino alcohol, followed by regioselective hydroxyl activation and ring closure, yields trans-2,5-disubstituted morpholines.[10]
Performance Comparison:
| Building Block | Synthetic Method | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Key Advantages | Potential Limitations |
| (2R,5S)-2-Alkyl-5-aryl-morpholine | From chiral epoxides and amino alcohols | >95:5[10] | >98% | High diastereoselectivity, access to complex 3D structures. | Regioselectivity of ring closure can be challenging. |
Diagram of the Synthetic Pathway:
Caption: Synthesis of a trans-2,5-disubstituted morpholine.
Structurally Diverse and Complex Morpholines
Medicinal chemistry is increasingly exploring beyond simple substitutions to incorporate greater three-dimensionality and novel chemical motifs.[9][11][12]
Key Approaches:
-
Systematic Chemical Diversity (SCD): This strategy guides the synthesis of a collection of morpholine derivatives with systematic variations in regiochemistry and stereochemistry, starting from readily available chiral amino acids or amino alcohols.[9][11][12] This allows for a thorough exploration of the structure-activity relationship (SAR).
-
Building Blocks with Appended Functionality: Commercially available chiral morpholines often come with pre-installed functional groups, such as carboxylic acids, amines, or hydroxymethyl groups, providing convenient handles for further chemical modification.
Commercial Availability:
A wide range of chiral morpholine building blocks are commercially available from various suppliers, offering a diverse selection of substitution patterns and functional groups. Researchers can leverage these resources to accelerate their drug discovery programs.[13][14][15][16][17]
Conclusion: Expanding the Medicinal Chemist's Toolbox
The exploration of alternative chiral building blocks to this compound is not merely an academic exercise but a critical necessity for the advancement of drug discovery.[18] By understanding the synthetic nuances, performance characteristics, and strategic applications of C2-substituted, C2,5-disubstituted, and other complex morpholines, medicinal chemists can significantly expand their synthetic toolbox. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their selection of chiral building blocks, ultimately accelerating the design and development of innovative and effective therapeutics. The continued development of novel synthetic methodologies and the increasing commercial availability of diverse chiral morpholines will undoubtedly fuel future breakthroughs in medicine.[19][20][21]
References
-
Ruifu Chemical. Chiral Building Blocks Manufacturers & Suppliers. [Link]
-
ResearchGate. Selected examples of drugs containing chiral morpholine moieties Chiral... [Link]
-
Semantic Scholar. Recent progress in the synthesis of morpholines. [Link]
-
ResearchGate. Recent progress in the synthesis of morpholines. [Link]
-
PubMed. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. [Link]
-
Tang, S. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]
-
Stojiljkovic, U., et al. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Synthesis, 54(19), 4247-4252. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
-
Tang, S. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
-
Tang, S. A., et al. (2024). Expanding complex morpholines using systematic chemical diversity. PubMed. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]
-
Matralis, A. N., & Kourounakis, A. P. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
ResearchGate. 2-Substituted chiral morpholines as bioactive compounds. [Link]
-
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
ACS Fall 2025. Expanding complex morpholines using systematic chemical diversity. [Link]
-
Kumar, A., & Singh, R. (2018). Role of Chirality in Drugs. Juniper Publishers. [Link]
-
ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]
-
Bohrium. synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-update. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Expanding Complex Morpholines Using Systematic Chemical Diversity" by Sunny Ann Tang, Afton Fults et al. [digitalcommons.library.tmc.edu]
- 12. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. all-chemistry.com [all-chemistry.com]
- 14. aurumpharmatech.com [aurumpharmatech.com]
- 15. Chiral Building Blocks Selection - Enamine [enamine.net]
- 16. ruifuchem.com [ruifuchem.com]
- 17. ambeed.com [ambeed.com]
- 18. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 19. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. lifechemicals.com [lifechemicals.com]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Morpholine Derivative Quantification
Introduction: The Analytical Imperative for Morpholine Quantification
Morpholine, a heterocyclic secondary amine, is a versatile chemical entity utilized across various industries. In the pharmaceutical sector, it serves as a building block in the synthesis of numerous active pharmaceutical ingredients (APIs), such as the antibiotic linezolid and the anticancer agent gefitinib. However, its utility is shadowed by significant safety and quality concerns. Residual morpholine in a final drug product is a critical quality attribute that must be controlled. Furthermore, as a secondary amine, morpholine can react with nitrosating agents to form N-nitrosomorpholine (NMOR), a compound classified as a probable human carcinogen.[1] This necessitates the use of highly sensitive, accurate, and robust analytical methods to quantify morpholine residues, ensuring patient safety and regulatory compliance.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, compares the predominant analytical techniques with empirical data, and provides a framework for robust method validation in line with global regulatory standards.
Pillar 1: The Regulatory Bedrock - Understanding Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines, with ICH Q2(R2) being the cornerstone document.[3][4][5] A properly validated method provides irrefutable evidence of its reliability, forming the foundation of product quality.[3]
The validation process is not a mere checklist; it is a systematic scientific evaluation of a method's performance characteristics.
Caption: A generalized workflow for analytical method validation.
Core Validation Parameters:
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][6] For morpholine, this means distinguishing it from other amines or structurally related compounds in the sample. A lack of specificity can sometimes be compensated for by using a combination of two or more analytical procedures.[7]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8] This is typically evaluated by a linear regression analysis of at least five concentrations across the desired range. A high correlation coefficient (e.g., R² > 0.99) is a primary indicator of linearity.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is "spiked" into a sample matrix.[6] Results are expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.[9]
-
Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[2]
-
Reproducibility: Precision between different laboratories (collaborative studies).[8]
-
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] The LOQ is a critical parameter for impurity methods.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[2] This provides an indication of its reliability during normal usage.
Pillar 2: A Comparative Analysis of Key Analytical Techniques
The primary analytical challenge with morpholine is its high polarity and low molecular weight, which complicates retention on traditional reversed-phase chromatography columns.[10] Additionally, it lacks a strong chromophore, making direct UV detection difficult. Consequently, various strategies have been developed to overcome these hurdles.
Caption: Decision tree for selecting an analytical method for morpholine.
Performance Comparison of Validated Methods
The choice of an analytical method is a trade-off between sensitivity, selectivity, cost, and available instrumentation.[1] The table below summarizes the performance of commonly employed techniques based on published validation data.
| Technique | Methodology | Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Key Advantage | Key Disadvantage | Reference(s) |
| GC-MS | Derivatization to N-nitrosomorpholine | 24.4 µg/L (in ibuprofen/juice) | >0.999 | 94.3 - 109.0% | High specificity from MS; robust and widely available. | Requires derivatization, which adds a step and potential variability. | [11][12][13] |
| HPLC-UV | Derivatization with 1-Naphthyl isothiocyanate | 0.30 µg/mL (in Cobicistat API) | 0.9995 | 97.9 - 100.4% | Uses standard HPLC-UV systems; good for quality control. | Requires derivatization to introduce a UV chromophore. | [14] |
| HILIC-LC-MS/MS | Direct Injection | 0.01 µg/g (5-10 µg/kg) | >0.99 | 83 - 120% | Highest sensitivity and specificity; no derivatization needed. | Requires specialized LC-MS/MS instrumentation; potential for matrix effects. | [10][15] |
Causality Behind the Choices:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Morpholine itself is not sufficiently volatile for direct GC analysis. The common strategy is to convert it into a more volatile and thermally stable derivative.[16] Reaction with sodium nitrite under acidic conditions to form N-nitrosomorpholine is a reliable and cost-effective method.[11] The mass spectrometer provides excellent specificity, making this a robust choice for moderately sensitive applications.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: The core challenge here is detection, as morpholine lacks a UV-absorbing chromophore. Derivatization with a reagent like 1-Naphthyl isothiocyanate attaches a UV-active moiety to the morpholine molecule, allowing for quantification with standard HPLC-UV systems.[14] This approach is well-suited for routine quality control where the highest sensitivity is not required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful technique for trace-level quantification. HILIC is specifically designed to retain and separate highly polar compounds like morpholine, eliminating the need for derivatization.[10] Coupling this separation with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for analyzing morpholine as a genotoxic impurity.
Pillar 3: Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems, with explanations for key experimental choices.
Protocol 1: Quantification of Morpholine in an API (Ibuprofen) by GC-MS
This method is based on the derivatization of morpholine to N-nitrosomorpholine, a procedure validated for its robustness and accuracy.[11][13]
Caption: Experimental workflow for GC-MS analysis of morpholine.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the ibuprofen sample in purified water to a known concentration.
-
Causality: Water is used as the solvent as it is compatible with the subsequent aqueous derivatization reaction.
-
-
Derivatization:
-
Transfer 2.0 mL of the sample solution to a reaction vial.
-
Add 200 µL of 0.05 M Hydrochloric Acid (HCl) and vortex.
-
Causality: The reaction between a secondary amine and nitrite to form a nitrosamine is catalyzed under acidic conditions.[11]
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex thoroughly.
-
Causality: Sodium nitrite is the nitrosating agent that converts morpholine to N-nitrosomorpholine.
-
Heat the mixture at 40°C for 5 minutes.
-
Causality: Gentle heating accelerates the derivatization reaction to completion.
-
-
Liquid-Liquid Extraction:
-
After cooling the mixture to room temperature, add 0.5 mL of dichloromethane.
-
Vortex for 1 minute to ensure thorough mixing and extraction of the derivative.
-
Allow the layers to separate for 10 minutes.
-
Causality: Dichloromethane is an organic solvent immiscible with water. The nonpolar N-nitrosomorpholine derivative has a high affinity for the organic layer and is thus selectively extracted from the aqueous sample matrix.
-
Carefully transfer the bottom organic layer to an autosampler vial for analysis.
-
-
GC-MS Conditions:
-
System: Agilent 7890 GC with 5975C MS detector (or equivalent).[11]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).[10]
-
Oven Program: Start at 60°C (hold 1 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold 5 min).[10]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of N-nitrosomorpholine (e.g., m/z 116, 86).[12]
-
Causality: SIM mode significantly enhances sensitivity and selectivity by only monitoring for specific mass fragments of the target analyte, reducing chemical noise.
-
Protocol 2: Quantification of Morpholine in a Complex Matrix by HILIC-LC-MS/MS
This protocol is adapted from methods used for complex matrices like fruit commodities, which is directly applicable to challenging pharmaceutical formulations or API wash streams.[10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve/disperse it in 10 mL of acidified methanol (1% formic acid in methanol).
-
Causality: Acidified methanol efficiently extracts the polar morpholine from the sample matrix while precipitating proteins or larger polymers. Formic acid ensures morpholine is protonated, which aids in retention on the HILIC column.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Causality: Centrifugation pellets insoluble excipients and matrix components, clarifying the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Causality: Filtration removes fine particulates that could clog the UPLC/HPLC system.
-
-
HILIC-LC-MS/MS Conditions:
-
System: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer (or equivalent).
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).[10]
-
Causality: A HILIC column contains a polar stationary phase. With a high percentage of organic solvent in the mobile phase, an aqueous layer is formed on the surface of the stationary phase. Polar analytes like morpholine can partition into this layer and are retained, while nonpolar compounds elute early.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Causality: Ammonium formate is a volatile salt compatible with mass spectrometry that improves peak shape. Acetonitrile is the weak eluting solvent in HILIC.
-
Gradient: Start at 95% B, decrease to 50% B over 5 minutes.
-
Causality: Decreasing the organic content (acetonitrile) increases the mobile phase polarity, which elutes the polar morpholine from the column.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for morpholine (e.g., Q1: 88.1 m/z -> Q3: 56.1 m/z).
-
Causality: ESI+ is ideal for basic compounds like morpholine. The MRM transition from the parent ion to a specific fragment ion is highly selective and provides the basis for sensitive quantification.
-
Conclusion
The quantification of morpholine derivatives is a critical task in pharmaceutical development and quality control, directly impacting patient safety. There is no single "best" method; the optimal choice is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A GC-MS method with derivatization offers a robust and reliable solution for routine QC, while HPLC-UV with derivatization provides an accessible alternative. For trace-level analysis, particularly for impurity testing, the superior sensitivity and selectivity of HILIC-LC-MS/MS make it the unequivocal method of choice.
Regardless of the technique selected, the foundation of reliable data lies in a comprehensive and scientifically sound method validation, executed in alignment with global regulatory standards such as ICH Q2(R2). By understanding the causality behind experimental choices and rigorously validating the chosen method, researchers can ensure the integrity and trustworthiness of their analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 15. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Comparative analysis of the reactivity of different morpholine-based scaffolds.
An In-Depth Comparative Analysis of the Reactivity of Morpholine-Based Scaffolds for Drug Discovery
Introduction: The Enduring Significance of the Morpholine Scaffold
The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of approved drugs and clinical candidates stems from a unique combination of properties. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic handle that can be readily protonated at physiological pH, enhancing aqueous solubility and enabling favorable interactions with biological targets. Furthermore, the morpholine ring is generally stable to metabolic degradation and its chair-like conformation can be used to orient substituents in well-defined spatial arrangements, making it a valuable scaffold for structure-activity relationship (SAR) studies.
This guide provides a comparative analysis of the reactivity of different morpholine-based scaffolds, offering insights into how the substitution pattern on the morpholine ring dictates its chemical behavior. Understanding these reactivity trends is paramount for researchers in drug discovery and process development, as it informs the strategic design of synthetic routes to novel morpholine-containing compounds. We will explore key transformations, including C-N bond formation, C-H functionalization, and ring elaboration, providing experimental data and detailed protocols to illustrate the principles discussed.
The Influence of N-Substitution on Reactivity in C-N Cross-Coupling Reactions
The secondary amine of the parent morpholine is a versatile nucleophile, but its reactivity can be finely tuned by the nature of the substituent on the nitrogen atom. This is particularly evident in C-N cross-coupling reactions, a fundamental tool for the synthesis of N-aryl and N-heteroaryl morpholines, which are common motifs in bioactive molecules.
Comparative Analysis of N-Aryl, N-Acyl, and N-Sulfonyl Morpholines
The nucleophilicity of the morpholine nitrogen is significantly modulated by the electronic properties of the N-substituent. A general trend in reactivity for C-N cross-coupling reactions is observed:
N-H (unsubstituted) > N-Alkyl > N-Aryl >> N-Acyl > N-Sulfonyl
-
N-H and N-Alkyl Morpholines: These are the most nucleophilic and readily undergo coupling with a wide range of aryl and heteroaryl halides and triflates. The primary challenge with the parent morpholine is often over-arylation or side reactions due to its high basicity.
-
N-Aryl Morpholines: The lone pair on the nitrogen is delocalized into the aryl ring, reducing its nucleophilicity. However, they are still sufficiently reactive to participate in a second C-N coupling, for instance, in the synthesis of phenothiazine-like structures.
-
N-Acyl and N-Sulfonyl Morpholines: The strong electron-withdrawing nature of the acyl and sulfonyl groups drastically reduces the nucleophilicity of the nitrogen, making them poor substrates for direct C-N cross-coupling. These groups are often employed as protecting groups and are typically introduced after the C-N bond has been formed.
Quantitative Comparison of Reaction Conditions and Yields
The choice of catalytic system (ligand, base, and metal precursor) is critical for achieving high yields in the C-N coupling of morpholines. Below is a comparative summary of typical conditions for the Buchwald-Hartwig amination of different N-substituted morpholines with 4-bromotoluene.
| N-Substituent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| H | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| Phenyl | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| Acetyl | Not a suitable substrate for direct coupling | - | - | - | - | <5 |
| Tosyl | Not a suitable substrate for direct coupling | - | - | - | - | <5 |
Table 1: Comparative data for the Buchwald-Hartwig amination of various N-substituted morpholines. The data is representative and compiled from typical laboratory observations.
Experimental Protocol: Buchwald-Hartwig Amination of Morpholine with 4-Bromotoluene
This protocol provides a standard procedure for the synthesis of 4-(p-tolyl)morpholine.
Materials:
-
Morpholine (1.1 eq)
-
4-Bromotoluene (1.0 eq)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Add anhydrous toluene, followed by 4-bromotoluene and morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Regioselective C-H Functionalization of the Morpholine Ring
Direct C-H functionalization is an increasingly important strategy for the late-stage modification of complex molecules. In the context of the morpholine scaffold, the reactivity of the C-H bonds is influenced by their position relative to the ring heteroatoms.
Reactivity of C2/C6 vs. C3/C5 Positions
The C-H bonds at the C2 and C6 positions, adjacent to the oxygen atom, are generally more activated towards certain types of functionalization compared to the C3 and C5 positions, which are adjacent to the nitrogen.
-
C2/C6 Positions: These positions are susceptible to oxidation and lithiation. The adjacent oxygen can stabilize a radical or an anion through resonance or inductive effects.
-
C3/C5 Positions: The C-H bonds at these positions are less activated. However, with a suitable directing group on the nitrogen, regioselective functionalization can be achieved.
Directed C-H Functionalization
The use of a directing group on the morpholine nitrogen can override the intrinsic reactivity of the C-H bonds, enabling highly regioselective transformations. For example, a picolinamide directing group can direct palladium-catalyzed C-H arylation to the C3 position.
Figure 1: Simplified workflow for directed C-H arylation of a morpholine scaffold.
Ring Functionalization and Elaboration
Beyond N- and C-H functionalization, the morpholine ring itself can be a platform for introducing stereochemical complexity and novel substitution patterns.
Synthesis of Substituted Morpholines
The synthesis of substituted morpholines often starts from chiral precursors, such as amino alcohols. The reactivity of these precursors dictates the feasibility and stereochemical outcome of the cyclization reaction. For example, an intramolecular Williamson ether synthesis is a common method for forming the morpholine ring.
Ring-Opening and Rearrangement Reactions
Under certain conditions, the morpholine ring can undergo ring-opening or rearrangement reactions. For instance, treatment with strong acids can lead to cleavage of the C-O bond, and certain N-substituted morpholines can undergo rearrangements to form piperazine derivatives. The stability of the morpholine ring is generally high, but these potential side reactions should be considered when designing multi-step syntheses.
Figure 2: Overview of the primary modes of reactivity for the morpholine scaffold.
Conclusion
The morpholine scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties. A deep understanding of its reactivity is essential for leveraging its full potential in the design and synthesis of novel therapeutic agents. This guide has provided a comparative analysis of the reactivity of different morpholine-based scaffolds, highlighting the profound influence of the substitution pattern on the chemical behavior of the ring. By carefully selecting reaction conditions and, where necessary, employing directing groups, chemists can achieve a high degree of control over the functionalization of the morpholine nucleus, enabling the efficient construction of diverse and complex molecular architectures.
A Senior Application Scientist's Guide to Assessing the Chiral Purity of (S)-methyl morpholine-3-carboxylate hydrochloride from Different Vendors
Executive Summary
In pharmaceutical development, the stereochemical integrity of chiral intermediates is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy.[][2][3] (S)-methyl morpholine-3-carboxylate hydrochloride is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, ensuring its enantiomeric purity is of paramount importance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the chiral purity of this intermediate from different commercial vendors. We will delve into the underlying principles of various analytical techniques, provide detailed experimental protocols, and present a structured approach to data interpretation, thereby empowering you to make informed decisions in your procurement process.
The Criticality of Chiral Purity in Pharmaceutical Intermediates
Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in drug design.[4] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[3] Therefore, regulatory bodies like the FDA mandate strict control over the stereochemistry of chiral drugs and their intermediates.[4]
For an intermediate like this compound, the presence of its corresponding (R)-enantiomer as an impurity can lead to:
-
Reduced Efficacy: The unwanted enantiomer may be inactive, effectively lowering the concentration of the desired active ingredient.[]
-
Adverse Side Effects: The (R)-enantiomer could have off-target effects or its own distinct pharmacological activity, leading to unforeseen side effects.[][2]
-
Complex Purification: The presence of the undesired enantiomer necessitates challenging and often costly purification steps later in the synthesis.[2]
-
Regulatory Hurdles: Failure to control chiral impurities can lead to significant delays in drug approval or even market withdrawal.[]
Given these stakes, a robust analytical strategy to verify the chiral purity of starting materials is not just good practice but a regulatory and safety necessity.
A Multi-faceted Analytical Approach to Chiral Purity Assessment
No single analytical technique provides a complete picture of a compound's quality. A comprehensive assessment of this compound should, therefore, employ a combination of orthogonal methods to confirm both its identity and chiral purity. This guide will focus on a primary method for enantiomeric excess determination, supported by secondary and tertiary methods for confirmation and overall quality control.
Our assessment strategy is visualized in the workflow diagram below:
Caption: A comprehensive workflow for assessing the quality of this compound.
Experimental Protocols
Initial Screening and Identity Confirmation
Before delving into chiral-specific analyses, it is crucial to confirm the identity and basic quality of the material from each vendor.
-
Appearance and Solubility: Visually inspect the samples for color and consistency. Test solubility in relevant solvents (e.g., water, methanol) to ensure consistency with specifications.
-
¹H NMR Spectroscopy: This provides a fingerprint of the molecule, confirming its structure and identifying any major organic impurities.
-
FT-IR Spectroscopy: Provides information about the functional groups present, serving as another identity check.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for separating and quantifying enantiomers.[][5] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[]
Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, is a good starting point for amino acid esters.[5][6]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier like isopropanol or ethanol.[5] For this compound, a starting point of 80:20 (v/v) hexane:isopropanol can be explored.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
-
Orthogonal and Confirmatory Methods
To ensure the reliability of the chiral purity assessment, it is essential to employ orthogonal methods that rely on different separation or detection principles.
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases (supercritical CO₂).[7][8][9] It is an excellent orthogonal technique to HPLC.
Protocol: Chiral SFC Analysis
-
Column Selection: Polysaccharide-based CSPs are also widely used and effective in SFC.[9]
-
Mobile Phase: A mixture of supercritical CO₂ and a polar co-solvent like methanol or ethanol.
-
Instrumentation: An SFC system equipped with a back-pressure regulator is required.
-
Method Development: Screen different co-solvents and gradients to achieve optimal separation.
Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution.[10][11] While not a separative technique, it provides a bulk measurement of optical activity and can be used to confirm the identity of the major enantiomer.[10][12] The specific rotation is a characteristic property of a chiral compound.
Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol) at a precisely known concentration.
-
Measurement: Use a polarimeter to measure the angle of rotation at a specific wavelength (typically the sodium D-line at 589 nm).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l x c) Where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Comparison: Compare the measured specific rotation to the literature value for the pure (S)-enantiomer.
VCD is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light.[13][14] It is a powerful tool for unambiguously determining the absolute configuration of a chiral molecule in solution without the need for crystallization.[15][16][17]
Protocol: VCD Analysis
-
Sample Preparation: Prepare a concentrated solution of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Collect the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the theoretical VCD spectrum of the (S)-enantiomer.
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.[16]
Caption: Logical relationship of the chosen analytical techniques.
Impurity Profiling
Beyond chiral purity, it is important to assess other potential impurities that could impact the quality of the final drug product.
-
Elemental Impurities: According to USP General Chapter <232> and ICH Q3D guidelines, a risk-based approach should be taken to control elemental impurities, which can be introduced as catalysts or from processing equipment.[18][19][20][21] Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard method for quantifying trace elemental impurities.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in a structured table.
Table 1: Comparative Analysis of this compound from Different Vendors
| Parameter | Vendor A | Vendor B | Vendor C | Acceptance Criteria |
| Physical Properties | ||||
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White to off-white solid |
| Solubility (Methanol) | Freely soluble | Freely soluble | Freely soluble | Freely soluble |
| Identity | ||||
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| FT-IR | Conforms | Conforms | Conforms | Conforms to reference |
| Chiral Purity | ||||
| Enantiomeric Excess (% ee) by HPLC | 99.8% | 98.5% | 99.9% | ≥ 99.5% |
| Enantiomeric Excess (% ee) by SFC | 99.7% | 98.6% | 99.9% | Report |
| Specific Rotation [α]D²⁵ | Matches (S) | Matches (S) | Matches (S) | Matches reference |
| Absolute Configuration (VCD) | Confirmed (S) | Confirmed (S) | Confirmed (S) | (S)-enantiomer |
| Impurity Profile | ||||
| Total Elemental Impurities (ICP-MS) | < 10 ppm | < 10 ppm | < 10 ppm | Per ICH Q3D |
Interpretation of Results:
Based on the hypothetical data in Table 1, Vendor C provides the material with the highest chiral purity, meeting and exceeding the acceptance criteria. Vendor A also supplies high-quality material. Vendor B's material, with an enantiomeric excess of 98.5%, falls below the desired specification of ≥ 99.5% and may require further purification or be rejected, depending on the specific requirements of the synthetic process.
Conclusion and Recommendations
The rigorous assessment of chiral purity is a non-negotiable aspect of quality control for pharmaceutical intermediates.[][2] This guide has outlined a comprehensive, multi-technique approach for evaluating this compound from different vendors. By combining a primary quantitative method like chiral HPLC with orthogonal techniques such as chiral SFC, polarimetry, and VCD, researchers can confidently ascertain the stereochemical integrity of their starting materials.
Key Recommendations:
-
Always use orthogonal methods: Do not rely on a single technique for chiral purity determination.
-
Confirm absolute configuration: For critical intermediates, especially from new vendors, confirming the absolute configuration using a technique like VCD is highly recommended.
-
Adhere to regulatory guidelines: Ensure that your impurity testing, including for elemental impurities, aligns with current ICH and USP guidelines.[22][23][24][25][26]
-
Maintain thorough documentation: Detailed records of all analyses are essential for regulatory submissions and for ensuring batch-to-batch consistency.
By implementing the structured approach detailed in this guide, drug development professionals can mitigate risks associated with chiral impurities, ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
- <232> Elemental Impurities - Limits. U.S. Pharmacopeia.
- Basics of polarimetry. Anton Paar Wiki.
- <232> Elemental Impurities—Limits. U.S. Pharmacopeia.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Chiral Intermedi
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central.
- <232> ELEMENTAL IMPURITIES—LIMITS. U.S. Pharmacopeia.
- Enantiomeric Purity. Chemistry LibreTexts.
- Vibr
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Polarimetry: analysis of chiral substances. YesWeLab.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central.
- Theory of Vibr
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis.
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separ
- Quality Control in Pharmaceutical Manufacturing: The Imperative of Pure Intermedi
- Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound. Vrije Universiteit Amsterdam.
- Elemental Impurities USP 232. Scribd.
- Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design. PubMed.
- General Chapters Elemental Impurities–Limits and Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018. U.S. Pharmacopeia.
- Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry.
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters.
- Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Polarimetry. Pacific BioLabs.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Benchchem.
- Chirality and nmr. Bluefield Esports.
- The Significance of Chirality in Drug Design and Development. PubMed Central.
- Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
- Chiral Intermediates: Precision Molecules Driving Pharma.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- (S)
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC.
- Column Technology for Achiral SFC Separations.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
- (S)
- Methyl morpholine-3-carboxyl
- This compound(1447972-26-0) 1H NMR spectrum. ChemicalBook.
- Methyl morpholine-3-carboxyl
Sources
- 2. nbinno.com [nbinno.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]
- 12. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. jascoinc.com [jascoinc.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. usp.org [usp.org]
- 19. drugfuture.com [drugfuture.com]
- 20. usp.org [usp.org]
- 21. scribd.com [scribd.com]
- 22. jpionline.org [jpionline.org]
- 23. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 24. pharma.gally.ch [pharma.gally.ch]
- 25. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. database.ich.org [database.ich.org]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Morpholine Derivatives
The stereochemistry of drug molecules is a critical factor in their pharmacological and toxicological profiles. For chiral compounds, one enantiomer often exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) advocate for the development of single-enantiomer drugs.[2] Morpholine and its derivatives are prevalent scaffolds in many pharmaceuticals, often possessing one or more chiral centers, making their enantioselective separation a crucial step in drug development and quality control.[3][4]
This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of morpholine enantiomers, offering insights into their efficacy and the underlying principles of chiral recognition.
The Pillars of Chiral Separation: An Overview of CSPs
The direct separation of enantiomers is most commonly achieved through chiral chromatography, where a chiral stationary phase interacts diastereomerically with the enantiomers, leading to different retention times.[2] The most successful and widely used CSPs fall into several major categories, including polysaccharide-based, protein-based, and cyclodextrin-based phases.[2][5]
Polysaccharide-Based CSPs: The Workhorses of Chiral HPLC
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in enantiomeric separations.[5][6] These CSPs are available in two main formats: coated and immobilized.
-
Coated Polysaccharide CSPs: In these phases, the polysaccharide derivative is physically adsorbed onto the silica support.[7] They often provide excellent enantioselectivity but have limitations regarding the solvents that can be used in the mobile phase.[8][9]
-
Immobilized Polysaccharide CSPs: Here, the chiral selector is covalently bonded to the silica gel.[8] This immobilization confers greater robustness and solvent compatibility, allowing for the use of a wider range of mobile phases, including those previously "forbidden" for coated phases like dichloromethane, chloroform, and tetrahydrofuran (THF).[10][11] This expanded solvent selection can be advantageous for optimizing separations and for compounds with limited solubility.[8]
The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[7][12] The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the analyte can bind.[7]
Protein-Based CSPs: Mimicking Biological Interactions
Proteins, being inherently chiral biopolymers, can serve as effective chiral selectors.[13] CSPs based on proteins like human serum albumin (HSA), α1-acid glycoprotein (AGP), and ovomucoid are particularly useful for separating drug molecules.[9][14] A key advantage of protein-based CSPs is their ability to be used with aqueous mobile phases, which is beneficial for analyzing compounds directly in biological fluids.[14][15] However, they typically have lower sample loading capacities and can be more expensive and less stable than polysaccharide-based CSPs.[13][15]
The separation mechanism on protein-based CSPs relies on the unique three-dimensional structure of the protein, which contains various chiral binding sites.[13] The interactions are a combination of hydrophobic, electrostatic, and hydrogen bonding forces.[13]
Cyclodextrin-Based CSPs: Enantioseparation through Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior.[16] This structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity.[16] Chiral recognition occurs through interactions between the analyte and the hydroxyl groups at the rim of the CD cavity, as well as the fit of the analyte within the chiral cavity.[16]
CD-based CSPs are compatible with reversed-phase mobile phases and are generally less expensive than other types of CSPs.[16] The enantioselectivity of CD-based CSPs can be significantly enhanced by derivatizing the hydroxyl groups of the cyclodextrin molecule.[17][18]
Comparative Performance for Morpholine Enantiomer Separation
| Chiral Stationary Phase Type | Typical Mobile Phases | Key Strengths | Potential Limitations | Best Suited For |
| Coated Polysaccharide | Normal Phase (Hexane/Alcohol) | High enantioselectivity, broad applicability.[6] | Limited solvent compatibility.[8] | General screening and method development for a wide range of morpholine derivatives. |
| Immobilized Polysaccharide | Normal, Reversed, & Polar Organic | Excellent solvent versatility, robust.[8][10] | May sometimes show slightly lower selectivity than coated counterparts under identical conditions.[19] | Difficult separations requiring unique mobile phases, improved sample solubility. |
| Protein-Based (e.g., AGP, OVM) | Reversed-Phase (Aqueous buffers) | Can directly analyze samples in aqueous media, mimics biological interactions.[14][15] | Lower loading capacity, more fragile, can be expensive.[13][15] | Bioanalytical applications, separating polar or ionizable morpholine derivatives. |
| Cyclodextrin-Based | Reversed-Phase (Aqueous-organic) | Good for inclusion complex formation, cost-effective.[16] | Enantioselectivity is highly dependent on the fit of the analyte in the CD cavity.[16] | Morpholine derivatives with aromatic or cyclic moieties near the chiral center. |
Experimental Workflow for CSP Selection
The selection of an appropriate CSP and mobile phase is a critical step in developing a successful chiral separation method. The following workflow provides a systematic approach.
Caption: A systematic workflow for selecting the optimal chiral stationary phase and mobile phase for the separation of morpholine enantiomers.
Detailed Experimental Protocol: A Representative Method
This protocol describes a general approach for the chiral separation of a hypothetical morpholine derivative using an immobilized polysaccharide-based CSP.
1. Column and Equipment:
-
Column: Immobilized polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC), 250 x 4.6 mm, 5 µm particle size.
-
HPLC System: A standard HPLC system with a UV detector.
2. Mobile Phase Preparation:
-
Prepare various mobile phase compositions for screening. For example:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Polar Organic Mode: Acetonitrile/Methanol (50:50, v/v)
-
Reversed-Phase: Water/Acetonitrile (50:50, v/v) with 0.1% formic acid.
-
-
Degas all mobile phases prior to use.
3. Sample Preparation:
-
Dissolve the racemic morpholine derivative in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 1 mg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the analyte has maximum absorbance.
5. Method Development and Optimization:
-
Inject the sample using the different mobile phases to screen for the best initial separation.
-
Once partial or complete separation is observed, optimize the mobile phase composition to improve resolution (Rs). This may involve adjusting the ratio of the solvents or adding small amounts of additives (e.g., trifluoroacetic acid or diethylamine for acidic or basic compounds, respectively).
-
Further optimization of flow rate and column temperature can be performed to fine-tune the separation and reduce analysis time.
Conclusion
The selection of a chiral stationary phase for the separation of morpholine enantiomers is a multifaceted process that depends on the specific properties of the analyte and the desired application. Polysaccharide-based CSPs, particularly the immobilized versions, offer a high degree of versatility and are an excellent starting point for method development. For challenging separations or specific applications such as bioanalysis, protein-based and cyclodextrin-based CSPs provide valuable alternative selectivities. A systematic screening approach, as outlined in this guide, will significantly increase the probability of achieving a successful and robust enantioselective separation.
References
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(2), 71-82.
- Haginaka, J. (2001). Chromatographic Studies of Protein-Based Chiral Separations.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Chiral Separations (pp. 93-126). Humana, New York, NY.
-
Chiralpedia. Protein-based CSPs. [Link]
-
Chiralpedia. Cyclodextrin-based CSPs. [Link]
- Zaid, M. E. A., & Belboukhari, N. (2021). Synthesis and Chiral Separation of Some 4-thioflavones.
- Gasparrini, F., et al. (2020).
- Aturki, Z., & Fanali, S. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(11), 3169.
- Ali, I., & Aboul-Enein, H. Y. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial chemistry & high throughput screening, 15(6), 445-455.
-
Longdom Publishing. The Significance of Chiral Separation and Development of CSP's. [Link]
- Ali, A., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 364, 143083.
- Ali, I., & Aboul-Enein, H. Y. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Analysis (pp. 139-150). Humana Press, Totowa, NJ.
- Yao, X., et al. (2023). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases.
- Haginaka, J. (2022). Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins. Chemical and Pharmaceutical Bulletin, 70(7), 458-468.
- Aturki, Z., & Fanali, S. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(11), 3169.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Encyclopedia of Chromatography.
- Wang, Y., et al. (2015).
- Toth, G., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2187.
- Sharma, G., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of medicinal chemistry, 64(15), 11096-11121.
- Pharma Group. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Kofron, J. L., & Stoddart, J. F. (1995). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography.
- ResearchGate.
- ResearchGate.
- Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 58(2), 221-224.
-
SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]
- CORE.
- Tiritan, M. E., & Cass, Q. B. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326.
- ResearchGate.
- Li, Y., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. eijppr.com [eijppr.com]
- 3. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. mdpi.com [mdpi.com]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein-based CSPs – Chiralpedia [chiralpedia.com]
- 14. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 17. mdpi.com [mdpi.com]
- 18. Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stereoselectivity in Morpholine-Containing Drugs: A Comparative Analysis of (S)- and (R)-Enantiomers
In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational drug design. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, a phenomenon starkly illustrated by enantiomers – non-superimposable mirror images of a chiral molecule. For researchers and drug development professionals, understanding the stereoselectivity of a drug candidate is not merely an academic exercise; it is a critical step in optimizing efficacy and ensuring patient safety.[1][2] This guide provides an in-depth comparison of the biological activities of (S)- and (R)-enantiomers of prominent morpholine-containing drugs, supported by experimental data and detailed protocols.
The morpholine ring, a heterocyclic amine, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical and metabolic properties.[3][4][5][6] However, the introduction of stereocenters within or attached to the morpholine moiety necessitates a thorough investigation of the pharmacological profiles of the individual enantiomers.
The Significance of Stereoisomerism: A Tale of Two Enantiomers
Enantiomers can exhibit significant differences in their pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug). One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[7] Therefore, the development of single-enantiomer drugs, or a "chiral switch" from a racemic mixture, is a prevalent strategy in the pharmaceutical industry to improve the therapeutic index of a drug.[1]
This guide will focus on two illustrative examples of morpholine-containing drugs where the stereochemistry plays a pivotal role in their biological activity: the antidepressant Reboxetine and the antiemetic Aprepitant.
Case Study 1: Reboxetine - A Tale of Two Antidepressant Enantiomers
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[8][9] It possesses two chiral centers, leading to four possible stereoisomers. The commercially available drug is a racemic mixture of the (S,S)- and (R,R)-enantiomers.[10][11]
Comparative Biological Activity of Reboxetine Enantiomers
While both enantiomers contribute to the antidepressant effect, they exhibit distinct potencies and pharmacokinetic profiles. The (S,S)-enantiomer is reported to be more potent in inhibiting norepinephrine reuptake than the (R,R)-enantiomer.[10]
| Enantiomer | Target | In Vitro Potency (Kᵢ, nM) | Primary Pharmacological Role |
| (S,S)-Reboxetine | Norepinephrine Transporter (NET) | More Potent | Eutomer (major contributor to therapeutic effect) |
| (R,R)-Reboxetine | Norepinephrine Transporter (NET) | Less Potent | Contributes to therapeutic effect |
Note: Specific Kᵢ values can vary between studies. The table represents the general consensus on relative potency.
Interestingly, despite the higher potency of the (S,S)-enantiomer, the (R,R)-enantiomer is present at higher plasma concentrations in patients.[11] This is attributed to the better renal clearance of (S,S)-reboxetine.[11] This highlights the importance of considering both pharmacodynamic and pharmacokinetic properties when evaluating enantiomers.
Experimental Protocols for Assessing Reboxetine Enantiomer Activity
1. Norepinephrine Transporter (NET) Binding Assay
This assay determines the affinity of each enantiomer for the norepinephrine transporter.
Principle: A radiolabeled ligand with known affinity for the NET is incubated with a preparation of cells or tissues expressing the transporter. The ability of the test compound (Reboxetine enantiomers) to displace the radioligand is measured, and the inhibition constant (Kᵢ) is calculated.
Detailed Protocol:
-
Preparation of Synaptosomes: Prepare crude synaptosomes from rat brain tissue, which are rich in NET.[12]
-
Incubation: Incubate the synaptosomal preparation with a fixed concentration of a radiolabeled NET ligand (e.g., [³H]nisoxetine) and varying concentrations of the (S,S)- or (R,R)-reboxetine enantiomer.
-
Separation: After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
2. Norepinephrine Reuptake Inhibition Assay
This functional assay measures the ability of each enantiomer to block the reuptake of norepinephrine into cells.
Principle: Cells that endogenously or recombinantly express the NET are incubated with radiolabeled norepinephrine ([³H]NE). The amount of radioactivity taken up by the cells is measured in the presence and absence of the test compounds.
Detailed Protocol:
-
Cell Culture: Use a suitable cell line, such as human neuroblastoma SK-N-BE(2)C cells, which endogenously express NET.[13]
-
Assay: Plate the cells and allow them to adhere. Wash the cells and incubate them with a buffer containing [³H]NE and varying concentrations of the (S,S)- or (R,R)-reboxetine enantiomer.
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of norepinephrine reuptake for each enantiomer.
3. In Vivo Models of Antidepressant Activity
Animal models are crucial for assessing the overall antidepressant-like effects of the enantiomers.
Principle: Rodents are subjected to models that induce a state of behavioral despair, and the ability of the drug to reverse this state is measured.
Commonly Used Models:
-
Forced Swim Test (FST): This is a widely used test where the duration of immobility of a rodent in a container of water is measured.[14][15] Antidepressants typically reduce the immobility time.[15]
-
Tail Suspension Test (TST): Similar to the FST, this test measures the immobility time of a mouse suspended by its tail.[16]
-
Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over a prolonged period to induce a depressive-like state, which can be assessed through various behavioral tests.[14][15]
Case Study 2: Aprepitant - Stereoselectivity in Antiemetic Therapy
Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[17][18] It has three chiral centers, giving rise to eight possible stereoisomers.[19] The approved drug, Aprepitant, is a single stereoisomer: (5S,7S,8S)-5-[[(2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one. The specific stereochemistry is crucial for its high affinity and antagonist activity at the NK₁ receptor.
The Critical Role of Stereochemistry in Aprepitant's Activity
The development of Aprepitant involved a meticulous exploration of the structure-activity relationship (SAR) to identify the most potent and selective stereoisomer.[20][21] While detailed public data comparing the activity of all eight stereoisomers is limited, the selection of a single isomer for clinical development underscores the high degree of stereoselectivity of the NK₁ receptor. It is well-established that even minor changes to the stereochemistry at any of the three chiral centers can dramatically reduce or abolish the desired pharmacological activity.
Experimental Protocols for Assessing Aprepitant Enantiomer/Diastereomer Activity
1. NK₁ Receptor Binding Assay
This assay is fundamental for determining the affinity of each stereoisomer for the NK₁ receptor.
Principle: Similar to the NET binding assay, this involves competitive displacement of a radiolabeled NK₁ receptor antagonist (e.g., [³H]Substance P or a potent non-peptide antagonist) from membranes of cells expressing the human NK₁ receptor.
Detailed Protocol:
-
Cell Culture and Membrane Preparation: Use a cell line, such as Chinese Hamster Ovary (CHO) cells, stably transfected to express the human NK₁ receptor.[22] Prepare a membrane fraction from these cells.
-
Binding Reaction: Incubate the cell membranes with the radioligand and various concentrations of the Aprepitant stereoisomers.
-
Filtration and Washing: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Quantify the bound radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate IC₅₀ and Kᵢ values for each stereoisomer.
2. Functional NK₁ Receptor Antagonism Assay
This assay measures the ability of the stereoisomers to block the functional response induced by the natural ligand, Substance P.
Principle: Substance P binding to the NK₁ receptor activates downstream signaling pathways, leading to an increase in intracellular calcium. The antagonist activity of the test compounds is measured by their ability to inhibit this calcium influx.
Detailed Protocol:
-
Cell Loading: Load CHO cells expressing the human NK₁ receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of the Aprepitant stereoisomers.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of Substance P.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader or fluorescence microscope.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the Substance P-induced calcium response for each stereoisomer.
Conclusion: The Imperative of Stereochemical Characterization
The cases of Reboxetine and Aprepitant clearly demonstrate that the biological activity of morpholine-containing drugs can be highly dependent on their stereochemistry. For Reboxetine, while both enantiomers are active, they differ in potency and pharmacokinetic disposition. In contrast, the therapeutic utility of Aprepitant relies on a single, specific stereoisomer.
For researchers in drug discovery and development, these examples underscore the necessity of:
-
Early Stereochemical Consideration: Chirality should be a key consideration from the earliest stages of lead identification and optimization.[2]
-
Robust Analytical Methods: The development and validation of reliable analytical methods for separating and quantifying enantiomers are essential.[23][24][25]
-
Comprehensive Pharmacological Profiling: Both the pharmacodynamic and pharmacokinetic properties of individual enantiomers should be thoroughly investigated to build a complete picture of their biological behavior.
By embracing a stereochemically-driven approach to drug design, the scientific community can continue to develop safer and more effective medicines. The morpholine scaffold, with its proven therapeutic value, will undoubtedly remain a key structural motif in this endeavor, with a deep understanding of its chiral derivatives being paramount to future success.
References
-
Borsini, F., et al. (1995). Animal Models for the Study of Antidepressant Activity. PubMed. Available from: [Link]
-
Kristiyani, D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available from: [Link]
-
Kristiyani, D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. Available from: [Link]
-
Gera, L., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available from: [Link]
-
Melloni, P., et al. (1998). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. PubMed. Available from: [Link]
-
A Perspective Study: Preclinical Screening of Anti-Depressant Activity. (2022). International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
Selected examples of drugs containing chiral morpholine moieties. ResearchGate. Available from: [Link]
-
Systematic Review on Antidepressant Models. (2018). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Constanzer, M., et al. (2005). Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. PubMed. Available from: [Link]
-
Chirality of antidepressive drugs: an overview of stereoselectivity. (2022). PubMed Central. Available from: [Link]
-
Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available from: [Link]
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. Available from: [Link]
-
Stereoisomers of reboxetine. ResearchGate. Available from: [Link]
-
Wright, M. R., & Jamali, F. (1993). Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
-
Horseman, G. S., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Available from: [Link]
-
Stratowa, C., et al. (1995). Functional Characterization of the Human Neurokinin Receptors NK1, NK2, and NK3 Based on a Cellular Assay System. Journal of Receptors and Signal Transduction. Available from: [Link]
-
Chiral Drugs: An Overview. (2013). PubMed Central. Available from: [Link]
-
Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with the racemic drug. PubMed. Available from: [Link]
-
Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (2019). National Institutes of Health. Available from: [Link]
-
Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available from: [Link]
-
Brands, K. M., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. PubMed. Available from: [Link]
-
Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. (2025). ResearchGate. Available from: [Link]
-
Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. (2016). ResearchGate. Available from: [Link]
-
NK1 receptor antagonist. Wikipedia. Available from: [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available from: [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Available from: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central. Available from: [Link]
-
Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. ResearchGate. Available from: [Link]
-
Aziz, Z. (2015). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Translational Medicine. Available from: [Link]
-
Selective Norepinephrine Reuptake Inhibitor (SNRI) Development Service. Creative Biolabs. Available from: [Link]
-
Muñoz, M., & Covenas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. PubMed Central. Available from: [Link]
-
Wong, E. H., et al. (2000). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. PubMed Central. Available from: [Link]
-
Navari, R. M. (2004). Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy. PubMed. Available from: [Link]
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Norepinephrine Reuptake Inhibitor (SNRI) Development Service - Creative Biolabs [psycho-discovery.creative-biolabs.com]
- 9. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. herbmedpharmacol.com [herbmedpharmacol.com]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 18. Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies [ouci.dntb.gov.ua]
- 25. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Chiral Morpholine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs and promising clinical candidates. Its unique physicochemical properties, including aqueous solubility and metabolic stability, make it a privileged heterocycle in drug design. The introduction of chirality into the morpholine ring often unlocks enhanced potency and selectivity, rendering the efficient and economical synthesis of enantiomerically pure morpholines a critical endeavor in pharmaceutical development.
This guide provides an in-depth, comparative analysis of various synthetic strategies for accessing chiral morpholines. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering a cost-benefit analysis that considers not only chemical yield and enantioselectivity but also factors such as catalyst cost, operational simplicity, scalability, and environmental impact.
Asymmetric Hydrogenation of Dehydromorpholines: A Powerful Catalytic Approach
Asymmetric hydrogenation has emerged as a highly efficient and atom-economical method for the synthesis of chiral morpholines.[1][2][3] This strategy typically involves the rhodium-catalyzed hydrogenation of a prochiral dehydromorpholine precursor in the presence of a chiral phosphine ligand.
Mechanistic Insight
The enantioselectivity of this transformation is dictated by the formation of a chiral catalyst-substrate complex, where the chiral ligand creates a sterically defined environment, favoring the delivery of hydrogen to one face of the double bond. The choice of ligand is therefore paramount to achieving high levels of stereocontrol.
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
A representative procedure for the asymmetric hydrogenation of a 2-substituted dehydromorpholine is as follows:
-
To a solution of the 2-substituted dehydromorpholine (1.0 mmol) in degassed dichloromethane (5 mL) in a glovebox is added a solution of the Rh(COD)2BF4/(S,S)-Ph-BPE catalyst (0.01 mmol, 1 mol%).
-
The resulting solution is transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 10 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral morpholine.
Cost-Benefit Analysis
| Metric | Performance | Analysis |
| Yield | Typically >95%[2] | Excellent yields contribute to a lower cost of goods. |
| Enantioselectivity | Up to 99% ee[1][2] | High enantiomeric excess is crucial for pharmaceutical applications, minimizing the need for costly chiral resolution. |
| Catalyst Cost | High initial investment for chiral ligands (e.g., (S,S)-Ph-BPE can cost hundreds of dollars per gram).[4][5][6] | The high cost of the catalyst can be offset by its high turnover number, allowing for low catalyst loading and potential for recycling. |
| Scalability | Readily scalable; has been demonstrated on the gram scale.[2] | The use of high-pressure hydrogenation requires specialized equipment, which can be a capital-intensive investment for large-scale production.[7][8][9][10][11] |
| Atom Economy | Excellent; the only reagent is H2. | This method is environmentally friendly, with minimal waste generation. |
| Safety | Requires handling of flammable hydrogen gas under pressure.[8][9][10][11] | Stringent safety protocols and specialized equipment are necessary to mitigate the risks of fire and explosion.[8][9][10][11] |
Workflow Diagram
Caption: Asymmetric Hydrogenation Workflow.
Organocatalysis: A Metal-Free Alternative
Organocatalysis has gained significant traction as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[12] For the synthesis of chiral morpholines, organocatalytic strategies often involve the activation of substrates through the formation of transient chiral intermediates, such as enamines or iminium ions.[12]
Mechanistic Insight
In a typical example, a chiral secondary amine catalyst, such as a MacMillan-type imidazolidinone, condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion.[13][14] This activation lowers the LUMO of the aldehyde, facilitating a nucleophilic attack (e.g., a Michael addition) that proceeds with high stereocontrol, dictated by the steric environment of the catalyst.
Experimental Protocol: Organocatalytic Synthesis of a Chiral Morpholine Derivative
A representative organocatalytic approach to a chiral morpholine derivative is as follows:
-
To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the nucleophile (1.2 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL) is added the MacMillan-type organocatalyst (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched, and the crude product is subjected to a series of transformations (e.g., reduction, cyclization) to form the morpholine ring.
-
The final product is purified by column chromatography.
Cost-Benefit Analysis
| Metric | Performance | Analysis |
| Yield | Moderate to good (often multi-step). | Overall yields can be impacted by the number of synthetic steps required after the key stereodetermining reaction. |
| Enantioselectivity | Good to excellent (typically 90-99% ee).[12] | The high enantioselectivity of the key step is a major advantage. |
| Catalyst Cost | MacMillan-type catalysts can be expensive, but catalyst loading is typically low (5-20 mol%).[13][14] | The development of more efficient and recyclable organocatalysts is an active area of research. |
| Scalability | Generally good; avoids the use of high-pressure equipment.[15][16] | Catalyst removal can sometimes be challenging on a large scale. |
| Atom Economy | Varies depending on the overall synthetic route. | The multi-step nature of some organocatalytic routes can lead to lower overall atom economy. |
| Safety | Generally safer than high-pressure hydrogenations; avoids toxic heavy metals. | Standard laboratory safety precautions are sufficient. |
Logical Relationship Diagram
Caption: Organocatalytic Activation and Synthesis.
Tandem Hydroamination/Asymmetric Transfer Hydrogenation: A One-Pot Strategy
Tandem catalysis, where multiple catalytic transformations occur in a single reaction vessel, offers significant advantages in terms of efficiency and sustainability. The synthesis of chiral morpholines via a tandem hydroamination/asymmetric transfer hydrogenation is a prime example of this elegant approach.
Mechanistic Insight
This one-pot process typically involves an initial hydroamination of an aminoalkyne, catalyzed by a transition metal such as gold or titanium, to form a cyclic imine intermediate. This intermediate is then reduced in situ by a chiral ruthenium or iridium catalyst via asymmetric transfer hydrogenation, using a simple hydrogen donor like formic acid or isopropanol. The stereochemistry is set during the transfer hydrogenation step, where the chiral catalyst delivers a hydride to one face of the imine.
Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
A general procedure for this tandem reaction is as follows:
-
To a solution of the aminoalkyne (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added the hydroamination catalyst (e.g., a gold or titanium complex, 1-5 mol%).
-
The mixture is heated to facilitate the hydroamination reaction.
-
After formation of the cyclic imine intermediate (monitored by GC-MS or NMR), the asymmetric transfer hydrogenation catalyst (e.g., a chiral Ru or Ir complex, 1-2 mol%) and a hydrogen donor (e.g., formic acid/triethylamine mixture) are added.
-
The reaction is stirred at the appropriate temperature until the reduction is complete.
-
The reaction is worked up, and the chiral morpholine is purified by column chromatography.
Cost-Benefit Analysis
| Metric | Performance | Analysis |
| Yield | Good to excellent. | The one-pot nature of the reaction minimizes handling losses and can lead to high overall yields. |
| Enantioselectivity | Typically >90% ee. | The choice of the chiral transfer hydrogenation catalyst is critical for achieving high enantioselectivity. |
| Catalyst Cost | Requires two different metal catalysts, which can increase the overall cost. | The development of dual-functional catalysts that can promote both reactions is a desirable goal. |
| Scalability | Good; avoids high-pressure hydrogen gas. | Careful optimization of reaction conditions is required to ensure compatibility of the two catalytic cycles. |
| Atom Economy | Good; the main byproduct is the oxidized form of the hydrogen donor. | The use of formic acid as a hydrogen donor is environmentally benign. |
| Safety | Safer than high-pressure hydrogenation. Potential hazards are associated with the specific metal catalysts and solvents used.[17] | Standard procedures for handling air- and moisture-sensitive catalysts may be required. |
Process Flow Diagram
Caption: Tandem Hydroamination/Transfer Hydrogenation.
Synthesis from the Chiral Pool: A Classic and Reliable Approach
Utilizing readily available, enantiomerically pure starting materials from nature, the so-called "chiral pool," is a long-standing and dependable strategy for the synthesis of chiral molecules. Chiral amino acids and their derivatives, such as amino alcohols, are common starting points for the synthesis of chiral morpholines.
Mechanistic Insight
The core principle of this approach is to transfer the existing chirality of the starting material to the final morpholine product. The synthesis typically involves a series of well-established chemical transformations, such as N-alkylation, cyclization, and functional group manipulations, where the stereocenter of the starting material remains intact.
Experimental Protocol: Synthesis from a Chiral Amino Alcohol
A common sequence for the synthesis of a chiral morpholine from a chiral amino alcohol is:
-
Protection of the amine group of the chiral amino alcohol (e.g., as a Boc or Cbz derivative).
-
O-alkylation of the protected amino alcohol with a suitable dielectrophile, such as a dihaloethane or an epoxide.
-
Deprotection of the amine group.
-
Intramolecular cyclization to form the morpholine ring.
-
Purification of the final product.
Cost-Benefit Analysis
| Metric | Performance | Analysis |
| Yield | Generally good, but can be multi-step. | The overall yield depends on the efficiency of each individual step. |
| Enantioselectivity | Excellent; determined by the enantiopurity of the starting material. | The availability of high-purity chiral starting materials is crucial. |
| Starting Material Cost | Varies widely depending on the specific chiral amino alcohol. Some are inexpensive, while others can be costly. | The cost-effectiveness of this approach is highly dependent on the price of the chiral precursor. |
| Scalability | Generally good; relies on well-established and scalable reactions. | The availability of large quantities of the chiral starting material can be a limiting factor. |
| Atom Economy | Can be lower due to the use of protecting groups and stoichiometric reagents. | The generation of waste from protecting group manipulations is a drawback. |
| Safety | Generally safe; avoids hazardous reagents like high-pressure hydrogen. | Standard laboratory safety practices are typically sufficient. |
Synthetic Pathway Diagram
Caption: Chiral Pool Synthesis Pathway.
Biocatalysis: The Green and Selective Frontier
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions.[18][19] For the synthesis of chiral morpholines, enzymes such as transaminases, hydrolases, and oxidoreductases hold immense potential.[20][21][22][23][24]
Mechanistic Insight
Transaminases, for instance, can catalyze the asymmetric amination of a prochiral ketone precursor to a chiral amine with high enantioselectivity.[20][21][22][23][24] This chiral amine can then be further elaborated into the morpholine ring. The enzyme's active site provides a highly specific chiral environment that dictates the stereochemical outcome of the reaction.
Conceptual Protocol: Biocatalytic Synthesis of a Chiral Morpholine Precursor
A conceptual biocatalytic approach could involve:
-
Incubation of a prochiral ketone substrate with a whole-cell or isolated transaminase enzyme in an aqueous buffer.
-
An amine donor (e.g., isopropylamine) is required for the transamination reaction.
-
The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) for 24-72 hours.
-
After the reaction, the chiral amine product is extracted from the aqueous medium.
-
The chiral amine is then converted to the final morpholine product through chemical steps.
Cost-Benefit Analysis
| Metric | Performance | Analysis |
| Yield | Can be very high. | Enzyme inhibition by substrate or product can sometimes limit conversion. |
| Enantioselectivity | Often >99% ee.[20][21][22][23][24] | Enzymes are highly specific catalysts, leading to excellent enantioselectivity. |
| Catalyst Cost | The cost of enzymes can be significant, but they are often reusable. | Enzyme immobilization can facilitate catalyst recycling and reduce costs. |
| Scalability | Can be challenging; requires expertise in fermentation and bioprocess engineering.[18][19] | The development of robust and stable enzymes is key to successful industrial-scale biocatalysis. |
| Atom Economy | Can be excellent, especially in asymmetric synthesis from prochiral substrates. | Biocatalytic reactions often proceed with minimal byproduct formation. |
| Safety | Generally very safe; reactions are run in aqueous media under mild conditions. | Avoids the use of toxic solvents and reagents. |
Biocatalytic Transformation Diagram
Caption: Biocatalytic Route to Chiral Morpholine Precursor.
Comparative Summary and Conclusion
The optimal synthetic strategy for a chiral morpholine is not a one-size-fits-all solution and depends heavily on the specific target molecule, the scale of production, and the available resources.
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| Asymmetric Hydrogenation | High yield, excellent ee, high atom economy. | High initial catalyst cost, requires high-pressure equipment. | Large-scale production where efficiency and atom economy are paramount. |
| Organocatalysis | Metal-free, mild reaction conditions, good to excellent ee. | Can be multi-step, catalyst cost can be a factor. | Bench-scale synthesis and medicinal chemistry where metal contamination is a concern. |
| Tandem Catalysis | One-pot, efficient, good atom economy. | Requires careful optimization of two catalytic cycles, catalyst costs can be additive. | Streamlined synthesis where minimizing unit operations is a priority. |
| Chiral Pool Synthesis | Reliable, high enantiopurity, well-established reactions. | Limited by the availability and cost of the starting material, can have lower atom economy. | Situations where a specific enantiomer of a starting material is readily and cheaply available. |
| Biocatalysis | Unparalleled selectivity, environmentally friendly, safe. | Can be difficult to scale, enzyme development can be time-consuming. | "Green" chemistry initiatives and the synthesis of high-value pharmaceutical intermediates. |
References
- MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.
- Yazdanpanah, N., & Tal, M. (2025, August 21). Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing. ACS Fall 2025. American Chemical Society.
- Guo, F., & Berglund, P. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 22(12), 2152.
- He, Y. P., Wu, H., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7881–7887.
- Kliba, C. G. S., et al. (2024). Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades.
- Zhang, Y., et al. (2021). Safety Assessments Supporting Scale-up of Chemistry Involving Hydrogen. Organic Process Research & Development, 25(8), 1884–1892.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(1), 14-22.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Riva, S. (2014).
- Wu, S., et al. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(18), 4217-4228.
- Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(2), 227-259.
- Török, B. (2015). Industrial Applications of Organocatalysis. In Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis (pp. 385-410). Wiley-VCH.
-
UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
- Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066.
- Jaeger, K. E., & Eggert, T. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
- Xiang, S., et al. (2025). Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams. Organic & Biomolecular Chemistry.
- O'Reilly, E., & Turner, N. J. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 83-89.
- Kroutil, W. (2018). Biocatalytic Synthesis of Heterocycles. In Science of Synthesis: Biocatalysis in Organic Synthesis 2 (pp. 433-474). Thieme.
-
IndiaMART. (n.d.). 2-Chloroacetyl chloride Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
- Hashimoto, T., & Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(6), 1798–1809.
- Paizs, C., & Toşa, M. I. (2020). Transaminase biocatalysis for chiral amines of pharmaceutical impact.
-
J&K Scientific LLC. (2021, October 12). Macmillan Imidazolidinone Organocatalysts. Retrieved from [Link]
- Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066.
- Corrado, M. L. (2019). Transaminase Biocatalysis: Applications and Fundamental Studies. DiVA portal.
- MacMillan, D. (n.d.). Photoredox Catalysis for Chemical Synthesis. Grantome.
- Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15061-15066.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(1), 14–22.
- Abdelraheem, E. M. M., et al. (2019). Biocatalysis explained: from pharmaceutical to bulk chemical production. Reaction Chemistry & Engineering, 4(11), 1878-1892.
- Farina, V. (2023). How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. In Practical Synthetic Organic Chemistry (pp. 1-28). Wiley.
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane kanata purity 824395-67-7 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, min. 9… [cymitquimica.com]
- 7. Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrogen safety: Hydrogen handling and key process safety steps [search.abb.com]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00010F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 20. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
- 21. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 24. diva-portal.org [diva-portal.org]
The Synthetic Chemist's Compass: Navigating Drug Discovery with (S)-Methyl Morpholine-3-carboxylate Hydrochloride
A Senior Application Scientist's Guide to a Versatile Chiral Building Block
In the intricate landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The three-dimensional arrangement of atoms in a molecule can be the deciding factor between therapeutic efficacy and undesirable side effects. It is in this context that chiral building blocks—pre-synthesized, enantiopure molecules—emerge as indispensable tools for the medicinal chemist. They offer a strategic advantage, streamlining the synthesis of complex chiral drugs and accelerating the journey from laboratory to clinic.[1][2] Among the pantheon of these valuable synthons, the morpholine scaffold holds a privileged position.[3][4] Its presence in numerous approved drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[5] This guide provides an in-depth analysis of a particularly valuable derivative, (S)-methyl morpholine-3-carboxylate hydrochloride , offering a comparative perspective on its applications and practical utility in the synthesis of bioactive molecules.
The Strategic Advantage of this compound
This compound is a chiral heterocyclic compound that serves as a versatile starting material for the synthesis of a wide array of substituted morpholines.[6][7] Its key structural features—a pre-formed, enantiopure morpholine ring, a reactive secondary amine, and a readily modifiable ester group—make it an attractive building block for introducing the morpholine moiety into a target molecule. The hydrochloride salt form enhances its stability and ease of handling.[8]
The primary utility of this compound lies in its ability to serve as a scaffold for the synthesis of 3-substituted morpholine derivatives. The secondary amine can be readily N-alkylated or N-arylated, while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, opening up a plethora of synthetic possibilities for diversification and structure-activity relationship (SAR) studies.[9][10]
A Comparative Analysis: Situating this compound in the Synthetic Chemist's Toolbox
The choice of a chiral building block is a critical decision in any synthetic campaign. While this compound offers a direct route to 3-substituted morpholines, other strategies and building blocks are often employed for the synthesis of morpholine-containing drugs. A comparative analysis of these approaches highlights the specific advantages of our featured compound.
Case Study 1: The Synthesis of Reboxetine - A Direct Application
The antidepressant Reboxetine , a selective norepinephrine reuptake inhibitor, is a prime example of a drug where a chiral 3-substituted morpholine core is essential for its activity.[1][11] While some syntheses of Reboxetine start from acyclic precursors like (S)-3-amino-1,2-propanediol to construct the morpholine ring,[1] the use of a pre-formed chiral morpholine building block such as a derivative of (S)-morpholine-3-carboxylic acid can offer a more convergent and efficient route.
The general synthetic strategy involves the N-alkylation of the morpholine nitrogen followed by manipulation of the carboxylate group to introduce the desired side chain. This approach underscores the value of having the chiral morpholine core already established.
Case Study 2: Alternative Routes to Morpholine-Containing Drugs - Gefitinib and Linezolid
In contrast to the direct incorporation of a pre-formed chiral morpholine, the syntheses of other prominent drugs like the anticancer agent Gefitinib and the antibiotic Linezolid often employ different strategies.
The synthesis of Gefitinib, an EGFR inhibitor, typically involves the late-stage introduction of a non-chiral morpholine ring via alkylation of a phenol with a morpholino-alkyl halide. This highlights a scenario where the morpholine moiety is not a core part of the chiral pharmacophore and thus a simpler, achiral building block is sufficient.
The synthesis of the antibiotic Linezolid, on the other hand, requires a chiral (S)-5-(aminomethyl)-2-oxazolidinone core. While a morpholine ring is present in the final molecule, it is typically introduced via nucleophilic aromatic substitution on a fluorinated aromatic ring and is not the source of chirality.[7] Common chiral starting materials for Linezolid include (R)-epichlorohydrin or (R)-glycidyl butyrate.
The following table provides a comparative overview of these synthetic strategies:
| Drug | Role of Morpholine | Chirality Source | Key Chiral Building Block/Strategy | Advantages of the Strategy |
| Reboxetine | Core of the chiral pharmacophore | C3 of the morpholine ring | (S)-morpholine-3-carboxylic acid derivative | Direct incorporation of the chiral core, convergence. |
| Gefitinib | Pharmacokinetic modifier (solubilizing group) | Achiral | 4-(3-chloropropyl)morpholine | Simple, late-stage introduction of an achiral moiety. |
| Linezolid | Part of the N-aryl substituent | Oxazolidinone ring | (R)-epichlorohydrin or (R)-glycidyl butyrate | Well-established chiral pool starting materials. |
This comparison clearly illustrates that the strategic value of this compound is most pronounced when the chiral 3-substituted morpholine is a central component of the target molecule's pharmacophore.
Experimental Protocols: Harnessing the Potential of this compound
The true utility of a building block is demonstrated through its successful application in synthesis. Below are detailed, step-by-step methodologies for key transformations involving this compound, exemplified by the synthesis of a key intermediate for Reboxetine analogues.
Protocol 1: N-Benzylation of (S)-Methyl Morpholine-3-carboxylate
This protocol describes the protection of the secondary amine, a common first step in many synthetic sequences.
dot
Caption: N-Benzylation of (S)-methyl morpholine-3-carboxylate.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free amine.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-benzylated product.
Causality behind Experimental Choices:
-
Potassium carbonate is used as a base to neutralize the hydrochloride salt and to scavenge the HBr generated during the reaction. Using a slight excess ensures complete reaction.
-
Acetonitrile is a suitable polar aprotic solvent that dissolves the starting materials and facilitates the SN2 reaction.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Reduction of the Ester to a Primary Alcohol
This protocol demonstrates the conversion of the methyl ester to a hydroxymethyl group, a common functional group interconversion.
dot
Caption: LAH reduction of the methyl ester.
Methodology:
-
To a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) at 0 °C under an inert atmosphere, add a solution of N-benzyl-(S)-methyl morpholine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams (Fieser workup).
-
Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the combined filtrates under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
Causality behind Experimental Choices:
-
Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. An excess is used to ensure complete conversion.
-
Anhydrous THF is the solvent of choice as it is inert to LAH and effectively dissolves the starting material.
-
The reaction is performed at 0 °C initially to control the exothermic reaction between LAH and the ester.
-
The Fieser workup is a standard and safe procedure for quenching LAH reactions, resulting in a granular precipitate that is easily filtered.
Conclusion: A Valuable Asset in the Pursuit of Chiral Drugs
This compound stands out as a highly valuable and versatile chiral building block in drug discovery. Its utility is most pronounced in the synthesis of molecules where a chiral 3-substituted morpholine is a key component of the pharmacophore, as exemplified in the synthesis of Reboxetine and its analogues. While alternative strategies exist for the incorporation of morpholine moieties, the use of this pre-formed, enantiopure synthon offers a convergent and efficient approach, saving valuable time and resources in the complex process of drug development. By understanding its applications and mastering the key synthetic transformations, medicinal chemists can effectively leverage the power of this building block to accelerate the discovery of new and improved therapeutics.
References
-
Melin, C., et al. (2007). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 9(18), 3499-3501. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
-
Reddy, A. S., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 4(2), 573-577. [Link]
-
Li, X., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(9), 10436-10444. [Link]
-
Xu, W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]
-
GSR-S. REBOXETINE MESYLATE. [Link]
-
Wang, J., et al. (2017). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Scientific Reports, 7, 41363. [Link]
-
Chem-Impex. Morpholine-3-carboxylic acid. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
PubChem. (S)-Methyl morpholine-3-carboxylate. [Link]
-
Ferreira, L. G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
HDH Chemicals. This compound, min 98%, 1 gram. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Glase, S. A., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2634-2638. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
-
Semantic Scholar. Synthesis of (S,S )-Reboxetine. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Wang, X., et al. (2019). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 24(21), 3878. [Link]
-
HDH Chemicals. This compound, min 98%, 1 gram. [Link]
-
Zhang, Y., et al. (2020). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Molecules, 25(1), 199. [Link]
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link]
- Google Patents.
-
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]
-
Ferreira, L. G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
ResearchGate. N-alkylation of morpholine with other alcohols. [Link]
-
Bio-Synthesis. (S)-Morpholine-3-carboxylic acid hydrochloride. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1447972-26-0|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced spectroscopic differences between (S)-methyl morpholine-3-carboxylate hydrochloride and its structural analogs. This guide emphasizes the causal relationships between molecular structure and spectral output, providing a framework for unambiguous compound identification and characterization.
In the landscape of pharmaceutical development, the precise structural elucidation of chiral molecules is paramount. This compound is a key building block in the synthesis of various biologically active compounds. Its purity and structural integrity, along with that of its analogs, are critical for ensuring the desired pharmacological activity and safety profile of the final drug substance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. However, the interpretation of the resulting data can be complex, especially when dealing with closely related structures.
This guide provides a comparative analysis of the spectroscopic data for this compound and its key structural analogs: the corresponding (R)-enantiomer, the piperidine analog (methyl pipecolinate hydrochloride), and the thiomorpholine analog (methyl thiomorpholine-3-carboxylate hydrochloride). By understanding the subtle yet significant differences in their spectra, researchers can confidently identify these compounds and assess their purity.
Unfortunately, despite a comprehensive search of publicly available resources, the complete experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected analogs could not be obtained. While numerous commercial suppliers list these compounds and indicate the availability of such data[1][2][3][4], the actual spectral data is not publicly disclosed. Chemical databases like PubChem provide basic information such as molecular formula and weight[5], but do not contain the experimental spectra necessary for a detailed comparative analysis.
Without this foundational experimental data, it is not possible to construct the detailed, data-driven comparison guide as intended. A theoretical discussion of expected spectral characteristics would not fulfill the core requirement of presenting and interpreting supporting experimental data. Therefore, this guide cannot be completed at this time due to the unavailability of the necessary spectroscopic information from the provided search tools.
Key Structural Analogs for Comparison
To facilitate a robust spectroscopic comparison, the following structurally related molecules have been chosen to highlight the impact of stereochemistry, ring heteroatom substitution, and ring size on the spectral data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from (S)-Methyl Morpholine-3-Carboxylate HCl |
| This compound | 1447972-26-0 | C₆H₁₂ClNO₃ | 181.62 | Target Molecule [3] |
| (R)-Methyl Morpholine-3-Carboxylate Hydrochloride | 1187929-55-0 | C₆H₁₂ClNO₃ | 181.62 | Enantiomer (opposite stereochemistry at C3)[6] |
| Methyl Pipecolinate Hydrochloride | 32559-18-5 | C₇H₁₄ClNO₂ | 179.64 | Piperidine ring (CH₂ instead of O at position 4)[7] |
| Methyl Thiomorpholine-3-Carboxylate | 78865-47-1 | C₆H₁₁NO₂S | 161.22 | Thiomorpholine ring (S instead of O at position 4)[8] |
Experimental Protocols
Detailed, step-by-step methodologies for acquiring high-quality spectroscopic data are crucial for reliable and reproducible results. The following are generalized protocols for NMR, IR, and MS analysis, which should be adapted based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid interfering signals and to ensure good sample solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling.
-
A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
The solvent should be compatible with the chosen ionization technique.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and intense signal of the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Visualizing the Comparison Framework
To logically structure the comparative analysis, the following workflow is proposed:
Caption: Workflow for the comparative spectroscopic analysis.
Molecular Structures for Comparison
The following diagram illustrates the molecular structures of the target compound and its selected analogs.
Caption: Structures of the target molecule and its analogs.
References
- 1. This compound(1447972-26-0) 1H NMR spectrum [chemicalbook.com]
- 2. bldpharm.com [bldpharm.com]
- 3. labsolu.ca [labsolu.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-methyl morpholine-3-carboxylate hydrochloride (1187929-55-0) for sale [vulcanchem.com]
- 7. scbt.com [scbt.com]
- 8. Methyl thiomorpholine-3-carboxylate | C6H11NO2S | CID 12858834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-methyl morpholine-3-carboxylate hydrochloride
As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides a detailed, actionable framework for the proper disposal of (S)-methyl morpholine-3-carboxylate hydrochloride, grounded in established safety protocols and environmental regulations. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is not benign, and its hazard profile dictates the stringent disposal requirements.
According to its Safety Data Sheet (SDS), this compound is classified with several key hazards.[1] It is crucial to recognize that as a hydrochloride salt, it can exhibit acidic properties, particularly in aqueous solutions, and may be corrosive or irritating. The parent compound, morpholine, is also known to be flammable, corrosive, and toxic.[2][3][4][5][6]
Table 1: Hazard Profile of this compound
| Hazard Classification | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
These classifications necessitate that all waste containing this chemical be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] Improper disposal, such as pouring it down the drain, is a violation of federal regulations and poses a significant environmental risk.[9][10][11]
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place.
-
Engineering Controls : All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][12] An eyewash station and safety shower must be readily accessible.[13]
-
Personal Protective Equipment (PPE) : Adherence to PPE protocols is non-negotiable.
-
Eye Protection : Wear chemical safety goggles or a full-face shield as described by OSHA regulations (29 CFR 1910.133).[1][12]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[4]
-
Body Protection : A lab coat is mandatory. For larger quantities or when cleaning spills, a chemically resistant apron may be necessary.[12]
-
Core Disposal Workflow: From Generation to Collection
The proper disposal of this compound follows a systematic process of characterization, segregation, and storage pending pickup by a certified hazardous waste handler.
Waste Characterization and Segregation
-
Designate as Hazardous Waste : From the moment it is deemed unusable, any material containing this compound must be classified as hazardous chemical waste.
-
Segregate at the Source : It is critical to prevent the mixing of incompatible waste streams.[9][14] This compound should be collected in a dedicated waste container and must not be mixed with:
-
Strong Oxidizing Agents : The parent morpholine compound can react violently with oxidizers.[2][11]
-
Strong Bases : Mixing with strong bases can cause a reaction.[1]
-
Incompatible Solvent Streams : For instance, halogenated and non-halogenated solvent wastes should be kept separate due to significant differences in disposal costs and methods.[15]
-
Containerization and Labeling
Proper containerization is a cornerstone of safe laboratory practice, mandated by agencies like OSHA.[9]
-
Select an Appropriate Container :
-
Labeling :
-
The container must be labeled immediately upon the first addition of waste.[15]
-
The label must clearly read "HAZARDOUS WASTE ".
-
List all chemical constituents by their full name, including "this compound" and any solvents, with their approximate percentages.
-
Include the name of the Principal Investigator (PI) and the laboratory location.[15]
-
Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[15]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[14]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]
// Node Definitions start [label="Waste Generated\n((S)-methyl morpholine-3-carboxylate HCl)", fillcolor="#F1F3F4", fontcolor="#202124"];
char_waste [label="Characterize & Segregate Waste\n(Hazardous, Non-Corrosive Solid/Solution)", fillcolor="#FBBC05", fontcolor="#202124"];
containerize [label="Containerize in a Compatible,\nLabeled HDPE or Glass Bottle", fillcolor="#4285F4", fontcolor="#FFFFFF"];
label_reqs [label="Label Clearly:\n'HAZARDOUS WASTE'\nFull Chemical Name(s) & %", fillcolor="#4285F4", fontcolor="#FFFFFF"];
storage [label="Store in Secondary Containment\nin a Designated SAA", fillcolor="#34A853", fontcolor="#FFFFFF"];
pickup [label="Request Pickup from\nEH&S or Licensed Disposal Vendor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
spill_node [label="Accidental Spill Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
spill_cleanup [label="Follow Spill Cleanup Protocol:\n1. Evacuate & Alert\n2. Use Spill Kit (Absorb)\n3. Collect Debris as Hazardous Waste", fillcolor="#FBBC05", fontcolor="#202124"];
empty_container [label="Empty Container Decontamination", fillcolor="#F1F3F4", fontcolor="#202124"];
triple_rinse [label="Triple Rinse with a Suitable Solvent\n(e.g., Water or Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
rinsate_waste [label="Collect Rinsate as\nHazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];
dispose_container [label="Deface Label and Dispose of\nClean Container in Regular Trash/Glass Waste", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> char_waste; char_waste -> containerize; containerize -> label_reqs [style=dashed]; containerize -> storage; storage -> pickup;
start -> spill_node [style=dashed, dir=both]; spill_node -> spill_cleanup; spill_cleanup -> containerize;
start -> empty_container [style=dashed, dir=both]; empty_container -> triple_rinse; triple_rinse -> rinsate_waste; triple_rinse -> dispose_container; rinsate_waste -> containerize; } Figure 1. Decision workflow for the disposal of this compound.
Step-by-Step Protocols for Specific Scenarios
Protocol 1: Routine Disposal of Solid Waste and Concentrated Solutions
This protocol applies to the chemical in its solid form or as a concentrated solution. On-site treatment of concentrated hazardous waste is generally not permitted without a specific license; this waste must be disposed of via a certified vendor. [16]
-
Preparation : Don all required PPE and work within a chemical fume hood.
-
Transfer : Carefully transfer the waste material into the designated, pre-labeled hazardous waste container. Use a funnel for liquids to prevent spills.
-
Closure : Securely close the container lid.
-
Storage : Place the container in its designated SAA with secondary containment.
-
Documentation : Log the addition to the container if required by your institution's policies.
-
Arrange Pickup : Once the container is full or has been in storage for the maximum allowed time (often 6-12 months), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[7][9]
Protocol 2: Handling Small Spills
For minor spills that can be safely managed by laboratory personnel.
-
Alert Personnel : Immediately alert others in the lab.
-
Isolate the Area : Restrict access to the spill area.
-
Consult SDS : Refer to the SDS for spill-specific guidance.[1]
-
Absorb : Cover the spill with a chemical absorbent material like vermiculite or sand.[2] Do NOT use combustible materials like paper towels on a concentrated spill.
-
Collect : Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor or EH&S department.
Protocol 3: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must still be handled properly.[15]
-
Rinse : Triple rinse the container with a suitable solvent (e.g., water, methanol).
-
Collect Rinsate : The first rinse is considered hazardous and must be collected in the appropriate hazardous waste stream. Subsequent rinses may also need to be collected depending on local regulations.
-
Deface Label : Completely remove or deface the original chemical label on the now-clean container.[15]
-
Final Disposal : The clean, de-labeled container can typically be disposed of in the regular trash or glass recycling, as per your facility's guidelines.
Waste Minimization: A Proactive Approach
The most effective disposal strategy is to minimize waste generation at the source.[7][10]
-
Scale Reduction : Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[7][14]
-
Inventory Management : Maintain a meticulous chemical inventory to prevent over-ordering and the generation of waste from expired, unused chemicals.[7]
-
Substitution : Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[7]
By integrating these robust disposal protocols and waste minimization strategies into your daily laboratory operations, you contribute to a culture of safety, responsibility, and environmental stewardship.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]
-
North Metal and Chemical Company. Safety Data Sheet: Morpholine. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. [Link]
-
Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET: Morpholine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2022, September 22). MORPHOLINE. [Link]
-
Inchem.org. (1995). Morpholine (HSG 92, 1995). [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Morpholine. [Link]
-
Capot Chemical. (2015, August 21). Material Safety Data Sheet: (S)-3-Methylmorpholine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. [Link]
-
U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. [Link]
-
U.S. Environmental Protection Agency (EPA). (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. [Link]
-
Lab Alley. How to dispose of hydrochloric acid. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. northmetal.net [northmetal.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
